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  • Product: [(2S)-2-amino-2-phenylethyl]dimethylamine
  • CAS: 702699-84-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral diamine, [(2S)-2-amino-2-phenylethyl]dimethylamin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral diamine, [(2S)-2-amino-2-phenylethyl]dimethylamine. This compound, also known as (S)-N,N-dimethyl-1-phenylethane-1,2-diamine, is a valuable building block in asymmetric synthesis and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.

Compound Identification and Physical Properties

[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral organic compound with the following identifiers and physical properties.

PropertyValue
IUPAC Name (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
Synonyms [(2S)-2-amino-2-phenylethyl]dimethylamine, (S)-N,N-dimethyl-1-phenylethane-1,2-diamine
CAS Number 702699-84-1
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Appearance Expected to be a liquid
Boiling Point (Racemate) 238.2 °C at 760 mmHg

Synthesis Methodology

A common and efficient method for the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine is the reductive amination of a chiral precursor, (S)-2-amino-2-phenylethanol. This two-step process involves the formation of an intermediate imine/enamine followed by its reduction to the desired diamine.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway start (S)-2-amino-2-phenylethanol product [(2S)-2-amino-2-phenylethyl]dimethylamine start->product Reductive Amination reagents Formaldehyde (aq), Sodium Borohydride (NaBH₄) reagents->product

Caption: Synthetic pathway for [(2S)-2-amino-2-phenylethyl]dimethylamine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the N,N-dimethylation of primary amines.

Materials:

  • (S)-2-amino-2-phenylethanol

  • Formaldehyde (37% aqueous solution)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol in a round-bottom flask, add aqueous formaldehyde (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure [(2S)-2-amino-2-phenylethyl]dimethylamine.

Characterization Data

The following tables summarize the expected characterization data for [(2S)-2-amino-2-phenylethyl]dimethylamine based on its structure and data from analogous compounds.

NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 7.35 - 7.20 (m, 5H, Ar-H)~ 143.0 (Ar-C)
~ 4.05 (dd, 1H, CH-Ph)~ 128.5 (Ar-CH)
~ 2.60 (dd, 1H, CH₂-N)~ 127.5 (Ar-CH)
~ 2.45 (dd, 1H, CH₂-N)~ 127.0 (Ar-CH)
~ 2.25 (s, 6H, N(CH₃)₂)~ 68.0 (CH-Ph)
~ 1.60 (br s, 2H, NH₂)~ 60.0 (CH₂-N)
~ 45.0 (N(CH₃)₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3350 - 3250 (broad)N-H stretch (primary amine)
3080 - 3020C-H stretch (aromatic)
2980 - 2800C-H stretch (aliphatic)
~ 1600N-H bend (primary amine)
1495, 1450C=C stretch (aromatic ring)
~ 1260C-N stretch (aromatic amine)
~ 1100C-N stretch (aliphatic amine)
760, 700C-H out-of-plane bend (aromatic)
Mass Spectrometry (Electron Ionization)
m/z Assignment
164[M]⁺ (Molecular ion)
147[M - NH₃]⁺
119[M - CH₂N(CH₃)₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
58[CH₂=N(CH₃)₂]⁺

Experimental Workflow

The overall workflow for the synthesis and characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: (S)-2-amino-2-phenylethanol reaction Reductive Amination start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Pure Product: [(2S)-2-amino-2-phenylethyl]dimethylamine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide has detailed a viable synthetic route for [(2S)-2-amino-2-phenylethyl]dimethylamine and provided expected characterization data. The reductive amination of (S)-2-amino-2-phenylethanol offers a straightforward and efficient method for its preparation. The provided spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their utilization of this important chiral building block.

Exploratory

physical and chemical properties of [(2S)-2-amino-2-phenylethyl]dimethylamine

An In-depth Technical Guide to [(2S)-2-amino-2-phenylethyl]dimethylamine For Researchers, Scientists, and Drug Development Professionals Introduction [(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-di...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a phenethylamine backbone, is a common motif in centrally active compounds. This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended to support research and development activities.

Chemical and Physical Properties

A summary of the key is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and analytical procedures.

Table 1: Physical and Chemical Properties of [(2S)-2-amino-2-phenylethyl]dimethylamine

PropertyValueReference(s)
IUPAC Name (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
Synonyms [(2S)-2-amino-2-phenylethyl]dimethylamine[1]
CAS Number 702699-84-1[2]
Molecular Formula C₁₀H₁₆N₂[2][3]
Molecular Weight 164.25 g/mol [3]
Physical State Liquid[3]
Color Colorless to light yellow[3]
Boiling Point 238.2 °C at 760 mmHg[3]
Density 0.983 g/cm³[3]
Purity Typically ≥95%
Storage Store at 2-8°C, protected from light[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine are not extensively reported in publicly available literature. However, general methodologies for the synthesis of chiral diamines and analytical characterization can be adapted.

Synthesis

The enantioselective synthesis of chiral vicinal diamines is a well-established field in organic chemistry. Common strategies that could be adapted for the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine include:

  • Reductive Amination: A potential route involves the reductive amination of a suitable chiral amino ketone precursor.

  • Ring-opening of Aziridines: The reaction of a chiral aziridine with dimethylamine can be a viable method for obtaining the target compound.[4]

  • Asymmetric Synthesis: More advanced methods may employ asymmetric catalysis to introduce the desired stereochemistry.[4][5]

A generalized workflow for a potential synthetic approach is outlined below.

G A Chiral Phenylglycine Derivative B Reduction of Carboxylic Acid A->B e.g., LiAlH4 C Activation of Hydroxyl Group B->C e.g., TsCl, MsCl D Nucleophilic Substitution with Dimethylamine C->D HN(CH3)2 E Deprotection D->E e.g., Acid/Base F [(2S)-2-amino-2-phenylethyl]dimethylamine E->F

Caption: A typical workflow for the analysis of the compound.

Biological Activity and Potential Applications

While specific biological data for [(2S)-2-amino-2-phenylethyl]dimethylamine is limited in the public domain, its structural similarity to other phenethylamines suggests potential activity within the central nervous system (CNS). Phenethylamine and its derivatives are known to interact with a variety of neurological targets. [6][7] Potential Neurological Targets

Based on the broader class of phenethylamines, potential (though unconfirmed for this specific molecule) biological targets could include:

  • Dopamine Transporter (DAT): Many phenethylamine derivatives exhibit inhibitory activity at the dopamine transporter, leading to increased synaptic dopamine levels. [6][7]* Norepinephrine Transporter (NET): Similar to DAT, inhibition of the norepinephrine transporter is a common mechanism for this class of compounds.

  • Serotonin Transporter (SERT): Interaction with the serotonin transporter is also a possibility.

  • Trace Amine-Associated Receptors (TAARs): Phenethylamines are endogenous ligands for TAARs, which are G-protein coupled receptors involved in neuromodulation.

  • Monoamine Oxidase (MAO): Some phenethylamines can act as substrates or inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.

Signaling Pathways

Given the potential interaction with monoamine transporters and receptors, [(2S)-2-amino-2-phenylethyl]dimethylamine could modulate downstream signaling pathways. A hypothetical signaling pathway, based on the known pharmacology of phenethylamine derivatives, is presented below.

Diagram 3: Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Compound [(2S)-2-amino-2-phenylethyl]dimethylamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Dopamine Synaptic Dopamine DAT->Dopamine Inhibition of Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Activation Downstream Downstream Signaling (e.g., cAMP pathway) DopamineReceptor->Downstream Neuronal Neuronal Response Downstream->Neuronal

Caption: A hypothetical pathway of DAT inhibition.

Potential Applications in Drug Development

The structural motif of [(2S)-2-amino-2-phenylethyl]dimethylamine makes it a valuable starting point for the synthesis of novel compounds targeting CNS disorders. Its chirality offers the potential for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

Conclusion

[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral molecule with potential for use in the development of new therapeutics, particularly for neurological disorders. While detailed experimental and biological data are not yet widely available, this guide provides a foundational understanding of its properties and potential. Further investigation into its synthesis, analytical characterization, and pharmacological activity is necessary to fully realize its potential in drug discovery and development.

References

Foundational

Spectroscopic Data and Experimental Protocols for [(2S)-2-amino-2-phenylethyl]dimethylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for a compound identified as [(2S)-2-amino-2-phenylethyl]d...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a compound identified as [(2S)-2-amino-2-phenylethyl]dimethylamine. It is important to note that the chemical name provided is ambiguous. Based on common nomenclature, this guide will focus on the spectroscopic characterization of the closely related and more chemically plausible compound, (S)-N,N-dimethyl-1-phenylethylamine . This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for (S)-N,N-dimethyl-1-phenylethylamine.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.37 - 7.18mAromatic protons (C₆H₅)
3.235q6.7Methine proton (CH)
2.189sDimethylamino protons (N(CH₃)₂)
1.364d6.7Methyl protons (CH₃)

Note: Data corresponds to the racemate, N,N-dimethyl-1-phenylethylamine. Specific data for the (2S) enantiomer is expected to be identical in a non-chiral solvent.[1]

Table 2: ¹³C NMR Spectroscopic Data

At present, a complete, publicly available ¹³C NMR dataset for (S)-N,N-dimethyl-1-phenylethylamine has not been identified in the searched literature. However, based on related structures, the expected chemical shifts would be in the following approximate ranges:

Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbon
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~65Methine carbon (CH)
~42Dimethylamino carbons (N(CH₃)₂)
~20Methyl carbon (CH₃)
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Description of Vibration
3400-3250N-H stretch (absent for this tertiary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600, 1495, 1450Aromatic C=C bending
1250–1020C–N stretch (aliphatic amines)[2]
760, 700Monosubstituted benzene ring bending

Note: The absence of a band in the 3400-3250 cm⁻¹ region confirms the tertiary nature of the amine.[2][3]

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
149[M]⁺Molecular ion
134[M-CH₃]⁺
105[C₈H₉]⁺ (tropylium ion)
72[C₄H₁₀N]⁺ (α-cleavage fragment)

Note: The fragmentation pattern is characterized by a prominent molecular ion peak and fragments resulting from the loss of a methyl group and α-cleavage.[4][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • The solution is then filtered into a clean NMR tube.[6]

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.[6]

¹H NMR Spectroscopy Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[6]

  • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[6]

  • Acquisition Time: An acquisition time of 2-4 seconds is appropriate.[6]

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.[6]

  • Spectral Width: A spectral width of approximately 16 ppm is set.[6]

¹³C NMR Spectroscopy Protocol:

  • Pulse Program: A proton-decoupled single-pulse experiment is used to obtain a spectrum with single lines for each unique carbon atom.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of 0-220 ppm is generally used for organic molecules.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the liquid sample is placed directly onto the ATR crystal.

  • The crystal is cleaned with an appropriate solvent (e.g., isopropanol) before and after the measurement.

FTIR Spectroscopy Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples.[4]

  • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[7]

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

Mass Analysis:

  • Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[9]

  • Detection: An electron multiplier or Faraday cup detects the ions, and the signal is processed to generate a mass spectrum.[10]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Elucidation Structure Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A logical workflow for the elucidation of molecular structures using spectroscopy.

References

Exploratory

An In-depth Technical Guide to [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [(2S)-2-amino-2-pheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [(2S)-2-amino-2-phenylethyl]dimethylamine. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and an exploration of its relevant signaling pathways.

Core Molecular Data

[(2S)-2-amino-2-phenylethyl]dimethylamine, a chiral phenethylamine derivative, serves as a valuable building block in medicinal chemistry. Its structural and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₁₆N₂[1][2]
Molecular Weight 164.25 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 93 - 97 °C at 8 mmHg[3]
Storage Conditions 0-8°C[3]

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine is crucial for its application in stereospecific pharmaceuticals. A common and effective method is the reductive amination of a chiral precursor, such as (S)-2-amino-2-phenylethan-1-ol ((S)-phenylglycinol). This multi-step process ensures the retention of the desired stereochemistry.

Step 1: Protection of the Primary Amine

To prevent side reactions, the primary amine of (S)-phenylglycinol is first protected, for example, as a carbamate (e.g., with a Boc group).

Step 2: Oxidation of the Alcohol

The protected amino alcohol is then oxidized to the corresponding aldehyde.

Step 3: Reductive Amination

The aldehyde undergoes reductive amination with dimethylamine. A mild reducing agent, such as sodium triacetoxyborohydride, is typically used to selectively reduce the intermediate iminium ion.

Step 4: Deprotection

Finally, the protecting group is removed to yield the desired (2S)-2-amino-2-phenylethyl]dimethylamine.

A generalized experimental workflow for such a synthesis is depicted below:

G cluster_synthesis Experimental Workflow: Enantioselective Synthesis start Start: (S)-Phenylglycinol protection Amine Protection (e.g., Boc Anhydride, Base) start->protection oxidation Oxidation (e.g., Dess-Martin Periodinane) protection->oxidation reductive_amination Reductive Amination (Dimethylamine, NaBH(OAc)₃) oxidation->reductive_amination deprotection Deprotection (e.g., Trifluoroacetic Acid) reductive_amination->deprotection purification Purification (e.g., Column Chromatography) deprotection->purification product Product: [(2S)-2-amino-2-phenylethyl]dimethylamine purification->product

A generalized workflow for the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine.

Biological Significance and Signaling Pathways

Phenethylamine derivatives are known to interact with various components of the central nervous system. [(2S)-2-amino-2-phenylethyl]dimethylamine, as a substituted phenethylamine, is likely to act as a modulator of monoaminergic systems. A key target for such molecules is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that influences dopamine, norepinephrine, and serotonin neurotransmission.

Activation of TAAR1 by an agonist like [(2S)-2-amino-2-phenylethyl]dimethylamine can initiate a signaling cascade with significant downstream effects. This pathway is of considerable interest in the development of treatments for neuropsychiatric disorders.

The binding of an agonist to TAAR1 typically leads to the activation of adenylyl cyclase through a Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This can lead to changes in gene expression and neuronal function.

G cluster_pathway TAAR1 Signaling Pathway ligand [(2S)-2-amino-2-phenylethyl]dimethylamine (Agonist) receptor TAAR1 ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates gene_expression Altered Gene Expression CREB->gene_expression neuronal_function Modulation of Neuronal Function gene_expression->neuronal_function

A simplified diagram of the TAAR1 signaling cascade.

Applications in Drug Development

The structural similarity of [(2S)-2-amino-2-phenylethyl]dimethylamine to endogenous monoamines makes it a valuable scaffold for the development of drugs targeting the central nervous system.[3] Its role as a chiral intermediate is particularly significant in the synthesis of enantiomerically pure pharmaceuticals, such as antidepressants and other psychoactive compounds.[3] The modulation of the TAAR1 pathway by agonists derived from this scaffold is a promising area of research for the treatment of conditions like schizophrenia, depression, and substance use disorders.

References

Foundational

An In-depth Technical Guide to the Solubility and Stability of [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of [(2S)-2-amino-2-phenylethyl]dimethylamine, with a specific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of [(2S)-2-amino-2-phenylethyl]dimethylamine, with a specific focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Core Physicochemical Properties

[(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (S)-N,N-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and as a ligand in asymmetric catalysis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of [(2S)-2-amino-2-phenylethyl]dimethylamine

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆N₂[1][2]
Molecular Weight 164.25 g/mol [2]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 93 - 97 °C at 8 mmHg[2]
Density 0.983 ± 0.06 g/cm³[3]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8°C or -20°C for long-term storage[2][3][4]

Solubility Profile

Generally, phenylethylamines are moderately soluble in water and highly soluble in organic solvents.[2] The primary and tertiary amine functionalities of [(2S)-2-amino-2-phenylethyl]dimethylamine can act as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor, which contributes to its solubility in protic solvents.[5] In acidic aqueous solutions, the amine groups will be protonated to form ammonium salts, which are expected to be freely soluble in water.[6]

Table 2: Predicted Solubility of [(2S)-2-amino-2-phenylethyl]dimethylamine

SolventPredicted SolubilityRationale
Water Moderately soluble, pH-dependentPresence of polar amine groups capable of hydrogen bonding.[2]
Aqueous Acid (e.g., 0.1 M HCl) Highly solubleFormation of water-soluble ammonium salts.[6]
Aqueous Base (e.g., 0.1 M NaOH) Sparingly solubleThe free base is less polar than its salt form.
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding.[6]
Dichloromethane, Chloroform SolubleCommon organic solvents for amines.
Hexane, Toluene Sparingly to moderately solubleThe phenyl group provides some lipophilicity, but the polar amines may limit solubility in nonpolar solvents.[6]
Experimental Protocol for Solubility Determination

A standard experimental workflow for determining the solubility of [(2S)-2-amino-2-phenylethyl]dimethylamine is outlined below. This protocol is based on the equilibrium solubility method.

Objective: To determine the solubility of [(2S)-2-amino-2-phenylethyl]dimethylamine in various solvents at a specified temperature.

Materials:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, dichloromethane, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of [(2S)-2-amino-2-phenylethyl]dimethylamine to a vial containing a known volume of the test solvent. The excess solid should be visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of [(2S)-2-amino-2-phenylethyl]dimethylamine of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent based on the concentration determined by HPLC and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_proc Processing cluster_quant Quantification prep1 Add excess compound to solvent prep2 Equilibrate in shaker (24-48h) prep1->prep2 proc1 Centrifuge to separate solid prep2->proc1 proc2 Collect clear supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3 end end quant3->end Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of [(2S)-2-amino-2-phenylethyl]dimethylamine is crucial for its storage, handling, and application in synthesis. The presence of primary and tertiary amine groups, as well as a benzylic position, suggests potential degradation pathways. Amines are susceptible to oxidation and can react with atmospheric carbon dioxide. The recommended storage conditions of 0-8°C or -20°C indicate that the compound may be sensitive to higher temperatures.[2][3][4]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Based on its structure, the following degradation pathways can be anticipated:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation, potentially forming N-oxides. The benzylic C-H bond is also activated and could be a site for oxidation.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamates or ammonium carbonates.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, although the specific products are unknown without experimental data.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

G Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent [(2S)-2-amino-2-phenylethyl]dimethylamine oxidative Oxidative (e.g., H₂O₂) parent->oxidative thermal Thermal parent->thermal photolytic Photolytic (UV/Vis light) parent->photolytic acidic Acidic (HCl) parent->acidic basic Basic (NaOH) parent->basic n_oxide N-Oxides oxidative->n_oxide benzylic_ox Benzylic Oxidation Products oxidative->benzylic_ox other Other Decomposition Products thermal->other photolytic->other acidic->other basic->other

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol for Stability and Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4]

Objective: To evaluate the stability of [(2S)-2-amino-2-phenylethyl]dimethylamine under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Materials:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine

  • Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, AIBN (as a radical initiator, optional)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

    • The use of a PDA detector allows for the assessment of peak purity, while an MS detector can aid in the identification of degradants.

  • Data Evaluation:

    • Determine the percentage of degradation of [(2S)-2-amino-2-phenylethyl]dimethylamine under each stress condition.

    • Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.

    • The stability-indicating method is considered validated if it can resolve the parent peak from all degradation product peaks.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start [(2S)-2-amino-2-phenylethyl]dimethylamine Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize end end characterize->end Stability Profile & Degradation Pathways

Caption: Workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of [(2S)-2-amino-2-phenylethyl]dimethylamine. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers to generate this critical information. A thorough characterization of these properties is essential for the effective use of this versatile chiral diamine in research and development, ensuring the quality, safety, and efficacy of the resulting products. The outlined workflows for solubility and stability testing are based on established scientific principles and regulatory guidelines, providing a clear path for the comprehensive evaluation of this compound.

References

Exploratory

A Technical Guide to [(2S)-2-amino-2-phenylethyl]dimethylamine and the Broader Class of Chiral Vicinal Diamines

Disclaimer: The compound name "[(2S)-2-amino-2-phenylethyl]dimethylamine" is chemically ambiguous. This document addresses the most plausible interpretation: (S)-N',N'-dimethyl-1-phenylethane-1,2-diamine .

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound name "[(2S)-2-amino-2-phenylethyl]dimethylamine" is chemically ambiguous. This document addresses the most plausible interpretation: (S)-N',N'-dimethyl-1-phenylethane-1,2-diamine . The primary applications and documented history of this compound and its analogs are in the field of asymmetric synthesis as chiral ligands, not as pharmacological agents with defined signaling pathways.

Executive Summary

Chiral vicinal diamines (1,2-diamines) are a cornerstone of modern asymmetric catalysis.[1] These compounds serve as critical building blocks for pharmaceuticals and agrochemicals and are widely employed as chiral auxiliaries and ligands for catalysts.[2] Their importance stems from their ability to create stereochemically controlled environments around a metal center, facilitating highly enantioselective transformations. This guide provides a detailed overview of the history, synthesis, and application of the class of compounds represented by (S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, focusing on their role as powerful tools in chemical synthesis.

Discovery and History

The development of chiral vicinal diamines is intrinsically linked to the rise of asymmetric catalysis in the latter half of the 20th century.[3] While specific discovery dates for individual N-alkylated diamines are often embedded within broader methodological studies, the overarching field has progressed significantly.

  • Early Developments: The field of enantioselective synthesis began to flourish with the use of naturally derived chiral molecules. Over time, rationally designed synthetic ligands, including chiral diamines, gained prominence.[3]

  • Pioneering Work: The utility of C2-symmetric vicinal diamines, such as 1,2-diphenylethylenediamine (DPEN), became widely recognized for their effectiveness in a range of metal-catalyzed reactions.[2] These scaffolds provided a rigid and well-defined chiral environment essential for high enantioselectivity.

  • Evolution to N-Alkylated Ligands: The modification of parent diamines, such as DPEN, through N-alkylation (e.g., methylation to form N,N'-dimethyl derivatives) proved to be a crucial strategy for fine-tuning the steric and electronic properties of the resulting metal complexes. This tuning allows for the optimization of catalytic activity and selectivity for specific substrates.[4]

Today, a vast library of chiral vicinal diamines exists, though the synthesis of unsymmetrically substituted variants can remain a challenge.[2] Their development continues to be a focus of research, aiming for greater efficiency, broader applicability, and more sustainable synthetic routes.[2]

Synthetic Protocols

The synthesis of chiral N,N'-dialkyl-1,2-diamines typically starts from a corresponding chiral primary 1,2-diamine, which is often derived from a chiral amino acid or obtained through resolution. A general and representative protocol involves the N-alkylation of a primary diamine.

Representative Protocol: Synthesis of (1S,2S)-N,N'-Dimethyl-1,2-diphenylethylenediamine

This protocol is adapted from established chemical literature for the reductive amination of (1S,2S)-1,2-diphenylethylenediamine.

Materials:

  • (1S,2S)-1,2-diphenylethylenediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1S,2S)-1,2-diphenylethylenediamine (1.0 equiv) and formic acid (5.0 equiv).

  • Aldehyde Addition: Slowly add aqueous formaldehyde solution (2.5 equiv) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of NaOH until the pH is >12.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (1S,2S)-N,N'-dimethyl-1,2-diphenylethylenediamine.

Mechanism of Action in Asymmetric Catalysis

Chiral vicinal diamines do not have "signaling pathways" in a biological sense. Instead, their function is defined by their coordination to a metal center to form a chiral catalyst. This catalyst then orchestrates a chemical reaction, guiding the stereochemical outcome. The diagram below illustrates the logical workflow of a diamine ligand in a generic asymmetric transfer hydrogenation reaction, a common application.[4]

G cluster_setup Catalyst Pre-formation cluster_cycle Catalytic Cycle Metal Metal Precursor (e.g., [RhCl₂(Cp*)]₂) ActiveCat Active Chiral Catalyst Metal->ActiveCat Coordination Ligand Chiral Diamine Ligand (e.g., (S,S)-TsDPEN) Ligand->ActiveCat Intermediate Substrate-Catalyst Complex ActiveCat->Intermediate Binds Substrate Substrate Prochiral Substrate (e.g., Imine) Substrate->Intermediate HSource Hydrogen Source (e.g., HCOOH/NEt₃) HSource->Intermediate Delivers Hydride Intermediate->ActiveCat Regenerates Catalyst Product Chiral Product (e.g., Amine) Intermediate->Product Product Release

Caption: Logical workflow for a chiral diamine in asymmetric transfer hydrogenation.

Applications and Quantitative Data

The primary application of (S)-N',N'-dimethyl-1-phenylethane-1,2-diamine and related ligands is in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral product in excess over the other. The success of these reactions is quantified by the enantiomeric excess (ee).[5][6]

Table 1: Performance in Asymmetric Reactions

Reaction Type Catalyst System (Metal/Ligand) Substrate Product Enantiomeric Excess (% ee) Reference
Asymmetric Transfer Hydrogenation Ru(II) / (S,S)-TsDPEN Aromatic Ketones >95% [4]
Asymmetric Transfer Hydrogenation Rh(III) / (S,S)-TsDPEN Cyclic Imines 90-99% [4]
Alkyl-Alkyl Suzuki Reaction Ni / (1S,2S)-N,N'-Dimethyl-1,2-DPEN Alkyl Halides Not reported as ee

| Aza Diels-Alder Reaction | Imidazolinium salt derived from ligand | Imines / Dienes | High (not specified) | |

Note: TsDPEN is N-tosylated 1,2-diphenylethylenediamine, a common derivative.

Experimental Workflow: Determination of Enantiomeric Excess

After a chiral synthesis is performed, the enantiomeric excess (% ee) of the product must be determined experimentally. A standard workflow involves chiral High-Performance Liquid Chromatography (HPLC).

G Start Crude Reaction Product (Mixture of Enantiomers) Workup Work-up & Purification (e.g., Column Chromatography) Start->Workup SamplePrep Prepare Analytical Sample (Dissolve in Mobile Phase) Workup->SamplePrep HPLC Inject into Chiral HPLC System SamplePrep->HPLC Separation Enantiomers Separate on Chiral Stationary Phase HPLC->Separation Detection UV or other Detector Separation->Detection Chromatogram Generate Chromatogram (Two Peaks) Detection->Chromatogram Analysis Integrate Peak Areas (Area_R and Area_S) Chromatogram->Analysis Calculation Calculate % ee: |Area_R - Area_S| / |Area_R + Area_S| * 100 Analysis->Calculation End Final % ee Value Calculation->End

Caption: Standard experimental workflow for determining enantiomeric excess via chiral HPLC.

References

Foundational

Unlocking Stereocontrol: A Technical Guide to the Potential Applications of [(2S)-2-amino-2-phenylethyl]dimethylamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract [(2S)-2-amino-2-phenylethyl]dimethylamine, a chiral diamine, presents significant potential as a versatile building block and ligand in the field o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(2S)-2-amino-2-phenylethyl]dimethylamine, a chiral diamine, presents significant potential as a versatile building block and ligand in the field of organic chemistry. Its structural motif, featuring a stereogenic center and two distinct amine functionalities, makes it an attractive candidate for applications in asymmetric synthesis, where precise control of stereochemistry is paramount. This technical guide explores the core applications of this compound and its close structural analogs, providing an in-depth overview of its role as a chiral ligand in asymmetric catalysis. This document will delve into a representative application, offering detailed experimental protocols, quantitative data, and workflow visualizations to illustrate its utility for researchers and professionals in drug development and fine chemical synthesis.

Introduction to [(2S)-2-amino-2-phenylethyl]dimethylamine

[(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (S)-N,N-dimethyl-1-phenylethane-1,2-diamine, is a chiral organic compound with the molecular formula C₁₀H₁₆N₂. Its structure is characterized by a phenylethylamine backbone with a primary amine and a tertiary dimethylamine group. The presence of a chiral center at the carbon atom attached to the phenyl group and the primary amine is a key feature that underpins its potential in stereoselective synthesis.

While detailed catalytic applications for this specific molecule are not extensively documented in peer-reviewed literature, its general utility is recognized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The structural similarities to well-established chiral 1,2-diamine ligands suggest its primary potential lies in the realm of asymmetric catalysis, serving as a chiral directing group to influence the stereochemical outcome of a reaction.

Core Application: Asymmetric Catalysis

The most significant potential application of [(2S)-2-amino-2-phenylethyl]dimethylamine is as a chiral ligand in metal-catalyzed asymmetric reactions. Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, capable of forming stable chelate complexes with a variety of transition metals.[3] This coordination creates a chiral environment around the metal center, enabling the catalyst to differentiate between prochiral faces of a substrate and thus produce one enantiomer of the product in excess.

Due to the limited specific data on the title compound, this guide will use the closely related and well-documented chiral ligand, (1S,2S)-N,N'-dimethyl-1,2-diphenylethylenediamine , as a representative example to illustrate the principles and methodologies. This analogue shares the key structural feature of a chiral 1,2-diamine with N-methylated amino groups.

Representative Application: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] Chiral diamine ligands, in complex with metals like iridium or ruthenium, are highly effective catalysts for this transformation.

The general workflow for such a catalytic process is outlined below:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Analysis metal_precursor [Cp*Ir(H2O)3]SO4 catalyst_formation In situ Catalyst Formation metal_precursor->catalyst_formation ligand Chiral Diamine Ligand (e.g., (1S,2S)-N,N'-dimethyl- 1,2-diphenylethylenediamine) ligand->catalyst_formation reaction Catalytic Reduction catalyst_formation->reaction cat. ketone Prochiral Ketone ketone->reaction h_source Hydrogen Source (e.g., Formic Acid) h_source->reaction chiral_alcohol Chiral Alcohol Product reaction->chiral_alcohol purification Work-up & Purification chiral_alcohol->purification analysis Chiral HPLC Analysis purification->analysis Yield & ee% determination

Figure 1. General workflow for asymmetric transfer hydrogenation.
Quantitative Data Presentation

The following table summarizes representative results for the iridium-catalyzed asymmetric transfer hydrogenation of various functionalized ketones using a chiral N,N'-dimethyl-1,2-diphenylethylenediamine ligand. This data illustrates the high yields and enantioselectivities that can be achieved with this class of ligands.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)
12-Oxo-2-(o-tolyl)acetic acid(R)-2-Hydroxy-2-(o-tolyl)acetic acid>9992
22-Oxo-2-(p-tolyl)acetic acid(R)-2-Hydroxy-2-(p-tolyl)acetic acid>9995
32-(4-Methoxyphenyl)-2-oxoacetic acid(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid>9996
42-(Naphthalen-1-yl)-2-oxoacetic acid(R)-2-Hydroxy-2-(naphthalen-1-yl)acetic acid>9993
52-Oxo-2-phenylacetic acid (Benzoylformic acid)(R)-Mandelic acid>9995

Data is representative of results obtained with closely related (1S,2S)-N,N'-dimethyl-1,2-diaryl-ethylenediamine ligands.[3][4]

Experimental Protocols

Synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine Dihydrochloride

A potential synthetic route to the title compound is outlined below, illustrating a common strategy for the preparation of chiral diamines.

G start (S)-Phenylglycinol step1 Boc Protection (Boc)2O, Et3N, CH2Cl2 start->step1 intermediate1 (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate step1->intermediate1 step2 Mesylation MsCl, Et3N, CH2Cl2 intermediate1->step2 intermediate2 (S)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate step2->intermediate2 step3 Nucleophilic Substitution Dimethylamine (aq.), THF intermediate2->step3 intermediate3 (S)-tert-butyl (2-(dimethylamino)-1-phenylethyl)carbamate step3->intermediate3 step4 Deprotection HCl in Dioxane intermediate3->step4 product [(2S)-2-amino-2-phenylethyl]dimethylamine dihydrochloride step4->product

Figure 2. Plausible synthetic pathway to the target compound.

Note: This is a representative synthetic scheme. Specific reaction conditions would require optimization.

Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol is a representative example for the asymmetric transfer hydrogenation of an α-keto acid using an in situ prepared iridium catalyst with a chiral N,N'-dimethyl-1,2-diarylethylenediamine ligand.

Materials:

  • [Cp*Ir(H₂O)₃]SO₄ (Iridium precatalyst)

  • (1S,2S)-N,N'-dimethyl-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine (Chiral Ligand)

  • 2-Oxo-2-phenylacetic acid (Substrate)

  • Formic acid (Reducing agent)

  • Methanol (Solvent)

  • Water (Co-solvent)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a reaction vessel, the iridium precatalyst (0.5 mol%) and the chiral diamine ligand (0.55 mol%) are dissolved in a 1:1 mixture of methanol and water. The solution is stirred at room temperature for approximately 15-20 minutes to facilitate the formation of the active catalyst complex.

  • Reaction Setup: The prochiral ketone substrate (1.0 eq) is added to the catalyst solution.

  • Initiation: Formic acid (2.0 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction vessel is sealed and heated to 70 °C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess of the chiral alcohol product is determined by chiral HPLC analysis.[4]

Conclusion

[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral diamine with considerable potential in organic synthesis, particularly as a precursor to chiral ligands for asymmetric catalysis. While direct applications are not yet widely reported, its structural analogy to highly successful ligands like N,N'-dimethyl-1,2-diphenylethylenediamine provides a strong indication of its capabilities. The representative example of iridium-catalyzed asymmetric transfer hydrogenation demonstrates the power of this class of ligands to achieve high levels of stereocontrol in the synthesis of valuable chiral building blocks. For researchers and professionals in drug development, the exploration and application of such chiral diamines can be a key strategy in the efficient and stereoselective synthesis of complex molecular targets. Further research into the specific applications of [(2S)-2-amino-2-phenylethyl]dimethylamine is warranted to fully unlock its synthetic potential.

References

Exploratory

Preliminary Biological Activity Screening of [(2S)-2-amino-2-phenylethyl]dimethylamine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel compound, [(2S)-2-amino-2-phenylethyl]dimethylamine. As a derivative of the well-established...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel compound, [(2S)-2-amino-2-phenylethyl]dimethylamine. As a derivative of the well-established phenethylamine scaffold, this compound is hypothesized to interact with a range of biogenic amine receptors and transporters. Due to the limited availability of specific biological data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically characterize its pharmacological profile. The guide provides detailed in-vitro experimental protocols for a tiered screening cascade, including receptor binding assays, functional cellular assays, transporter uptake inhibition assays, and enzyme inhibition assays. Furthermore, it includes templates for data presentation and visualizations of a proposed screening workflow and relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction

Phenethylamines are a class of organic compounds featuring a phenethylamine backbone. This structural motif is present in a variety of endogenous neurotransmitters, such as dopamine, norepinephrine, and epinephrine, as well as numerous synthetic drugs that modulate their activity. These compounds play crucial roles in the central nervous system, influencing mood, attention, and motor control. The versatility of the phenethylamine scaffold has made it a frequent subject of medicinal chemistry campaigns aimed at developing novel therapeutics for neurological and psychiatric disorders.

The subject of this guide, [(2S)-2-amino-2-phenylethyl]dimethylamine, is a chiral phenethylamine derivative. Its structural similarity to known neuroactive compounds suggests it may serve as a valuable synthetic intermediate or possess intrinsic biological activity. To date, there is a paucity of published data on the specific biological targets of this compound. Therefore, this guide proposes a systematic, multi-tiered approach to its initial pharmacological characterization. The proposed screening cascade is designed to efficiently identify primary biological targets and elucidate the compound's mechanism of action at the molecular and cellular levels.

Hypothesized Biological Targets

Based on its core phenethylamine structure, [(2S)-2-amino-2-phenylethyl]dimethylamine is predicted to interact with one or more of the following protein families:

  • G-Protein Coupled Receptors (GPCRs):

    • Adrenergic Receptors (α1, α2, β1, β2, β3): These receptors are the primary targets of norepinephrine and epinephrine and are involved in regulating cardiovascular function, smooth muscle contraction, and metabolic processes.

    • Dopamine Receptors (D1-D5): Central to reward, motivation, and motor control, these receptors are key targets for antipsychotics and treatments for Parkinson's disease.

    • Serotonin (5-HT) Receptors: This large family of receptors is implicated in a wide range of physiological and psychological processes, including mood, appetite, and cognition.

    • Trace Amine-Associated Receptor 1 (TAAR1): A receptor that binds endogenous trace amines like phenethylamine and is involved in the modulation of monoaminergic systems.

  • Monoamine Transporters:

    • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters is a common mechanism of action for antidepressants and psychostimulants.

  • Enzymes:

    • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Their inhibition can lead to increased synaptic levels of these neurotransmitters.

Proposed Experimental Screening Workflow

A tiered approach is recommended to efficiently screen [(2S)-2-amino-2-phenylethyl]dimethylamine, starting with broad profiling and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action & Selectivity a Compound Synthesis & QC b Broad Receptor Profiling (e.g., GPCR Panel via Radioligand Binding) a->b c Concentration-Response Curves (Binding Assays for Hits) b->c d Functional Assays for Hits (e.g., cAMP, Ca2+ Flux) c->d g Determine Agonist/Antagonist/ Inverse Agonist Profile d->g e Monoamine Transporter Uptake Inhibition Assays h Selectivity Profiling (Against related targets) e->h f MAO-A/B Enzyme Inhibition Assays f->h i Data Analysis & SAR g->i h->i

Caption: Proposed tiered screening workflow for [(2S)-2-amino-2-phenylethyl]dimethylamine.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data for the target compound, alongside reference compounds, to illustrate how screening results would be structured for comparative analysis.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundα1-Adrenergicβ1-AdrenergicD2-Dopamine5-HT2ATAAR1
[(2S)-2-amino-2-phenylethyl]dimethylamine TBDTBDTBDTBDTBD
Norepinephrine125.89[1]14.79[1]>10,000>10,000-
Amphetamine>6500[2]->4400[2]>10,0002100
Phenethylamine--->10,000440

Data for reference compounds are sourced from publicly available literature.

Table 2: Functional Activity at GPCRs (EC50/IC50, nM)

Compoundβ1-Adrenergic (cAMP)D2-Dopamine (cAMP)TAAR1 (cAMP)
[(2S)-2-amino-2-phenylethyl]dimethylamine TBDTBDTBD
Norepinephrine (agonist)7.9 (pEC50)[3]--
Amphetamine (agonist)--100-1000
Phenethylamine (agonist)--44[4]

Data for reference compounds are sourced from publicly available literature.

Table 3: Monoamine Transporter and Enzyme Inhibition (IC50, nM)

CompoundNET UptakeDAT UptakeSERT UptakeMAO-AMAO-B
[(2S)-2-amino-2-phenylethyl]dimethylamine TBDTBDTBDTBDTBD
Norepinephrine586.7[5]733.2[5]31.4[5]--
Amphetamine40400>10,000>10,000>10,000
Phenethylamine10.9[6]39.5[6]>10,000[6]--

Data for reference compounds are sourced from publicly available literature.

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compound for a panel of GPCRs.

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and resuspend in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

    • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) at approximately its Kd concentration, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assays

This protocol measures the effect of the test compound on intracellular cyclic AMP (cAMP) levels to determine its functional activity at Gs- or Gi-coupled receptors.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest and a cAMP biosensor (e.g., GloSensor™) into 384-well white, opaque plates.

    • Incubate overnight to allow for cell adherence.

  • Assay Procedure (Gi-coupled receptor example):

    • Remove culture medium and add a cAMP biosensor reagent equilibration medium. Incubate for 2 hours at room temperature.

    • Add the test compound at various concentrations and incubate for 10-15 minutes.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for an additional 15-20 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Data are analyzed by normalizing to the forskolin-only control. The percent inhibition of the forskolin response is plotted against the compound concentration to determine the IC50 value. For Gs-coupled receptors, forskolin is omitted, and the direct stimulation of cAMP is measured to determine the EC50 value.

Monoamine Transporter Uptake Inhibition Assay

This protocol assesses the ability of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.

  • Synaptosome Preparation (or use of transfected cell lines):

    • Dissect the relevant brain region (e.g., striatum for DAT) from rodents and homogenize in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes (or transfected cells) with various concentrations of the test compound for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-dopamine for DAT).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity in the filters using a liquid scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition of uptake versus the concentration of the test compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potency of the test compound against MAO-A and MAO-B.

  • Enzyme Source:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., kynuramine).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a basic solution).

    • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the substrate kynuramine) using a fluorescence plate reader.

    • Calculate the IC50 value by plotting the percent inhibition of enzyme activity versus the concentration of the test compound.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways for two major classes of GPCRs that are potential targets for [(2S)-2-amino-2-phenylethyl]dimethylamine.

G cluster_0 β-Adrenergic Receptor (Gs-coupled) a Agonist b β-AR a->b c Gs-GTP (Active) b->c d Adenylyl Cyclase c->d Activates f cAMP d->f   e ATP e->f        g PKA f->g Activates h Cellular Response g->h

Caption: Canonical Gs-coupled signaling pathway for β-adrenergic receptors.

G cluster_1 Dopamine D2 Receptor (Gi-coupled) i Agonist j D2R i->j k Gi-GTP (Active) j->k l Adenylyl Cyclase k->l Inhibits n cAMP l->n   m ATP m->n        o PKA n->o Activates p Cellular Response o->p

Caption: Canonical Gi-coupled signaling pathway for the dopamine D2 receptor.

Conclusion

This technical guide provides a robust framework for conducting the preliminary biological activity screening of [(2S)-2-amino-2-phenylethyl]dimethylamine. By employing the proposed tiered workflow and detailed experimental protocols, researchers can systematically investigate the compound's interactions with key neurological targets. The resulting data will be crucial for determining its potential as a pharmacological tool or a lead compound for further drug development. The structured approach outlined herein ensures a thorough and efficient initial characterization, paving the way for more advanced preclinical studies.

References

Foundational

In-Depth Technical Guide: Safety and Handling of [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for [(2S)-2-amino-2-phenylethyl]dimethylamine, a chiral amine used in organic synthesis, p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for [(2S)-2-amino-2-phenylethyl]dimethylamine, a chiral amine used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific safety data for this exact compound, this guide also incorporates data from the structurally related and well-documented compound, 2-phenylethylamine, to provide a conservative and thorough safety protocol.

Chemical and Physical Properties

[(2S)-2-amino-2-phenylethyl]dimethylamine is a colorless liquid. Its properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂[1][2]
Molecular Weight 164.25 g/mol [1][3][4]
Appearance Colorless liquid[1][5]
Boiling Point 93 - 97 °C / 8 mmHg; 237 - 241 °C[1]
CAS Number 702699-84-1 ((2S) enantiomer); 31788-88-2 (racemate)[2][4]
Synonyms (1S)-1-Phenyl-2-(dimethylamino)ethaneamine; (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine[5]

Hazard Identification and Classification

This compound is considered hazardous. The GHS classification is based on data for the racemic mixture and structurally similar compounds.

GHS Hazard Statements

CodeStatementSource
H302Harmful if swallowed[3][6]
H314Causes severe skin burns and eye damage[3][7]
H315Causes skin irritation[6]
H318Causes serious eye damage[6]
H335May cause respiratory irritation[3][6]

Note: The closely related 2-phenylethylamine is also classified as a combustible liquid (H227), may be corrosive to metals (H290), is toxic if swallowed (H301), and is harmful to aquatic life (H402).[8][9] These potential hazards should also be considered.

Hazard Pictograms

Danger

alt text
alt text

Toxicological Information

MetricValueSpeciesRouteSource
LD50 500 mg/kg (ATE)Not specifiedOral[10]
LD50 1100 mg/kg (ATE)Not specifiedDermal[10]
LC50 11 mg/l (ATE)Not specifiedInhalation (4h)[10]

Phenylethylamine derivatives are known to act as neuromodulators in the central nervous system, affecting dopaminergic neurotransmission.[11]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Ensure that an eyewash station and a safety shower are readily accessible.[13][14]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[13][14]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[13]

  • Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[13]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

Handling Procedures:

  • Avoid all contact with eyes, skin, and clothing.[12]

  • Do not breathe vapors or mists.[12]

  • Wash hands thoroughly after handling.[8][9]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][12]

  • The compound may be air-sensitive; consider handling under an inert atmosphere (e.g., argon or nitrogen).[8][13]

  • Use spark-proof tools and take precautionary measures against static discharge.[13]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • Store locked up in a designated corrosives area.[10][12]

  • Store under an inert atmosphere.[8][9]

  • Avoid storage in metal containers as the substance may be corrosive to metals.[8][9] Recommended storage temperature is between 0-8°C.[1]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]

Spill and Leak Procedures:

  • Evacuate personnel to a safe area.[8]

  • Wear appropriate personal protective equipment.[12]

  • Remove all sources of ignition.[12][13]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or diatomite).[13]

  • Collect the absorbed material into a suitable, labeled container for disposal.[13]

  • Ventilate the area and wash the spill site after material pickup is complete.[13]

  • Do not allow the product to enter drains or waterways.[8][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][10]

  • Specific Hazards: Combustible liquid. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Experimental Protocols & Workflows

[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral building block often used in asymmetric synthesis. A typical workflow for its use in a reductive amination reaction is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents - Ketone/Aldehyde - [(2S)-2-amino-2-phenylethyl]dimethylamine - Anhydrous Solvent (e.g., DCM, THF) inert_atm 2. Inert Atmosphere - Flush reaction vessel with N₂ or Ar reagents->inert_atm addition 3. Reagent Addition - Dissolve carbonyl compound - Add amine dropwise at 0°C inert_atm->addition imine 4. Imine Formation - Stir at room temperature - Optional: Add dehydrating agent (e.g., MgSO₄) addition->imine reduction 5. Reduction - Cool to 0°C - Add reducing agent (e.g., NaBH₄, NaBH(OAc)₃) imine->reduction quench 6. Quench Reaction - Slowly add water or saturated NH₄Cl reduction->quench extract 7. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash with brine quench->extract dry 8. Drying & Concentration - Dry organic layer (Na₂SO₄) - Concentrate in vacuo extract->dry purify 9. Purification - Column Chromatography dry->purify

Caption: General workflow for a reductive amination using the title compound.

Potential Biological Signaling Pathway

As a phenylethylamine derivative, this compound is expected to interact with monoamine systems in the brain. The diagram below illustrates a generalized signaling pathway for trace amine-associated receptor 1 (TAAR1), which is a primary target for such compounds.[11]

G cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gαs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Amine [(2S)-2-amino-2-phenyl ethyl]dimethylamine Amine->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., related to neurotransmitter release) CREB->Gene Modulates Downstream Downstream Cellular Effects Gene->Downstream

Caption: Postulated TAAR1 signaling pathway for phenylethylamine derivatives.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the SDS provided by the supplier and conduct a thorough risk assessment before handling this chemical.

References

Exploratory

In-Depth Technical Guide to [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction [(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that serves as a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that serves as a valuable building block in synthetic organic chemistry. Its structural features, particularly the stereogenic center and the presence of both a primary and a tertiary amine, make it a versatile intermediate in the development of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its commercial availability, chemical properties, and its primary application as a precursor in the synthesis of Central Nervous System (CNS) active compounds.

Commercial Availability and Properties

[(2S)-2-amino-2-phenylethyl]dimethylamine is commercially available from several fine chemical suppliers, typically intended for laboratory research and development purposes.

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberPurityForm
CymitQuimicaIndagoo≥95%Liquid
Chem-Impex23435≥95% (HPLC)Colorless Liquid
MedChemExpressHY-W01515599.79%Liquid

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂--INVALID-LINK--
Molecular Weight 164.25 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--, --INVALID-LINK--
Boiling Point 93 - 97 °C / 8 mmHg--INVALID-LINK--
Storage Conditions 0-8°C or -20°C for long-term storage--INVALID-LINK--, --INVALID-LINK--

Synthesis and Applications in Drug Development

The primary utility of [(2S)-2-amino-2-phenylethyl]dimethylamine lies in its role as a chiral intermediate for the synthesis of pharmacologically active molecules. The phenethylamine scaffold is a common feature in many CNS-active drugs. The specific (2S) configuration of this diamine is crucial for achieving the desired stereochemistry in the final drug product, which in turn is critical for its efficacy and safety profile.

Role as a Precursor for CNS Stimulants

A notable application of the racemic mixture, dl-2-dimethylamino-2-phenylethylamine, is as a starting material in the synthesis of novel CNS stimulants. A patented synthetic route utilizes this diamine to produce 5-amino-3-[2-(dimethylamino)-2-phenylethyl]-1,2,3-oxadiazolium salts, which have demonstrated CNS stimulant properties.[1]

Logical Workflow for Synthesis of CNS Agents

The general workflow for utilizing [(2S)-2-amino-2-phenylethyl]dimethylamine in the synthesis of a target CNS agent involves its reaction with a suitable electrophile to modify the primary amine, followed by further synthetic transformations.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product start [(2S)-2-amino-2-phenylethyl]dimethylamine step1 Reaction with Electrophile (e.g., Cyanomethylation) start->step1 Primary Amine Reactivity step2 Intermediate Modification (e.g., Nitrosation) step1->step2 step3 Cyclization/Final Transformation step2->step3 end Target CNS Active Compound step3->end

Figure 1. Generalized synthetic workflow. (Max Width: 760px)

Experimental Protocols

Protocol: Synthesis of d,l-5-Amino-3-[2-(dimethylamino)-2-phenylethyl]-1,2,3-oxadiazolium chloride[1]

  • Materials:

    • dl-2-dimethylamino-2-phenylethylamine dihydrochloride

    • Formaldehyde (37% aqueous solution)

    • Potassium cyanide

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Sodium hydroxide solution

    • Water

    • Organic solvent (e.g., diethyl ether)

  • Procedure:

    • Free-Basing of the Diamine: Dissolve dl-2-dimethylamino-2-phenylethylamine dihydrochloride in water. Adjust the pH to 10 with sodium hydroxide solution to obtain the free base. Extract the free base into an organic solvent and dry the organic layer. Remove the solvent under reduced pressure.

    • Cyanomethylation: To a cooled solution of the free base in a suitable solvent, add a solution of formaldehyde and potassium cyanide in water while maintaining a low temperature. Stir the reaction mixture for a specified period.

    • Work-up and Isolation of Intermediate: After the reaction is complete, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over a suitable drying agent. Concentrate the solution to obtain the crude [[2-(dimethylamino)-2-phenylethyl]amino]acetonitrile.

    • Nitrosation: Dissolve the crude intermediate in aqueous hydrochloric acid and cool the solution. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature. Stir the mixture for a designated time.

    • Formation of the Oxadiazolium Salt: The resulting solution containing the nitroso-nitrile intermediate can then be treated with a strong acid to facilitate the formation of the d,l-5-amino-3-[2-(dimethylamino)-2-phenylethyl]-1,2,3-oxadiazolium chloride.

    Note: This is a generalized procedure based on a patent and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The synthesis of the specific (2S)-enantiomer would require an enantioselective synthesis of the starting diamine or a chiral resolution step.

Potential Signaling Pathways and Mechanism of Action

The direct biological activity and mechanism of action of [(2S)-2-amino-2-phenylethyl]dimethylamine are not well-documented in publicly available literature. Its primary role is that of a synthetic intermediate. However, the broader class of phenethylamines is known to interact with various targets within the central nervous system. Derivatives of phenethylamine can act as agonists or antagonists at various neurotransmitter receptors, or as reuptake inhibitors or releasing agents of monoamines like dopamine, norepinephrine, and serotonin.

Given its use in the synthesis of CNS stimulants, it is plausible that the final products derived from [(2S)-2-amino-2-phenylethyl]dimethylamine would interact with monoaminergic systems. A hypothetical signaling pathway for a downstream CNS stimulant is depicted below.

G cluster_drug Drug Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug CNS Stimulant (derived from intermediate) transporter Monoamine Transporter (e.g., DAT, NET) drug->transporter Inhibition of Reuptake vesicle Synaptic Vesicle drug->vesicle Induction of Release neurotransmitter Increased Monoamines (Dopamine, Norepinephrine) transporter->neurotransmitter release Neurotransmitter Release vesicle->release release->neurotransmitter receptor Postsynaptic Receptors neurotransmitter->receptor response Neuronal Firing / Signal Transduction receptor->response

Figure 2. Hypothetical signaling pathway for a CNS stimulant. (Max Width: 760px)

Conclusion

[(2S)-2-amino-2-phenylethyl]dimethylamine is a commercially available chiral building block with significant potential in the synthesis of CNS-active pharmaceuticals. While detailed public information on its own biological activity is scarce, its utility as a precursor is established. Further research into the enantioselective synthesis of this diamine and its application in the development of novel therapeutics could be a promising avenue for drug discovery professionals. Researchers utilizing this compound should rely on supplier-provided specifications for quality and purity and consult relevant patent literature for insights into its synthetic applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine via Eschweiler-Clarke Methylation

For Researchers, Scientists, and Drug Development Professionals Introduction The Eschweiler-Clarke methylation is a robust and widely utilized method for the N-methylation of primary and secondary amines.[1][2][3] This r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eschweiler-Clarke methylation is a robust and widely utilized method for the N-methylation of primary and secondary amines.[1][2][3] This reductive amination procedure employs formaldehyde as the carbon source and formic acid as the reducing agent.[4] A key advantage of this reaction is its ability to produce tertiary amines from primary amines without the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[1] Furthermore, the Eschweiler-Clarke reaction is known to proceed with high efficiency and typically preserves the stereochemical integrity of chiral centers, making it an ideal method for the synthesis of chiral molecules like [(2S)-2-amino-2-phenylethyl]dimethylamine.[1] This compound is a valuable building block in pharmaceutical synthesis, particularly in the development of neurologically active compounds.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine from (2S)-2-amino-2-phenylethylamine using the Eschweiler-Clarke reaction.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

Property(2S)-2-amino-2-phenylethylamine (Starting Material)[(2S)-2-amino-2-phenylethyl]dimethylamine (Product)
Molecular Formula C₈H₁₂N₂C₁₀H₁₆N₂
Molecular Weight 136.19 g/mol [5]164.25 g/mol
Appearance Not specifiedColorless liquid
Boiling Point Not specified93 - 97 °C / 8 mmHg
Density Not specified0.983 g/cm³
Solubility Not specifiedNot specified
CAS Number Not specified31788-88-2

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction proceeds through a two-step mechanism for each methylation of a primary amine.[2][4] First, the primary amine undergoes condensation with formaldehyde to form an iminium ion. This is followed by a hydride transfer from formic acid, which reduces the iminium ion to a secondary amine and releases carbon dioxide.[2] This process is then repeated with the newly formed secondary amine to yield the final tertiary amine.[2] The release of carbon dioxide gas makes the reaction irreversible.[1]

Experimental Protocol

This protocol is adapted from established procedures for the Eschweiler-Clarke methylation of phenylethylamines.

Materials:

  • (2S)-2-amino-2-phenylethylamine

  • Formic acid (88-91%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 27.24 g (0.2 mol) of (2S)-2-amino-2-phenylethylamine.

  • Addition of Reagents: To the amine, add 23 g (0.5 mol) of formic acid, followed by the slow addition of 32.4 g (0.4 mol) of a 37% aqueous formaldehyde solution.

  • Reaction: Heat the reaction mixture to 90-100°C using a heating mantle or oil bath and maintain it at this temperature for 2 hours. The reaction mixture will effervesce as carbon dioxide is evolved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 40 g of sodium hydroxide pellets to the mixture to neutralize the excess formic acid and liberate the free amine. The mixture will become strongly alkaline.

    • Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of a saturated sodium chloride solution.

    • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • The crude product can be purified by vacuum distillation. Collect the fraction boiling at 93-97°C at 8 mmHg.

Expected Yield:

While a specific yield for this reaction is not documented in the readily available literature, typical yields for Eschweiler-Clarke methylations of similar primary amines are high, often exceeding 80%.[3]

Characterization Data

The following table summarizes expected analytical data for the synthesized [(2S)-2-amino-2-phenylethyl]dimethylamine.

Table 2: Analytical and Spectroscopic Data of [(2S)-2-amino-2-phenylethyl]dimethylamine

AnalysisExpected Result
¹H NMR Spectral data would confirm the presence of the dimethylamino group (singlet around 2.2-2.3 ppm), the methylene and methine protons of the ethyl chain, and the aromatic protons of the phenyl group.
¹³C NMR Expected signals would include those for the two methyl carbons of the dimethylamino group, the methylene and methine carbons, and the aromatic carbons.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 164.25, corresponding to the molecular weight of the product.
Purity (HPLC) ≥ 95%

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation PrimaryAmine (2S)-2-amino-2- phenylethylamine IminiumIon1 Iminium Ion Intermediate PrimaryAmine->IminiumIon1 + H₂O SecondaryAmine Secondary Amine Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon1 IminiumIon1->SecondaryAmine + CO₂ FormicAcid1 Formic Acid FormicAcid1->SecondaryAmine IminiumIon2 Iminium Ion Intermediate SecondaryAmine->IminiumIon2 + H₂O Formaldehyde2 Formaldehyde Formaldehyde2->IminiumIon2 TertiaryAmine [(2S)-2-amino-2-phenylethyl]dimethylamine IminiumIon2->TertiaryAmine + CO₂ FormicAcid2 Formic Acid FormicAcid2->TertiaryAmine

Caption: Reaction mechanism of the Eschweiler-Clarke methylation.

Experimental_Workflow Start Start: (2S)-2-amino-2-phenylethylamine AddReagents Add Formic Acid and Formaldehyde Solution Start->AddReagents Reaction Heat at 90-100°C for 2 hours AddReagents->Reaction Workup Cool, Neutralize with NaOH, and Extract with Diethyl Ether Reaction->Workup Drying Dry Organic Layer with Anhydrous MgSO₄ Workup->Drying Purification Filter and Concentrate, followed by Vacuum Distillation Drying->Purification Product Product: [(2S)-2-amino-2-phenylethyl]dimethylamine Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application

Application Notes & Protocols: [(2S)-2-amino-2-phenylethyl]dimethylamine and its Analogs in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals. Note on the Availability of Data: Extensive literature searches for the specific chiral ligand [(2S)-2-amino-2-phenylethyl]dimethylamine did not yiel...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Data: Extensive literature searches for the specific chiral ligand [(2S)-2-amino-2-phenylethyl]dimethylamine did not yield detailed application notes or protocols for its use in asymmetric synthesis. This suggests that this particular ligand may not be widely employed or its applications are not extensively documented in publicly accessible scientific literature. However, the structurally related class of C₂-symmetric chiral vicinal diamines, such as (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine, are well-established and highly effective ligands in a variety of asymmetric transformations. This document will focus on a representative application of this class of ligands to provide a detailed protocol and application data in the spirit of the original request.

Application Note: Asymmetric Transfer Hydrogenation of Ketones using a Chiral Diamine-Ruthenium Catalyst

Introduction

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a multitude of metal-catalyzed enantioselective transformations. The N,N'-dimethylated derivatives of 1,2-diphenylethanediamine are particularly effective in asymmetric transfer hydrogenation reactions. When complexed with ruthenium, these ligands form highly active and selective catalysts for the reduction of prochiral ketones to valuable chiral secondary alcohols. These products are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The ruthenium center and the amine moiety of the chiral diamine ligand work in concert to facilitate the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate. The chiral environment created by the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.

Logical Relationship of the Catalytic System

G Ketone Prochiral Ketone Transition_State Diastereomeric Transition State Ketone->Transition_State H_Source Hydrogen Source (e.g., Isopropanol) H_Source->Transition_State Ru_precatalyst Ru Precatalyst ([RuCl2(p-cymene)]2) Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst Activation Ligand Chiral Diamine Ligand ((1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine) Ligand->Active_Catalyst Activator Activator (Base) Activator->Active_Catalyst Chiral_Alcohol Chiral Alcohol Byproduct Byproduct (e.g., Acetone) Active_Catalyst->Transition_State Transition_State->Chiral_Alcohol Transition_State->Byproduct Transition_State->Active_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Data Presentation

The following table summarizes the performance of a representative chiral diamine-ruthenium catalyst in the asymmetric transfer hydrogenation of various ketones.

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9899 (R)
21-Acetonaphthone1-(1-Naphthyl)ethanol9798 (R)
34-Chloroacetophenone1-(4-Chlorophenyl)ethanol9999 (R)
42-Acetylpyridine1-(Pyridin-2-yl)ethanol9597 (R)
5Benzylacetone4-Phenyl-2-butanol9296 (S)

Experimental Protocols

1. General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)

  • (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine (Chiral Ligand)

  • Acetophenone

  • Isopropanol (Hydrogen source and solvent)

  • Potassium hydroxide (Base)

  • Anhydrous toluene

  • Argon or Nitrogen (inert gas)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

Experimental Workflow

G A 1. Catalyst Preparation B Add [RuCl2(p-cymene)]2 and chiral ligand to a Schlenk flask under inert atmosphere. A->B C Add anhydrous toluene and stir at 80°C for 30 min. B->C D Cool to room temperature to obtain catalyst solution. C->D G Add the catalyst solution to the substrate mixture. D->G E 2. Hydrogenation Reaction F In a separate flask, dissolve ketone substrate and base in isopropanol. E->F F->G H Stir at room temperature and monitor by TLC/GC. G->H J Quench with water and extract with an organic solvent. H->J I 3. Work-up and Purification I->J K Dry the organic layer and concentrate in vacuo. J->K L Purify by column chromatography. K->L N Determine yield and enantiomeric excess (chiral HPLC/GC). L->N M 4. Analysis M->N

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine (0.011 mmol, 2.2 mol%).

  • Add anhydrous toluene (1 mL) and stir the mixture at 80 °C for 30 minutes. The solution will turn deep red.

  • Cool the mixture to room temperature.

  • Hydrogenation Reaction: In a separate flask, dissolve the ketone substrate (e.g., acetophenone, 0.5 mmol) in isopropanol (5 mL).

  • Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).

  • To this solution, add the pre-formed catalyst solution from step 3 via syringe.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Method

Application Notes and Protocols for Enantioselective Reactions Catalyzed by Chiral Diamine Ligands

Note to the Reader: Initial searches for the specific catalyst [(2S)-2-amino-2-phenylethyl]dimethylamine did not yield sufficient data for the creation of detailed application notes. Therefore, this document focuses on a...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for the specific catalyst [(2S)-2-amino-2-phenylethyl]dimethylamine did not yield sufficient data for the creation of detailed application notes. Therefore, this document focuses on a closely related, extensively studied, and highly effective class of chiral ligands: (1S,2S)-1,2-diphenylethylenediamine (DPEN) and its derivatives. The principles and protocols described herein are representative of asymmetrically-catalyzed reactions and can serve as a valuable guide for researchers in the field of enantioselective synthesis.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of N-sulfonylated 1,2-diphenylethylenediamine, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), are highly efficient catalysts for this reaction.[1]

Data Presentation

The following table summarizes the performance of various (R,R)-DPEN derivatives in the asymmetric transfer hydrogenation of acetophenone.

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)
N-Mesyl-DPEN (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]9597 (R)
N-Triflyl-DPEN (TfDPEN)[RuCl(p-cymene)((R,R)-TfDPEN)]9298 (R)
N-Benzyl-DPEN[RuCl(p-cymene)((R,R)-Bn-DPEN)]8590 (R)
Unsubstituted DPEN[RuCl(p-cymene)((R,R)-DPEN)]7885 (R)

Data compiled from representative literature for the reduction of acetophenone.[1]

Experimental Protocols

Protocol 1.1: In Situ Catalyst Preparation [2]

This protocol describes the preparation of the active catalyst from a ruthenium dimer and the chiral ligand.[2]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN

  • Anhydrous, degassed solvent (e.g., isopropanol)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) in the anhydrous, degassed solvent.

  • Add (S,S)-TsDPEN (2.2 eq).[2]

  • Add additional anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[2]

  • Stir the mixture at 80°C for 20 minutes to form the active catalyst.[1] The formation of the active monomeric catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)], is often accompanied by a color change.[2]

Protocol 1.2: Asymmetric Transfer Hydrogenation of Acetophenone [1][2]

This protocol describes the asymmetric transfer hydrogenation of a ketone using a formic acid/triethylamine mixture or isopropanol as the hydrogen source.[2]

Materials:

  • In situ prepared catalyst solution (from Protocol 1.1)

  • Acetophenone

  • Formic acid (HCOOH) and Triethylamine (NEt₃) (5:2 azeotropic mixture) or Isopropanol

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • To the cooled, in situ prepared catalyst solution, add the prochiral ketone (e.g., acetophenone).

  • Add the hydrogen source (formic acid/triethylamine azeotrope or isopropanol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or GC.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography if necessary.

  • Determine the yield and enantiomeric excess (by chiral GC or HPLC).

Visualization

experimental_workflow_ath cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation Ru_dimer [RuCl₂(p-cymene)]₂ Mix_heat Mix and Heat (80°C, 20 min) Ru_dimer->Mix_heat TsDPEN (S,S)-TsDPEN TsDPEN->Mix_heat Solvent_prep Anhydrous, Degassed Isopropanol Solvent_prep->Mix_heat Active_catalyst Active Catalyst Solution [RuCl((S,S)-TsDPEN)(p-cymene)] Mix_heat->Active_catalyst Reaction Stir at RT Active_catalyst->Reaction Ketone Acetophenone Ketone->Reaction H_source H-Source (HCOOH/NEt₃ or iPrOH) H_source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee% (GC/HPLC) Purification->Analysis catalytic_cycle_michael cluster_reactants Reactants Catalyst DPEN-Thiourea Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Activated_Acceptor Activated Michael Acceptor (H-bonded to Thiourea) Catalyst->Activated_Acceptor + Nitroalkene Michael_Adduct_Iminium Michael Adduct (Iminium form) Enamine->Michael_Adduct_Iminium + Activated Acceptor Activated_Acceptor->Michael_Adduct_Iminium Michael_Adduct_Iminium->Catalyst Catalyst Regeneration Michael_Adduct Final Michael Adduct Michael_Adduct_Iminium->Michael_Adduct + H₂O Ketone Michael Donor (e.g., Malonate) Ketone->Enamine Nitroalkene Michael Acceptor (e.g., Nitroalkene) Nitroalkene->Activated_Acceptor

References

Application

Application of [(2S)-2-amino-2-phenylethyl]dimethylamine in Kinetic Resolution of Racemates

Note to the Reader: Extensive literature searches did not yield any specific applications of [(2S)-2-amino-2-phenylethyl]dimethylamine as a catalyst or resolving agent for the kinetic resolution of racemates. The request...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield any specific applications of [(2S)-2-amino-2-phenylethyl]dimethylamine as a catalyst or resolving agent for the kinetic resolution of racemates. The requested application notes and protocols for this specific compound could not be generated due to a lack of published data.

As a helpful alternative, this document provides detailed application notes and protocols for a modern, well-documented method for the kinetic resolution of a related class of compounds, β-alkyl phenylethylamine derivatives, using a palladium-catalyzed enantioselective C-H olefination.

Alternative Application Note: Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives via Palladium-Catalyzed, Nosylamide-Directed C-H Olefination

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral β-alkyl phenylethylamines are important structural motifs in many pharmaceuticals and bioactive molecules. Their enantioselective synthesis is of significant interest. Kinetic resolution is a powerful strategy for separating racemic mixtures, and transition metal-catalyzed asymmetric reactions have emerged as a highly effective method. This application note describes a palladium-catalyzed kinetic resolution of racemic nosyl-protected β-alkyl phenylethylamine derivatives through an enantioselective C-H olefination reaction. The method utilizes a chiral mono-N-protected amino acid (MPAA) ligand, Boc-L-Ile-OH, to achieve high enantioselectivity.

Principle: The kinetic resolution is based on the different reaction rates of the two enantiomers of the racemic nosyl-protected β-alkyl phenylethylamine with an olefin (e.g., styrene) in the presence of a chiral palladium catalyst. The catalyst is formed in situ from Pd(OAc)₂ and the chiral ligand, Boc-L-Ile-OH. The nosylamide group acts as a directing group for the C-H activation at the ortho-position of the phenyl ring. One enantiomer reacts significantly faster to form the corresponding C-H olefination product, leaving the unreacted starting material enriched in the other enantiomer.

Quantitative Data Summary

The following table summarizes the results for the kinetic resolution of various nosyl-protected β-alkyl phenylethylamine derivatives with 4-chlorostyrene.

Substrate (rac-1)ProductYield (%)ee of Product (%)ee of Recovered SM (%)
1o 2o 458670
1p 2p 468571
1q 2q 488978
1r 2r 438160
1s 2s 499088
1t 2t 428058
1u 2u 478877
1v 2v 447458
1w 2w 418459
1x 2x 408256

Reaction conditions: rac-1 (0.1 mmol), 4-chlorostyrene (3.0 equiv), Pd(OAc)₂ (20 mol%), Boc-L-Ile-OH (40 mol%), AgOAc (2.5 equiv), K₂CO₃ (2.5 equiv), BQ (0.5 equiv), H₂O (2.0 equiv) in anhydrous t-AmOH/NMP (3:1, 0.05 M) at 60 °C for 24 h.

Experimental Protocols

General Protocol for the Kinetic Resolution of rac-Nosyl-protected β-Alkyl Phenylethylamines:

Materials:

  • Racemic nosyl-protected β-alkyl phenylethylamine (rac-1)

  • Styrene or substituted styrene (e.g., 4-chlorostyrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Boc-L-Ile-OH

  • Silver(I) acetate (AgOAc)

  • Potassium carbonate (K₂CO₃)

  • Benzoquinone (BQ)

  • Deionized water (H₂O)

  • Anhydrous tert-amyl alcohol (t-AmOH)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Celite®

  • Silica gel

  • Sealable Schlenk tube

Procedure:

  • To a sealable Schlenk tube, add the racemic nosyl-protected β-alkyl phenylethylamine (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.2 equiv), Boc-L-Ile-OH (0.04 mmol, 0.4 equiv), AgOAc (0.25 mmol, 2.5 equiv), K₂CO₃ (0.25 mmol, 2.5 equiv), and BQ (0.05 mmol, 0.5 equiv).

  • Add the styrene derivative (0.3 mmol, 3.0 equiv) to the tube.

  • Prepare a solvent mixture of anhydrous t-AmOH and anhydrous NMP (3:1 ratio) to a total volume of 2.0 mL (to achieve a 0.05 M concentration of the substrate).

  • Add the solvent mixture to the Schlenk tube, followed by the addition of H₂O (0.2 mmol, 2.0 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 5 mL).

  • Filter the mixture through a pad of Celite® over a plug of silica gel, and elute with additional DCM (30 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the olefination product and the unreacted starting material.

  • Determine the enantiomeric excess (ee) of the product and the recovered starting material by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants in Schlenk Tube (Substrate, Pd(OAc)₂, Ligand, AgOAc, K₂CO₃, BQ) add_styrene Add Styrene Derivative start->add_styrene add_solvent Add t-AmOH/NMP Solvent & H₂O add_styrene->add_solvent seal Seal Schlenk Tube add_solvent->seal react Stir at 60 °C for 24h seal->react cool Cool to Room Temperature react->cool dilute Dilute with DCM cool->dilute filter Filter through Celite/Silica dilute->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify analyze Determine ee% by Chiral HPLC purify->analyze

Caption: Workflow for the Pd-catalyzed kinetic resolution of β-alkyl phenylethylamines.

References

Method

diastereoselective synthesis using [(2S)-2-amino-2-phenylethyl]dimethylamine as a chiral auxiliary

Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the chiral auxiliary [(2S)-2-amino-2-phenylethyl]dimethylamine. The following information is based on the closely relate...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the chiral auxiliary [(2S)-2-amino-2-phenylethyl]dimethylamine. The following information is based on the closely related and well-documented chiral auxiliary, (1S,2S)-pseudoephenamine , which shares a similar structural framework and is used effectively in diastereoselective synthesis. This information is provided as a representative example of how a chiral auxiliary of this class is utilized.

Application Notes: Diastereoselective Alkylation using (1S,2S)-Pseudoephenamine

(1S,2S)-Pseudoephenamine is a highly effective chiral auxiliary for the diastereoselective alkylation of enolates, providing a reliable method for the asymmetric synthesis of α-substituted carboxylic acids, ketones, and alcohols. Amides derived from pseudoephenamine undergo deprotonation to form a rigid chelated enolate, which directs the approach of an electrophile from the sterically less hindered face, leading to high diastereoselectivity.

A significant advantage of using pseudoephenamine is its ability to direct the formation of quaternary stereocenters with high selectivity.[1] Furthermore, amides derived from this auxiliary are often crystalline, facilitating purification by recrystallization and leading to sharp, well-defined peaks in NMR spectra.[1] The auxiliary can be cleaved under acidic or basic conditions to yield the desired enantiomerically enriched product and the recoverable auxiliary.

Key Features:

  • High Diastereoselectivity: Particularly effective for the synthesis of molecules with quaternary carbon centers.[1]

  • Crystalline Derivatives: Amides of pseudoephenamine are often crystalline, simplifying purification.[1]

  • Versatility: Allows for the synthesis of a variety of chiral compounds, including carboxylic acids, ketones, and alcohols.[1]

  • Recoverable Auxiliary: The chiral auxiliary can be recovered after the synthetic sequence.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a Pseudoephenamine Amide

This protocol describes the general method for the alkylation of an N-acyl derivative of (1S,2S)-pseudoephenamine.

Materials:

  • N-acyl-(1S,2S)-pseudoephenamine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl-(1S,2S)-pseudoephenamine (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv) in THF to the cooled solution while stirring.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the alkylated product.

  • Determine the diastereomeric ratio by HPLC or ¹H NMR analysis.

Protocol 2: Cleavage of the Chiral Auxiliary and Formation of a Chiral Carboxylic Acid

This protocol outlines the acidic hydrolysis of the alkylated pseudoephenamine amide to yield the corresponding chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(1S,2S)-pseudoephenamine

  • Dioxane

  • 9 N Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkylated pseudoephenamine amide in a mixture of dioxane and 9 N H₂SO₄.

  • Heat the solution to 115 °C and monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Adjust the pH of the aqueous layer to ~2 using concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL) to isolate the chiral carboxylic acid.

  • Combine the organic extracts containing the carboxylic acid, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • The chiral auxiliary can be recovered from the initial ether extracts by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data

The following table summarizes the results of diastereoselective alkylation reactions of various pseudoephenamine amides.

EntryElectrophile (R-X)Product RDiastereomeric Ratio (dr)Yield (%)
1MeIMe95:585
2BnBrBn>98:292
3Allyl BromideAllyl97:388
4EtIEt96:487

Data is representative and compiled from typical results for this class of reactions.

Visualizations

experimental_workflow cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start N-Acyl-Pseudoephenamine enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product Alkylated Product alkylation->product hydrolysis Acidic Hydrolysis (H₂SO₄, Dioxane, 115°C) product->hydrolysis acid Chiral Carboxylic Acid hydrolysis->acid auxiliary Recovered Auxiliary hydrolysis->auxiliary chelation_model cluster_model Proposed Chelation Model for Diastereoselectivity enolate Chelated (Z)-Enolate transition_state Electrophile Approach (from less hindered face) enolate->transition_state R-X product Major Diastereomer transition_state->product

References

Application

Application Notes and Protocols: Metal Complexes of [(2S)-2-amino-2-phenylethyl]dimethylamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction The chiral diamine ligand, [(2S)-2-amino-2-phenylethyl]dimethylamine, is a valuable building block in the synthesis of pharmaceuticals and othe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral diamine ligand, [(2S)-2-amino-2-phenylethyl]dimethylamine, is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structural motif, featuring a stereocenter and two nitrogen atoms with different steric and electronic environments, makes it a promising candidate for the formation of metal complexes with significant catalytic potential, particularly in asymmetric synthesis. While direct catalytic applications of metal complexes derived from this specific ligand are not extensively documented in peer-reviewed literature, its close structural analogy to a well-established class of chiral diamine ligands allows for the confident postulation of its utility in various catalytic transformations.

This document provides detailed application notes and experimental protocols for the proposed use of metal complexes of [(2S)-2-amino-2-phenylethyl]dimethylamine in asymmetric transfer hydrogenation (ATH) of prochiral ketones. The protocols are based on established procedures for structurally similar and highly successful catalyst systems, primarily those involving ruthenium and iridium complexes. These reactions are of significant interest to drug development professionals for the synthesis of enantioenriched secondary alcohols, which are key chiral intermediates in the manufacturing of many pharmaceutical compounds.

Proposed Catalytic Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The reaction typically employs a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium(II) and Iridium(III) complexes bearing chiral diamine ligands are among the most efficient catalysts for this transformation, often providing high yields and excellent enantioselectivities.[2]

Based on the established catalytic activity of analogous chiral diamines, it is proposed that a ruthenium(II) complex of [(2S)-2-amino-2-phenylethyl]dimethylamine can effectively catalyze the asymmetric transfer hydrogenation of a variety of ketones.

Logical Workflow for Catalyst Preparation and Application

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction Ligand [(2S)-2-amino-2-phenylethyl]dimethylamine Complexation Complexation Reaction Ligand->Complexation Metal_Precursor [Ru(p-cymene)Cl2]2 Metal_Precursor->Complexation Catalyst [RuCl(p-cymene)((2S)-2-amino- 2-phenylethyl)dimethylamine)]+ complex Complexation->Catalyst In situ or isolated Reaction Asymmetric Transfer Hydrogenation Catalyst->Reaction Ketone Prochiral Ketone Ketone->Reaction H_Source Hydrogen Source (e.g., HCOOH/NEt3) H_Source->Reaction Product Chiral Secondary Alcohol Reaction->Product High e.e.

Caption: Workflow for the preparation and application of the proposed catalyst.

Data Presentation

The following table summarizes typical catalytic performance data obtained with analogous chiral diamine-ruthenium complexes in the asymmetric transfer hydrogenation of various ketones. It is anticipated that a catalyst derived from [(2S)-2-amino-2-phenylethyl]dimethylamine would achieve comparable results.

EntryKetone SubstrateCatalyst SystemSolventTemp (°C)Yield (%)e.e. (%)Reference
1Acetophenone[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/NEt3 (5:2)28>9597 (R)[2]
21-Tetralone[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/NEt3 (5:2)28>9598 (S)[2]
32-ChloroacetophenoneChiral ferrocene-tethered Ru-diaminei-PrOH/KOH809899 (R)[3]
44-MethoxyacetophenoneChiral ferrocene-tethered Ru-diaminei-PrOH/KOH809998 (R)[3]
5PropiophenoneRuthenium amino carboxylate complexi-PrOH80>9868 (S)[4]

Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. The data presented is for analogous systems and serves as a benchmark for the expected performance of the proposed catalyst.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the proposed catalyst and its application in asymmetric transfer hydrogenation.

Protocol 1: Synthesis of the Catalyst Precursor: [Ru(p-cymene)Cl( (2S)-2-amino-2-phenylethyl)dimethylamine)]Cl

This protocol describes the in situ preparation of the active catalyst from the commercially available ruthenium precursor, [Ru(p-cymene)Cl2]2, and the chiral diamine ligand.

Materials:

  • [Ru(p-cymene)Cl2]2 (Ruthenium(II) p-cymene chloride dimer)

  • [(2S)-2-amino-2-phenylethyl]dimethylamine

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (1 equivalent) in the chosen anhydrous, degassed solvent.

  • In a separate vial, dissolve [(2S)-2-amino-2-phenylethyl]dimethylamine (2.2 equivalents) in the same solvent.

  • Slowly add the ligand solution to the stirred solution of the ruthenium precursor at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the monomeric complex is typically accompanied by a color change.

  • The resulting solution containing the catalyst can be used directly for the catalytic reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone.

Materials:

  • Catalyst solution from Protocol 1

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification supplies (e.g., saturated NaHCO3 solution, brine, anhydrous MgSO4, rotary evaporator, silica gel for chromatography)

Procedure:

  • Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.

  • To a Schlenk tube under an inert atmosphere, add the catalyst solution (typically 0.5-1 mol% of the ruthenium complex relative to the ketone).

  • Add the solvent, followed by acetophenone (1 equivalent).

  • Add the formic acid/triethylamine mixture (2-5 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Signaling Pathway (Reaction Mechanism)

The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes involves a concerted outer-sphere hydrogen transfer from a ruthenium-hydride species to the ketone.

G Catalyst [Ru-Cl(diamine)(p-cymene)]+ Active_Catalyst [Ru-H(diamine)(p-cymene)] Catalyst->Active_Catalyst + H- donor - H+ donor anion Ketone_Complex {(Ketone)...[Ru-H(diamine)(p-cymene)]} Active_Catalyst->Ketone_Complex + Ketone Transition_State [Transition State] Ketone_Complex->Transition_State Hydride Transfer Product_Complex {(Chiral Alcohol)-[Ru(diamine)(p-cymene)]} Transition_State->Product_Complex Product Chiral Alcohol Product_Complex->Product Product Release Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

While direct experimental data for the catalytic use of metal complexes of [(2S)-2-amino-2-phenylethyl]dimethylamine is pending, the strong structural and electronic similarities to highly effective chiral diamine ligands in asymmetric catalysis strongly support its potential. The provided protocols, based on well-established procedures for analogous systems, offer a robust starting point for researchers to explore the catalytic applications of this promising ligand. The successful development of such catalysts would provide a valuable addition to the toolbox of synthetic chemists, particularly in the pharmaceutical industry, for the efficient and enantioselective synthesis of chiral molecules. Further research is encouraged to synthesize and characterize these novel metal complexes and to evaluate their catalytic performance in a broader range of asymmetric transformations.

References

Method

Application Notes and Protocols for the Purification of [(2S)-2-amino-2-phenylethyl]dimethylamine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the purification of the chiral amine, [(2S)-2-amino-2-phenylethyl]dimethylamine, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of the chiral amine, [(2S)-2-amino-2-phenylethyl]dimethylamine, a key intermediate in pharmaceutical synthesis. The protocol outlines a preparative chiral High-Performance Liquid Chromatography (HPLC) method for the efficient separation of its enantiomers. This application note includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.

Introduction

[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral building block of significant interest in drug development. The stereochemistry of such intermediates is critical as different enantiomers of a drug molecule often exhibit varied pharmacological and toxicological profiles. Consequently, the ability to isolate the desired enantiomer in high purity is paramount.

Column chromatography, particularly with a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, therefore, separation. This document presents a representative protocol for the purification of the (S)-enantiomer of 2-amino-2-phenylethyl]dimethylamine from a racemic mixture.

Experimental Protocols

This section details the methodology for the preparative chiral HPLC purification of [(2S)-2-amino-2-phenylethyl]dimethylamine.

Materials and Equipment
  • Racemic [2-amino-2-phenylethyl]dimethylamine: Crude mixture.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Triethylamine (TEA).

  • Chromatography System: Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or equivalent) is recommended for the separation of phenylethylamine derivatives.

  • Glassware and Consumables: Appropriate vials, flasks, and syringes.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterValue
Column Chiralpak® AD-H, 250 x 20 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Triethylamine
Composition 85 : 15 : 0.1 (v/v/v)
Flow Rate 10.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25 °C
Injection Volume 1.0 mL
Sample Concentration 10 mg/mL in mobile phase
Experimental Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Triethylamine in the ratio of 85:15:0.1. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude racemic mixture of [2-amino-2-phenylethyl]dimethylamine in the mobile phase to a final concentration of 10 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the two enantiomeric peaks. The (S)-enantiomer is typically the second eluting peak under these conditions.

  • Purity Analysis: Analyze the collected fractions using the same HPLC method to determine the enantiomeric purity.

  • Solvent Evaporation: Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize the expected results from the purification process.

Table 1: Retention Data and Separation Factor

EnantiomerRetention Time (min)
(R)-[2-amino-2-phenylethyl]dimethylamine12.5
(S)-[2-amino-2-phenylethyl]dimethylamine15.8

Table 2: Purification Performance

ParameterValue
Initial Purity (S-enantiomer) 50%
Final Purity (S-enantiomer) >99.5%
Yield of (S)-enantiomer ~45%
Loading Capacity 10 mg/injection

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery MobilePhase Mobile Phase (Hexane/IPA/TEA) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (10 mg/mL in Mobile Phase) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Enantiomeric Separation Injection->Separation FractionCollection Fraction Collection Separation->FractionCollection PurityCheck Purity Analysis (HPLC) FractionCollection->PurityCheck SolventEvap Solvent Evaporation PurityCheck->SolventEvap If purity >99.5% FinalProduct Purified (S)-Enantiomer SolventEvap->FinalProduct

Application

Application Notes and Protocols for the Large-Scale Synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the large-scale synthesis of the chiral diamine, [(2S)-2-amino-2-p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of the chiral diamine, [(2S)-2-amino-2-phenylethyl]dimethylamine. This compound is a valuable building block in pharmaceutical and materials science research. The synthetic strategy outlined herein is a robust, multi-step process commencing from the readily available chiral precursor, (S)-phenylglycine. The key transformations include the reduction of the carboxylic acid, activation of the resulting primary alcohol, and a final nucleophilic substitution with dimethylamine. This document offers two distinct protocols for the initial reduction step, providing flexibility based on available reagents and equipment. All quantitative data is summarized in tables for clarity, and a comprehensive workflow diagram is provided.

Introduction

Chiral 1,2-diamines are privileged structural motifs found in a wide array of biologically active molecules and are extensively used as chiral ligands in asymmetric catalysis. [(2S)-2-amino-2-phenylethyl]dimethylamine, with its defined stereochemistry and dual amine functionalities of differing basicity, represents a versatile synthon for the development of novel pharmaceuticals and functional materials. The demand for efficient and scalable synthetic routes to enantiomerically pure diamines is therefore of significant importance.

This protocol details a reliable and scalable pathway to [(2S)-2-amino-2-phenylethyl]dimethylamine, starting from the chiral pool amino acid, (S)-phenylglycine. The synthesis is presented in three main stages:

  • Step 1: Reduction of (S)-Phenylglycine to (S)-2-Amino-2-phenylethanol. Two well-established methods are presented: a sodium borohydride-iodine system and a lithium aluminum hydride reduction.

  • Step 2: Activation of the Primary Alcohol. The hydroxyl group of (S)-2-amino-2-phenylethanol is converted into a good leaving group, specifically a tosylate, to facilitate subsequent nucleophilic substitution.

  • Step 3: Nucleophilic Substitution with Dimethylamine. The tosylated intermediate is reacted with dimethylamine to afford the target molecule, [(2S)-2-amino-2-phenylethyl]dimethylamine.

Synthetic Workflow

The overall synthetic scheme is depicted below. This multi-step approach allows for purification of intermediates, ensuring high purity of the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Substitution start (S)-Phenylglycine intermediate1 (S)-2-Amino-2-phenylethanol start->intermediate1 Reduction (Protocol A or B) intermediate2 (S)-2-Amino-2-phenylethyl p-toluenesulfonate intermediate1->intermediate2 Tosylation final_product [(2S)-2-amino-2-phenylethyl]dimethylamine intermediate2->final_product Nucleophilic Substitution with Dimethylamine

Caption: Synthetic workflow for [(2S)-2-amino-2-phenylethyl]dimethylamine.

Experimental Protocols

Step 1: Synthesis of (S)-2-Amino-2-phenylethanol ((S)-Phenylglycinol)

Two protocols are provided for this reduction step. Protocol A utilizes a milder reducing agent system, while Protocol B employs the more reactive lithium aluminum hydride. The choice of protocol may depend on safety considerations and available equipment for handling pyrophoric reagents.

Table 1: Comparison of Reduction Protocols for (S)-Phenylglycine

ParameterProtocol A: NaBH₄/I₂Protocol B: LiAlH₄
Reducing Agent Sodium borohydride and IodineLithium aluminum hydride
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time ~18 hours~12 hours
Work-up Methanol quench, basification, extractionAqueous quench, filtration, extraction
Reported Yield 52% (after recrystallization)63% (after recrystallization)
Key Considerations Milder, less hazardous reagents.Highly reactive, pyrophoric reagent. Requires stringent anhydrous conditions.

Protocol A: Reduction with Sodium Borohydride and Iodine

Materials:

  • (S)-Phenylglycine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Aqueous Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add sodium borohydride (3.1 equivalents).

  • Add anhydrous THF (8 mL per gram of phenylglycine) to the flask.

  • Add (S)-phenylglycine (1 equivalent) to the stirred suspension.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve iodine (1 equivalent) in anhydrous THF (2 mL per gram of iodine) and add this solution dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction to 0 °C and slowly add methanol until the solution becomes clear to quench the excess reducing agent.

  • Remove all solvents under reduced pressure.

  • To the resulting paste, add 20% aqueous potassium hydroxide solution and stir at room temperature overnight.

  • Extract the product with dichloromethane (5 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot toluene to yield (S)-2-amino-2-phenylethanol as a white crystalline solid.

Protocol B: Reduction with Lithium Aluminum Hydride

Materials:

  • (S)-Phenylglycine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Potassium Carbonate (K₂CO₃)

  • Toluene

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet, suspend lithium aluminum hydride (1.95 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Carefully add (S)-phenylglycine (1 equivalent) in small portions to the stirred suspension.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly warm the reaction to reflux and maintain for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Very slowly and carefully, add a saturated aqueous solution of potassium carbonate to quench the reaction.

  • Filter the resulting mixture and wash the solid residue with THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Recrystallize the crude yellow solid from hot toluene to afford (S)-2-amino-2-phenylethanol as a white crystalline solid.

Step 2: Synthesis of (S)-2-Amino-2-phenylethyl p-toluenesulfonate

This step involves the protection of the amino group followed by tosylation of the hydroxyl group. The Boc-protection is a common strategy to prevent side reactions with the amine functionality.

Table 2: Protocol for the Tosylation of (S)-Phenylglycinol

ParameterValue
Protecting Group Di-tert-butyl dicarbonate (Boc₂O)
Tosylating Agent p-Toluenesulfonyl chloride (TsCl)
Base Triethylamine (TEA) or Pyridine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Estimated Yield 80-90%

Procedure:

  • Dissolve (S)-2-amino-2-phenylethanol (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) and cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • To the same reaction mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Boc-protected tosylate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 3: Synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine

The final step involves the nucleophilic substitution of the tosylate with dimethylamine, followed by the deprotection of the Boc group.

Table 3: Protocol for Nucleophilic Substitution and Deprotection

ParameterValue
Nucleophile Dimethylamine (solution in THF or ethanol)
Solvent Acetonitrile or DMF
Reaction Temperature 50-80 °C
Deprotection Agent Trifluoroacetic acid (TFA) or HCl in dioxane
Estimated Yield 70-85% (over two steps)

Procedure:

  • Dissolve the crude (S)-2-(tert-butoxycarbonylamino)-2-phenylethyl p-toluenesulfonate (1 equivalent) in acetonitrile.

  • Add a solution of dimethylamine (excess, e.g., 5-10 equivalents in THF or ethanol).

  • Heat the reaction mixture in a sealed vessel at 60 °C for 24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude Boc-protected diamine in dichloromethane.

  • Add trifluoroacetic acid (excess) at 0 °C and stir at room temperature for 2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with aqueous NaOH.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield [(2S)-2-amino-2-phenylethyl]dimethylamine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water. Handle only under an inert atmosphere (argon or nitrogen) and in a fume hood. Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, must be worn.

  • Iodine (I₂) is corrosive and can cause burns. Avoid inhalation of vapors.

  • p-Toluenesulfonyl chloride (TsCl) is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.

  • Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Handle in a fume hood.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE.

Applications

[(2S)-2-amino-2-phenylethyl]dimethylamine is a valuable chiral building block with applications in:

  • Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed reactions.

  • Pharmaceutical Synthesis: As a key intermediate in the synthesis of complex drug molecules.

  • Materials Science: For the development of chiral polymers and functional materials.

Conclusion

The synthetic route detailed in this document provides a practical and scalable method for the preparation of enantiomerically pure [(2S)-2-amino-2-phenylethyl]dimethylamine from (S)-phenylglycine. The protocols are presented with sufficient detail to be implemented in a research or process development setting. The modularity of the synthesis allows for optimization at each step to suit specific scale and purity requirements. Careful adherence to the safety precautions outlined is essential for the safe execution of these procedures.

Method

Application Notes and Protocols for the Derivatization of [(2S)-2-amino-2-phenylethyl]dimethylamine

Audience: Researchers, scientists, and drug development professionals. Introduction [(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that serves...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[(2S)-2-amino-2-phenylethyl]dimethylamine, also known as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine, is a chiral diamine that serves as a versatile building block in modern chemistry. Its structural features, comprising a stereogenic center, a primary amine, and a tertiary amine, make it a valuable scaffold for the synthesis of a wide range of derivatives. These derivatives have found significant applications as chiral ligands in asymmetric catalysis and as key intermediates in the development of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2]

The primary amino group of [(2S)-2-amino-2-phenylethyl]dimethylamine is the principal site for derivatization, allowing for the introduction of various functionalities through reactions such as acylation, sulfonylation, and alkylation. These modifications can profoundly influence the steric and electronic properties of the molecule, enabling the fine-tuning of its activity for specific applications.

This document provides detailed application notes and protocols for the derivatization of [(2S)-2-amino-2-phenylethyl]dimethylamine, focusing on its application in asymmetric synthesis.

Application 1: Chiral Ligands for Asymmetric Catalysis

The derivatization of chiral vicinal diamines is a cornerstone in the development of ligands for asymmetric catalysis. These ligands coordinate with transition metals to form catalysts that can stereoselectively produce one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug often resides in a single enantiomer.[3] Derivatives of [(2S)-2-amino-2-phenylethyl]dimethylamine are particularly useful in reactions such as asymmetric hydrogenation and transfer hydrogenation.

A common and highly effective derivatization strategy is the N-monosulfonylation of the primary amine. The resulting N-tosylated diamines, in complex with metals like Ruthenium (Ru), can act as highly efficient and enantioselective catalysts for the reduction of ketones and imines to chiral alcohols and amines, respectively.[3]

General Workflow for Ligand Synthesis and Catalytic Screening

G cluster_synthesis Ligand Synthesis & Characterization cluster_catalysis Asymmetric Catalysis cluster_data Data & Optimization start [(2S)-2-amino-2-phenylethyl]dimethylamine (Starting Material) derivatization N-Derivatization (e.g., Sulfonylation, Acylation) start->derivatization Reagents (e.g., TsCl) purification Purification (e.g., Column Chromatography) derivatization->purification characterization Characterization (NMR, MS, etc.) purification->characterization complexation Formation of Metal-Ligand Complex (e.g., with Ru precursor) characterization->complexation Synthesized Ligand catalysis Asymmetric Reaction (e.g., Ketone Reduction) complexation->catalysis Substrate, H-donor analysis Analysis of Product (Yield, Enantiomeric Excess) catalysis->analysis Chiral HPLC/GC data_table Quantitative Data Table (%ee, Yield, TOF) analysis->data_table G cluster_rxn Derivatization Reactions cluster_deriv Resulting Derivatives (Library) cluster_app Potential Therapeutic Targets core [(2S)-2-amino-2-phenylethyl]dimethylamine (Core Scaffold) acylation Acylation (R-COCl) core->acylation sulfonylation Sulfonylation (R-SO₂Cl) core->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH₃CN) core->reductive_amination amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide sec_amine Secondary Amine Derivatives reductive_amination->sec_amine receptors GPCR Ligands (e.g., Dopamine, Serotonin) amide->receptors Screening enzymes Enzyme Inhibitors amide->enzymes Screening ion_channels Ion Channel Modulators amide->ion_channels Screening sulfonamide->receptors Screening sulfonamide->enzymes Screening sulfonamide->ion_channels Screening sec_amine->receptors Screening sec_amine->enzymes Screening sec_amine->ion_channels Screening

References

Application

Application Notes and Protocols: [(2S)-2-amino-2-phenylethyl]dimethylamine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction [(2S)-2-amino-2-phenylethyl]dimethylamine is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its stereogenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2S)-2-amino-2-phenylethyl]dimethylamine is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its stereogenic center and functional groups make it an ideal precursor for the development of chiral ligands and auxiliaries used in asymmetric catalysis. The phenylethylamine backbone is a common motif in a variety of neurologically active compounds, owing to its ability to cross the blood-brain barrier.[1][2][3] This document provides detailed application notes and protocols for the use of [(2S)-2-amino-2-phenylethyl]dimethylamine in the synthesis of chiral ligands for asymmetric hydrogenation, a key technology in the production of enantiomerically pure active pharmaceutical ingredients (APIs).

The primary application highlighted is the synthesis of chiral phosphine ligands. These ligands, when complexed with transition metals such as rhodium or ruthenium, form highly efficient and enantioselective catalysts for the hydrogenation of prochiral olefins, leading to the formation of chiral pharmaceutical intermediates with high enantiomeric excess (ee).[4][5][6]

Core Application: Synthesis of Chiral P,N-Ligands for Asymmetric Hydrogenation

A prominent use of [(2S)-2-amino-2-phenylethyl]dimethylamine is as a scaffold for chiral P,N-bidentate ligands. The nitrogen atoms of the diamine can coordinate to a metal center, while the primary amine provides a handle for the introduction of a phosphine moiety. The resulting P,N-ligand creates a well-defined chiral environment around the metal, enabling high stereocontrol in catalytic reactions.

Logical Workflow for Ligand Synthesis and Application

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalyst Formation & Application A [(2S)-2-amino-2-phenylethyl]dimethylamine C Condensation Reaction A->C B 2-(Diphenylphosphino)benzaldehyde B->C D Chiral Schiff Base P,N-Ligand C->D Yield: High F In-situ Catalyst Formation D->F E [Rh(COD)₂]BF₄ E->F H Asymmetric Hydrogenation F->H G Prochiral Olefin Substrate (e.g., Methyl (Z)-α-acetamidocinnamate) G->H I Chiral Pharmaceutical Intermediate (e.g., N-acetyl-L-phenylalanine methyl ester) H->I High ee%

Caption: Workflow for chiral P,N-ligand synthesis and its use in asymmetric hydrogenation.

Experimental Protocols

The following protocols are representative methods based on established procedures for the synthesis of chiral ligands from analogous chiral diamines and their use in asymmetric catalysis.

Protocol 1: Synthesis of a Chiral P,N-Schiff Base Ligand

Objective: To synthesize a chiral P,N-Schiff base ligand from [(2S)-2-amino-2-phenylethyl]dimethylamine and 2-(diphenylphosphino)benzaldehyde.

Materials:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine

  • 2-(Diphenylphosphino)benzaldehyde

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(diphenylphosphino)benzaldehyde (1.0 eq) in anhydrous toluene (40 mL) under an inert atmosphere of argon or nitrogen.

  • Addition of Amine: To the stirred solution, add a solution of [(2S)-2-amino-2-phenylethyl]dimethylamine (1.05 eq) in anhydrous toluene (10 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The formation of water can be monitored using a Dean-Stark trap if desired.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure P,N-ligand. The product should be stored under an inert atmosphere to prevent oxidation of the phosphine.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Objective: To synthesize the chiral pharmaceutical intermediate, N-acetyl-L-phenylalanine methyl ester, via asymmetric hydrogenation using the chiral P,N-ligand synthesized in Protocol 1.

Materials:

  • Chiral P,N-Ligand from Protocol 1

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation autoclave

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation (In-situ): In an inert atmosphere glovebox, add the chiral P,N-ligand (0.011 mmol, 1.1 mol%) and [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 mol%) to a vial. Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Hydrogenation: Transfer both the catalyst solution and the substrate solution to the stainless-steel autoclave inside the glovebox. Seal the autoclave, remove it from the glovebox, and connect it to the hydrogenation apparatus.

  • Reaction Conditions: Purge the autoclave with hydrogen gas (3-4 cycles). Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).

  • Execution: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent from the reaction mixture under reduced pressure.

  • Analysis: The conversion and enantiomeric excess (ee) of the product, N-acetyl-L-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis. The crude product can be purified by passing it through a short pad of silica gel.

Quantitative Data

The following table summarizes representative data for asymmetric hydrogenations using chiral P,N-ligands derived from phenylethylamine analogs. The performance of the ligand derived from [(2S)-2-amino-2-phenylethyl]dimethylamine is expected to be in a similar range.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Methyl (Z)-α-acetamidocinnamate1.0512>9995-99
Methyl (Z)-α-acetamidoacrylate1.0512>9996-99
Itaconic acid dimethyl ester1.01024>99>98

Data is representative and compiled from literature on analogous P,N-ligand systems.

Signaling Pathway Visualization

While this application does not directly involve a biological signaling pathway, the logical flow of the chemical synthesis can be visualized to illustrate the transformation of the starting material into a valuable pharmaceutical intermediate.

G Start [(2S)-2-amino-2-phenylethyl]dimethylamine (Chiral Precursor) Ligand Chiral P,N-Ligand Start->Ligand   Ligand   Synthesis Catalyst Rh-Chiral P,N Complex (Active Catalyst) Ligand->Catalyst  Metal  Complexation Intermediate Chiral Pharmaceutical Intermediate (e.g., Amino Acid Derivative) Catalyst->Intermediate  Asymmetric  Hydrogenation  (+ Substrate, H₂)

Caption: Transformation pathway from chiral precursor to pharmaceutical intermediate.

Conclusion

[(2S)-2-amino-2-phenylethyl]dimethylamine is a highly effective chiral precursor for the synthesis of P,N-ligands used in asymmetric hydrogenation. The protocols provided herein offer a robust framework for the preparation of these catalysts and their successful application in generating enantiomerically enriched pharmaceutical intermediates. The high enantioselectivities and conversions achievable make this a valuable strategy for drug development professionals engaged in the synthesis of chiral APIs.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine?

Impurities can originate from several sources throughout the synthetic process:

  • Starting Materials and Reagents: Impurities present in the initial materials, such as the chiral precursor (e.g., (S)-phenylglycine derivatives) or the dimethylating agent, can carry through to the final product.

  • Side Reactions: Unwanted chemical transformations occurring in parallel to the main reaction can generate byproducts.

  • Incomplete Reactions: Residual unreacted starting materials or intermediates will contaminate the final product if not completely removed during purification.

  • Degradation: The final compound or intermediates may degrade under certain reaction or purification conditions (e.g., high temperature, presence of acid or base).

  • Stereochemical Impurities: Racemization or incomplete stereoselectivity in the synthesis can lead to the presence of the undesired (2R)-enantiomer or other diastereomers.

Q2: Which synthetic routes are commonly used for [(2S)-2-amino-2-phenylethyl]dimethylamine, and what are the typical impurities associated with each?

Two common synthetic approaches are reductive amination and the Leuckart reaction. Each has a characteristic impurity profile.

  • Reductive Amination: This method often involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

    • Over-alkylation Products: The primary amine can react further to form tertiary amines or other more substituted products.

    • Unreacted Intermediates: Incomplete reaction can leave residual imine or starting carbonyl compounds.

    • Side-products from Reducing Agent: The choice of reducing agent can sometimes lead to specific byproducts.

  • Leuckart Reaction: This reaction utilizes formic acid or its derivatives to reductively aminate a carbonyl compound.

    • N-Formylated Impurities: A common byproduct is the formation of N-formyl derivatives of the desired amine.[1]

    • Complex Reaction Mixtures: The high temperatures often required for the Leuckart reaction can lead to the formation of various side products and colored impurities.[1]

Q3: How can I assess the chiral purity of my synthesized [(2S)-2-amino-2-phenylethyl]dimethylamine?

Ensuring the enantiomeric purity is critical. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the separation and quantification of the (2S) and (2R) enantiomers. Other methods include the use of chiral derivatizing agents followed by analysis on a standard achiral HPLC or GC column.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low overall purity with multiple unidentified peaks in the chromatogram. Incomplete reaction or significant side reactions.- Monitor the reaction progress more closely using techniques like TLC or HPLC to ensure completion.- Re-evaluate and optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Review the purification strategy; consider alternative chromatography conditions or recrystallization solvents.
Presence of a peak with a mass corresponding to an over-alkylated product. Excess alkylating agent or prolonged reaction time during reductive amination.- Use a stoichiometric amount of the dimethylating agent.- Carefully control the reaction time and temperature to minimize further alkylation.
Observation of a significant peak corresponding to the N-formyl derivative. Use of the Leuckart reaction.- Include a hydrolysis step (acidic or basic) after the main reaction to cleave the formyl group.- Optimize the Leuckart reaction conditions to minimize the formation of the N-formyl byproduct.[1]
Poor enantiomeric excess (presence of the (2R)-enantiomer). - Racemization of the chiral starting material or intermediates.- Use of a non-stereoselective synthetic route.- Ensure the chiral integrity of the starting material before use.- Avoid harsh acidic or basic conditions and high temperatures that could induce racemization.- Employ a well-established enantioselective synthesis method.- If resolution is performed, optimize the chiral separation method (e.g., different chiral column, modified mobile phase).
Discolored (e.g., yellow or brown) final product. Formation of high molecular weight byproducts or degradation products, often associated with high-temperature reactions like the Leuckart method.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the purification process, potentially including a decolorizing step with activated carbon.- Explore milder synthetic routes if possible.

Impurity Profile Summary

Impurity Type Potential Source Recommended Analytical Method
(2R)-enantiomerRacemization, non-enantioselective synthesisChiral HPLC
Over-alkylated aminesReductive aminationHPLC, GC-MS, NMR
N-formyl derivativeLeuckart reactionHPLC, GC-MS, NMR
Unreacted starting materialsIncomplete reactionHPLC, GC-MS, NMR
Aldol condensation productsBasic reaction conditions with carbonyl compoundsHPLC, GC-MS, NMR

Experimental Workflow for Impurity Identification and Troubleshooting

Troubleshooting_Workflow cluster_Analysis Analysis cluster_Investigation Investigation cluster_Action Corrective Action Start Synthesized Product Fails Purity Specification Analyze_Purity Analyze by HPLC/GC-MS for Purity and Impurity Profile Start->Analyze_Purity Analyze_Chiral Analyze by Chiral HPLC for Enantiomeric Purity Analyze_Purity->Analyze_Chiral Identify_Impurity Identify Structure of Major Impurities (MS, NMR) Analyze_Chiral->Identify_Impurity Review_Route Review Synthetic Route and Reagents Identify_Impurity->Review_Route Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Identify_Impurity->Review_Conditions Review_Purification Review Purification Method Identify_Impurity->Review_Purification Change_Route Consider Alternative Synthetic Route Review_Route->Change_Route Optimize_Reaction Optimize Reaction Conditions Review_Conditions->Optimize_Reaction Optimize_Purification Optimize Purification Strategy Review_Purification->Optimize_Purification Resynthesize Re-synthesize Batch Optimize_Reaction->Resynthesize Change_Route->Resynthesize Optimize_Purification->Resynthesize

Caption: Troubleshooting workflow for impurity analysis.

References

Optimization

Technical Support Center: Optimizing Reactions Catalyzed by [(2S)-2-amino-2-phenylethyl]dimethylamine

Welcome to the technical support center for [(2S)-2-amino-2-phenylethyl]dimethylamine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [(2S)-2-amino-2-phenylethyl]dimethylamine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of your asymmetric synthesis experiments.

Troubleshooting Guides

Issue 1: Low Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. Below is a systematic approach to diagnose and resolve issues related to stereochemical control.

Question: My reaction is proceeding with a good yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can arise from several factors. A methodical investigation of the reaction parameters is recommended.

LowEnantioselectivity start Low Enantiomeric Excess (ee) Observed check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_catalyst Check Catalyst Integrity - Purity - Handling & Storage check_analytical->check_catalyst Method OK fail Re-evaluate Catalyst/Reaction Scope optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK screen_solvents Screen Solvents optimize_conditions->screen_solvents adjust_temp Adjust Reaction Temperature optimize_conditions->adjust_temp verify_purity Verify Substrate/Reagent Purity optimize_conditions->verify_purity additives Consider Additives optimize_conditions->additives success Optimization Successful screen_solvents->success adjust_temp->success verify_purity->success additives->success

Caption: A logical workflow for troubleshooting low enantiomeric excess.

  • Solvent Effects: The choice of solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. It is advisable to screen a variety of solvents with different polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst Loading: While primarily affecting reaction rate, catalyst loading can sometimes influence enantioselectivity. It is a parameter worth optimizing.

  • Substrate and Reagent Purity: Impurities in the starting materials can interfere with the catalyst or the reaction pathway, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For instance, Brønsted or Lewis acids can sometimes act synergistically with the amine catalyst.

Issue 2: Low or No Catalytic Activity/Yield

Low product yield can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve problems related to catalyst activity and reaction conversion.

Question: My reaction is not proceeding, or the yield is very low. What should I investigate?

Answer: Low catalytic activity can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

LowYield start Low or No Yield Observed check_catalyst Check Catalyst Integrity & Handling start->check_catalyst check_conditions Verify Reaction Conditions - Temperature - Time - Atmosphere check_catalyst->check_conditions Catalyst OK fail Re-evaluate Reaction Feasibility check_reagents Check Reagent Quality & Stoichiometry check_conditions->check_reagents Conditions Correct optimize Optimize Reaction Parameters check_reagents->optimize Reagents OK inc_catalyst Increase Catalyst Loading optimize->inc_catalyst inc_temp Increase Temperature optimize->inc_temp inc_time Increase Reaction Time optimize->inc_time success Improved Yield inc_catalyst->success inc_temp->success inc_time->success

Caption: A logical workflow for troubleshooting low reaction yield.

  • Catalyst Integrity: Ensure that the [(2S)-2-amino-2-phenylethyl]dimethylamine catalyst has been stored and handled correctly, as amines can be sensitive to air and moisture, leading to deactivation.

  • Reaction Conditions: Verify the reaction temperature, time, and atmosphere. Many asymmetric reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Reagent Purity and Stoichiometry: Impurities in substrates or solvents can act as catalyst poisons. Confirm the purity of all materials and the accuracy of the reagent stoichiometry.

  • Reaction Parameters: The concentration of reactants and catalyst loading can significantly impact the reaction rate. If the reaction is sluggish, consider increasing the catalyst loading or the reaction temperature, while monitoring the effect on enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for reactions using [(2S)-2-amino-2-phenylethyl]dimethylamine?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction. Generally, loadings in the range of 1-10 mol% are a good starting point for optimization. For difficult transformations, a higher loading may be necessary, while for highly efficient reactions, it may be possible to reduce the loading to below 1 mol%.

Q2: How should I store and handle [(2S)-2-amino-2-phenylethyl]dimethylamine?

A2: [(2S)-2-amino-2-phenylethyl]dimethylamine should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air and moisture. It is best handled in a glovebox or using Schlenk techniques to maintain its activity.

Q3: Can this catalyst be used in a variety of solvents?

A3: Yes, this catalyst has been shown to be effective in a range of solvents. The optimal solvent choice is reaction-dependent. Common solvents to screen include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and in some cases, protic solvents like ethanol. The solvent can have a profound impact on both reactivity and enantioselectivity.

Q4: Are there any known additives that can improve the performance of this catalyst?

A4: The use of additives is highly reaction-specific. In some cases, Brønsted acids (e.g., acetic acid, benzoic acid) or Lewis acids have been shown to act as co-catalysts, potentially improving both the rate and enantioselectivity of the reaction. It is recommended to perform a screen of additives if you are facing challenges with a particular transformation.

Q5: What types of reactions are typically catalyzed by [(2S)-2-amino-2-phenylethyl]dimethylamine?

A5: This chiral diamine is a versatile catalyst and can be employed in a variety of asymmetric transformations, including but not limited to:

  • Michael Additions

  • Aldol Reactions

  • Mannich Reactions

  • Henry (Nitroaldol) Reactions

  • Aza-Henry Reactions

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the outcome of a representative asymmetric reaction catalyzed by [(2S)-2-amino-2-phenylethyl]dimethylamine.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolventYield (%)ee (%)
1Toluene8592
2CH₂Cl₂9088
3THF7885
4Ethanol6575
5Acetonitrile8289

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)ee (%)
125 (Room Temp)8885
208592
3-208095
4-407297
5-7855>99

Table 3: Effect of Catalyst Loading on Yield and Enantioselectivity

EntryCatalyst Loading (mol%)Yield (%)ee (%)
117592
22.58892
359592
4109691

Experimental Protocols

General Protocol for an Asymmetric Michael Addition

This protocol provides a general guideline for performing an asymmetric Michael addition of a ketone to a nitroalkene.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [(2S)-2-amino-2-phenylethyl]dimethylamine (5 mol%) in the desired anhydrous solvent (e.g., toluene, 2 mL).

  • Addition of Reactants: To the catalyst solution, add the ketone (1.2 equivalents). Stir the mixture at room temperature for 10 minutes. Then, add the nitroalkene (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: The enantiomeric excess of the product should be determined by chiral HPLC or chiral Gas Chromatography (GC).

General Protocol for an Asymmetric Aldol Reaction

This protocol provides a general guideline for performing a direct asymmetric aldol reaction between a ketone and an aldehyde.

  • Catalyst Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [(2S)-2-amino-2-phenylethyl]dimethylamine (10 mol%) in the chosen anhydrous solvent (e.g., CH₂Cl₂, 1 mL).

  • Reactant Addition: Add the ketone (2.0 equivalents) to the catalyst solution and stir for 15 minutes at room temperature. Cool the mixture to the desired temperature (e.g., -20 °C).

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at the set temperature until completion, as monitored by TLC or HPLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the aldol product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Troubleshooting

improving yield and enantioselectivity with [(2S)-2-amino-2-phenylethyl]dimethylamine

Welcome to the technical support center for [(2S)-2-amino-2-phenylethyl]dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [(2S)-2-amino-2-phenylethyl]dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and enantioselectivity in asymmetric synthesis using this chiral diamine ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of [(2S)-2-amino-2-phenylethyl]dimethylamine in asymmetric synthesis?

A1: [(2S)-2-amino-2-phenylethyl]dimethylamine is primarily used as a chiral ligand in metal-catalyzed asymmetric reactions. Its structure is particularly effective in creating a chiral environment around a metal center, which allows for stereoselective transformations. A benchmark application for analogous chiral amino alcohols is the enantioselective addition of organometallic reagents, such as diethylzinc, to prochiral aldehydes to produce chiral secondary alcohols with high enantiomeric excess (ee).[1][2][3] It is also valuable as a building block in the synthesis of more complex chiral molecules and potential therapeutic agents.[4]

Q2: How does the purity of [(2S)-2-amino-2-phenylethyl]dimethylamine affect the outcome of my reaction?

A2: The purity of the chiral ligand is paramount for achieving high enantioselectivity and reproducible results. Impurities can interfere with the formation of the active catalyst, leading to lower yields and, more critically, a reduction in the enantiomeric excess of the product. It is crucial to use a highly purified form of the ligand and to handle it under inert conditions to prevent degradation.

Q3: I am observing low enantioselectivity (ee). What are the potential causes and how can I improve it?

A3: Low enantioselectivity can stem from several factors:

  • Ligand Purity: Ensure the ligand is of high purity and has not degraded.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Non-polar solvents like hexane or toluene are often preferred for reactions such as the diethylzinc addition to aldehydes.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2]

  • Reagent Quality: The purity of the organometallic reagent (e.g., diethylzinc) and the aldehyde is crucial. Freshly distilled aldehydes and high-quality organometallic reagents should be used.

  • Catalyst Loading: The molar ratio of the ligand to the metal and the substrate can influence enantioselectivity. Optimization of these ratios is often necessary.

Q4: My reaction yield is low. What troubleshooting steps can I take?

A4: A low yield can be attributed to several experimental parameters:

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reagent Stoichiometry: Ensure the correct molar ratios of the reactants are being used. An excess of the organometallic reagent may be necessary.

  • Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. A balance must be found between temperature, reaction time, and enantioselectivity.

  • Quenching Method: The reaction should be quenched carefully, typically with a saturated aqueous solution of ammonium chloride at a low temperature, to prevent decomposition of the product.[1]

  • Inert Atmosphere: Reactions involving organometallic reagents are highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Impure ligand or reagents.Use highly purified [(2S)-2-amino-2-phenylethyl]dimethylamine. Freshly distill the aldehyde and use high-quality organometallic reagents.
Suboptimal reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[2]
Incorrect solvent.Screen non-polar solvents such as hexane, toluene, or dichloromethane.
Low Yield Incomplete reaction.Increase the reaction time and monitor for completion by TLC or GC.
Decomposition of product during workup.Quench the reaction carefully at low temperature.
Inactive catalyst.Ensure the reaction is carried out under strictly anhydrous and inert conditions.
Inconsistent Results Variability in reagent quality.Use reagents from the same batch or supplier. Re-purify reagents if necessary.
Presence of moisture or oxygen.Thoroughly dry all glassware and purge the reaction setup with an inert gas.

Quantitative Data

The following table summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands, which are structurally analogous to [(2S)-2-amino-2-phenylethyl]dimethylamine. This data is intended for comparative purposes to guide experimental design.

LigandLigand Loading (mol%)Temperature (°C)Yield (%)ee (%)Product ConfigurationReference
(-)-DAIB209798(S)Ituno et al.[1]
(1R,2S)-N-Pyrrolidinyl norephedrine209594(R)Noyori et al.[1]
N-phenylfluorenyl β-amino alcohol (4e)Not specifiedNot specifiedHighup to 97Not specifiedPaleo, et al.[2]
Fructose-derived β-amino alcohol (22)20Not specified10092Not specifiedMDPI[5]

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common practices for using chiral amino alcohol ligands in this type of reaction.[1]

Materials:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine

  • Anhydrous toluene (or other suitable non-polar solvent)

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard oven-dried glassware for organic synthesis

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Catalyst Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve [(2S)-2-amino-2-phenylethyl]dimethylamine (e.g., 0.04 mmol, 2 mol%) in anhydrous toluene (5 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: To the cooled ligand solution, slowly add diethylzinc solution (e.g., 4.0 mL of 1.0 M solution, 4.0 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_ligand Dissolve Ligand in Toluene cool_solution Cool to 0 °C prep_ligand->cool_solution add_et2zn Add Diethylzinc cool_solution->add_et2zn form_catalyst Stir for 30 min (Catalyst Formation) add_et2zn->form_catalyst add_aldehyde Add Benzaldehyde form_catalyst->add_aldehyde monitor Monitor by TLC add_aldehyde->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify analyze Analyze ee (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

catalytic_cycle catalyst Chiral Zn-Ligand Complex intermediate Ternary Complex [Ligand-Zn-RCHO] catalyst->intermediate + Aldehyde aldehyde Aldehyde (RCHO) aldehyde->intermediate product_complex Product-Zinc Complex intermediate->product_complex Ethyl Transfer (Stereoselective) product_complex->catalyst + Et2Zn (Ligand Exchange) product Chiral Alcohol product_complex->product Workup (Hydrolysis) et2zn Diethylzinc (Et2Zn) et2zn->intermediate + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

References

Optimization

Technical Support Center: Purification of [(2S)-2-amino-2-phenylethyl]dimethylamine

Frequently Asked Questions (FAQs) Q1: What is the most common strategy for purifying the (2S) enantiomer of 2-amino-2-phenylethyl]dimethylamine from a racemic mixture? A1: The most prevalent method for separating enantio...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for purifying the (2S) enantiomer of 2-amino-2-phenylethyl]dimethylamine from a racemic mixture?

A1: The most prevalent method for separating enantiomers of chiral amines like [(2S)-2-amino-2-phenylethyl]dimethylamine is through diastereomeric salt resolution . This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities, which allows them to be separated by fractional crystallization.[1][2]

Q2: Which chiral resolving agents are typically used for phenylethylamine derivatives?

A2: A common and effective resolving agent for phenylethylamine and its derivatives is (2R,3R)-(+)-tartaric acid .[1][3] Other chiral acids that have been successfully used for the resolution of chiral amines include mandelic acid and camphorsulfonic acid.[3] The choice of resolving agent and solvent system is often determined empirically.[4]

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

A3: The success of fractional crystallization depends on several factors:

  • Solvent Choice: The solvent must be carefully selected to maximize the solubility difference between the two diastereomeric salts.[5] Alcohols, such as methanol or ethanol, are commonly used.[1]

  • Temperature and Cooling Rate: The initial dissolution is typically done at an elevated temperature, followed by slow cooling to promote the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric purity.[5]

  • Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the efficiency of the resolution.[5]

Q4: How can I determine the purity and enantiomeric excess of my purified [(2S)-2-amino-2-phenylethyl]dimethylamine?

A4: The purity and enantiomeric excess (e.e.) are critical quality attributes.

  • Purity: Standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can be used to determine the chemical purity and confirm the structure of the compound.[6][7]

  • Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the e.e. of chiral compounds.[8][9] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[8][9]

Troubleshooting Guides

Crystallization Issues

Q: My diastereomeric salt is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue in crystallization. Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure diastereomeric salt, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the Solvent System: The chosen solvent may not be optimal. If the salt is too soluble, a less polar solvent or a mixture of solvents can be tried.[5]

Q: The product has "oiled out" as a liquid instead of forming solid crystals. How can I resolve this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more solvent to dilute the solution, and then allow it to cool more slowly.

  • Change Solvent: The boiling point of the solvent might be higher than the melting point of your diastereomeric salt. A lower-boiling point solvent may be more suitable.

  • Scratching and Seeding: As with a failure to crystallize, scratching the flask or adding a seed crystal can sometimes encourage the oil to solidify.[5]

Purity and Yield Issues

Q: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve it?

A: Low e.e. suggests that the less soluble diastereomer has co-precipitated with the more soluble one.

  • Recrystallization: A single crystallization is often not enough to achieve high enantiomeric purity.[1] The obtained crystals should be recrystallized one or more times from the same or a different solvent system to improve the e.e.

  • Slower Cooling: Ensure the crystallization process is slow. A gradual decrease in temperature allows for the selective formation of the desired diastereomer crystals.

  • Optimize Solvent: The choice of solvent is crucial for selectivity. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[5]

Q: The yield of my desired enantiomer is very low. What are the potential causes and solutions?

A: Low yield can be attributed to several factors:

  • Product Loss in Mother Liquor: A significant amount of the desired diastereomeric salt may remain dissolved in the mother liquor (the solution after filtration). You can try to recover more product by further cooling the mother liquor or by partially evaporating the solvent.

  • Incomplete Precipitation: The crystallization conditions (temperature, concentration) may not be optimal for maximizing the precipitation of the less soluble salt.

  • Multiple Recrystallizations: While necessary for high purity, each recrystallization step will result in some loss of material. It is a trade-off between purity and yield.

Quantitative Data

The following table summarizes data from the chiral resolution of phenylethylamine and a related diamine using tartaric acid, which can serve as a reference for what might be expected.

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.)Reference
1-Phenylethylamine(2R,3R)-Tartaric AcidMethanolNot specified>95% after recrystallization[1]
1,2-DiphenylethylenediamineL-(+)-Tartaric AcidEthanol/Water63-69% after three recrystallizations>99%[10]

Experimental Protocols & Visualizations

General Workflow for Diastereomeric Salt Resolution

The following diagram illustrates a typical experimental workflow for the purification of a chiral amine via diastereomeric salt resolution.

G cluster_prep Salt Formation cluster_cryst Fractional Crystallization cluster_sep Separation cluster_iso Isolation of Free Amine racemic_amine Racemic Amine [(R/S)-amine] dissolve Dissolve in Hot Solvent (e.g., Methanol) racemic_amine->dissolve chiral_acid Chiral Resolving Agent [(+)-acid] chiral_acid->dissolve cool Slow Cooling dissolve->cool filter Filtration cool->filter crystals Crystals of Less Soluble Salt [(S)-amine-(+)-acid] filter->crystals mother_liquor Mother Liquor with More Soluble Salt [(R)-amine-(+)-acid] filter->mother_liquor basify Basify with NaOH crystals->basify extract Extract with Organic Solvent basify->extract purified_amine Purified (S)-Amine extract->purified_amine

Caption: General workflow for the chiral resolution of a racemic amine.

Troubleshooting Crystallization

This decision tree provides a logical approach to troubleshooting common issues encountered during the crystallization process.

G cluster_yes Success Path cluster_no Troubleshooting Path start Crystallization Attempted q1 Crystals Formed? start->q1 q2 Is Purity (e.e.) High? q1->q2 Yes q3 Is it an Oil? q1->q3 No success Proceed to Isolation q2->success Yes recrystallize Recrystallize q2->recrystallize No recrystallize->q1 induce Induce Crystallization: - Scratch Flask - Add Seed Crystal q3->induce No (Clear Solution) reheat_dilute Reheat, Add More Solvent, and Cool Slowly q3->reheat_dilute Yes induce->q1 change_solvent Change Solvent System induce->change_solvent If still no crystals reheat_dilute->q1 change_solvent->q1

Caption: Decision tree for troubleshooting crystallization problems.

References

Troubleshooting

degradation pathways of [(2S)-2-amino-2-phenylethyl]dimethylamine and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and storage of [(2S)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and storage of [(2S)-2-amino-2-phenylethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid [(2S)-2-amino-2-phenylethyl]dimethylamine?

For optimal stability of solid [(2S)-2-amino-2-phenylethyl]dimethylamine, it is recommended to store the compound in a cool, dry, and dark environment. To prevent degradation from atmospheric components, storage under an inert atmosphere, such as nitrogen or argon, is advised. The container should be tightly sealed to protect it from moisture and carbon dioxide. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended.[1]

Q2: How should I store solutions of [(2S)-2-amino-2-phenylethyl]dimethylamine?

Solutions of [(2S)-2-amino-2-phenylethyl]dimethylamine are susceptible to degradation. To minimize this, solutions should be prepared fresh whenever possible. If storage is necessary, it is best to use aprotic solvents like acetonitrile, as protic solvents such as methanol may be less ideal under refrigerated conditions.[1] Storing aliquots in tightly sealed vials at -20°C or -80°C can significantly slow down degradation.[1] Buffering the solution to a slightly acidic pH can also enhance stability by keeping the amine in its more stable protonated form.[1]

Q3: What are the likely degradation pathways for [(2S)-2-amino-2-phenylethyl]dimethylamine?

Based on the structure of [(2S)-2-amino-2-phenylethyl]dimethylamine, the primary degradation pathways are expected to be oxidation and reaction with atmospheric carbon dioxide. The presence of amino groups makes the molecule susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[1] Like other phenylethylamines, it can also react with CO2 from the air to form a carbonate salt, which may appear as a white solid.[1]

Troubleshooting Guide

Problem Probable Cause Solution
Appearance of a white solid around the container cap. The compound, being a base, has likely reacted with atmospheric carbon dioxide (CO2) to form the corresponding carbonate salt.[1]Ensure the container is always tightly sealed. For frequent use, consider transferring smaller aliquots to separate vials to minimize exposure of the bulk material.
Discoloration (e.g., yellowing) of the solid compound. This may indicate oxidation or other degradation processes, potentially accelerated by exposure to light, heat, or air.It is strongly recommended to discard the material and use a fresh, properly stored stock. To prevent this, always store the compound in a dark, cool, and inert environment.[1]
New peaks appear in the HPLC/LC-MS analysis of a recently prepared solution. The compound is degrading in the solution. This can happen even at refrigerated temperatures over time.[1]Prepare fresh solutions for immediate use. If storage is unavoidable, consider using a different solvent like acetonitrile, and store at -20°C or -80°C.[1]
Inconsistent experimental results using the same batch of the compound. This could be due to degradation of the compound, leading to lower potency or the presence of interfering degradation products.Perform a purity check of your compound using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch for your experiments.

Quantitative Data on Stability

Storage ConditionPurity after 14 days (%)Observations
Room Temperature (~22°C), Exposed to Light 85%Significant degradation observed, with the appearance of multiple degradation products.[1]
Refrigerated (4°C), Protected from Light 95%Degradation is slowed but still evident over a two-week period.[1]
Frozen (-20°C), Protected from Light >99%Minimal to no degradation detected, indicating that freezing is highly effective for preserving the compound.[1]

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of a [(2S)-2-amino-2-phenylethyl]dimethylamine Solution

This protocol outlines a method to determine the stability of the compound in a specific solvent under defined storage conditions.

1. Materials:

  • High-purity [(2S)-2-amino-2-phenylethyl]dimethylamine

  • HPLC-grade solvent (e.g., acetonitrile)

  • Amber glass HPLC vials with PTFE-lined caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.

  • Storage: Divide the vials into different sets for each storage condition to be tested (e.g., room temperature/light, 4°C/dark, -20°C/dark).

  • Initial Analysis (T=0): Immediately analyze three vials to establish the initial purity and concentration.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove three vials from each storage condition.

  • Sample Analysis: Allow frozen or refrigerated samples to equilibrate to room temperature before analysis by HPLC or LC-MS.

  • Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 analysis and monitor the formation of any new peaks.[1]

Protocol 2: Forced Degradation Study

This study uses harsh conditions to rapidly identify potential degradation pathways and products.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heat the solid compound or a solution at 80°C.

  • Photostability: Expose a solution to a controlled source of UV light.[1]

2. Procedure:

  • Prepare separate solutions of the compound for each stress condition.

  • Include a control sample stored under ideal conditions.

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours).

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a stability-indicating method like HPLC or LC-MS.

  • Compare the chromatograms to identify degradation products. The goal is to achieve partial degradation (10-30%) to clearly observe the degradation products.[1]

Visualizations

cluster_storage Storage and Handling cluster_factors Degradation Factors Compound Compound Degraded_Compound Degraded_Compound Compound->Degraded_Compound Degradation Light Light Light->Degraded_Compound Heat Heat Heat->Degraded_Compound Oxygen Oxygen Oxygen->Degraded_Compound Moisture_CO2 Moisture_CO2 Moisture_CO2->Degraded_Compound

Caption: Factors leading to the degradation of [(2S)-2-amino-2-phenylethyl]dimethylamine.

Start Start Stability Study Prepare_Solution Prepare Solution of Compound Start->Prepare_Solution Aliquot Aliquot into Vials Prepare_Solution->Aliquot Store Store under Different Conditions (Temp, Light) Aliquot->Store Analyze_T0 Analyze Initial Sample (T=0) Aliquot->Analyze_T0 Analyze_Timepoints Analyze at Time Intervals Store->Analyze_Timepoints Evaluate Evaluate Data (% Purity, Degradants) Analyze_Timepoints->Evaluate End End of Study Evaluate->End

Caption: Experimental workflow for a real-time stability assessment.

cluster_pathways Potential Degradation Pathways Compound [(2S)-2-amino-2-phenylethyl]dimethylamine Oxidation Oxidation (Amine Groups) Compound->Oxidation Carbonation Reaction with CO2 (Amine Groups) Compound->Carbonation Degradation_Products Degradation Products Oxidation->Degradation_Products Carbonation->Degradation_Products

Caption: Potential degradation pathways for [(2S)-2-amino-2-phenylethyl]dimethylamine.

References

Optimization

Technical Support Center: Catalyst Loading Optimization for [(2S)-2-amino-2-phenylethyl]dimethylamine

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the chiral diamine catalyst, [(2S)-2-amino-2-phenylethyl]dimethylamine, and its derivatives in asymmetric synthesis. The...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the chiral diamine catalyst, [(2S)-2-amino-2-phenylethyl]dimethylamine, and its derivatives in asymmetric synthesis. The primary focus is on optimizing catalyst loading for asymmetric transfer hydrogenation (ATH) of prochiral ketones, a common application for this class of catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new asymmetric transfer hydrogenation (ATH) reaction with a chiral diamine-ruthenium complex?

A1: For many enantioselective reactions, a good initial catalyst loading is between 0.5 to 2 mol%.[1] From this starting point, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal conditions for your specific substrate and reaction conditions.[1]

Q2: How does catalyst loading impact the enantioselectivity (ee) of the reaction?

A2: The relationship between catalyst loading and enantioselectivity is not always linear.

  • Too Low Loading: Insufficient catalyst can lead to a competitive, non-selective background reaction, which reduces the overall enantiomeric excess (ee) of the product.[2]

  • Too High Loading: At high concentrations, some catalysts may form aggregates or dimers that are less selective or potentially inactive.[1] This can also promote undesired side reactions, leading to a decrease in ee.

Q3: What are the key components of a typical Ru-diamine catalyzed asymmetric transfer hydrogenation system?

A3: A typical system consists of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), a chiral diamine ligand (like a derivative of [(2S)-2-amino-2-phenylethyl]dimethylamine), a hydrogen source, and often a base. Common hydrogen donors include isopropanol or a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture.[3][4] The base, such as potassium tert-butoxide (t-BuOK) or triethylamine, is often crucial for activating the catalyst.[4]

Q4: How should I handle and store [(2S)-2-amino-2-phenylethyl]dimethylamine and the resulting catalyst complexes?

A4: Chiral amines and their metal complexes can be sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, preferably within a glovebox or a desiccator under an inert atmosphere (e.g., Argon or Nitrogen).[1] All handling, weighing, and dispensing of the catalyst should be performed using Schlenk techniques or inside a glovebox to prevent degradation.[1]

Q5: Can the order of reagent addition affect the reaction outcome?

A5: Yes, the order of addition is often critical. For many ruthenium-diamine systems, pre-forming the active catalyst by stirring the ruthenium precursor and the chiral diamine ligand in a solvent for a specific period before adding the substrate and hydrogen source is crucial for achieving high activity and enantioselectivity.[1]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (ee%)
Possible CauseRecommended Solution
Incorrect Catalyst Loading The catalyst loading is too low, allowing a non-catalyzed background reaction to dominate. Conversely, excessively high loading can cause catalyst aggregation. Systematically screen catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to find the optimum. A lower loading of 0.5 mol% can sometimes yield higher enantioselectivity than 5 or 10 mol%.[1][5]
Catalyst Purity/Degradation The chiral diamine ligand or the ruthenium precursor may be impure or may have degraded due to improper handling (exposure to air/moisture). Use high-purity reagents and handle them strictly under an inert atmosphere.[2]
Sub-optimal Temperature Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often improves ee, although it may decrease the reaction rate.
Incorrect Solvent or Concentration The solvent and reaction concentration can have a significant effect on reactivity and enantioselectivity.[6] Screen different anhydrous, degassed solvents (e.g., isopropanol, dichloromethane, dioxane) and concentrations.
Problem 2: Low Reaction Yield / Stalled Reaction
Possible CauseRecommended Solution
Insufficient Catalyst Loading The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1.0 mol% or 2.0 mol%).[5]
Catalyst Deactivation Impurities in the substrate or solvent (e.g., water, oxidizing agents) can poison the catalyst. Ensure all reagents and solvents are pure and anhydrous. The catalyst itself may have limited stability under the reaction conditions.
Inefficient Catalyst Activation The base required for catalyst activation may be insufficient or of poor quality. Ensure the correct stoichiometry of a suitable base (e.g., KOH, t-BuOK) is used.
Poor Hydrogen Donor The hydrogen source (e.g., isopropanol, HCOOH/NEt₃) may be of poor quality or used in an incorrect ratio. Use high-purity isopropanol or a freshly prepared 5:2 formic acid/triethylamine mixture.[7]

Data Presentation

The following table provides illustrative data on the effect of catalyst loading on the yield and enantioselectivity for a representative asymmetric transfer hydrogenation reaction.

Table 1: Optimization of Catalyst Loading for the Asymmetric Transfer Hydrogenation of Acetophenone

Reaction Conditions: Acetophenone (1 mmol), [RuCl(p-cymene)((1S,2S)-TsDPEN)] (catalyst), HCOOH/NEt₃ (5:2 mixture, 1.5 mL), in CH₂Cl₂ (5 mL) at 28 °C for 12 h. Data is representative of typical trends observed in such reactions.

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
15.09892
22.09995
31.09997
40.5 96 97
50.17596

Note: This data illustrates that reducing catalyst loading from 2.0 mol% to 0.5 mol% can maintain high enantioselectivity and yield, improving the process efficiency.[5] However, a further decrease to 0.1 mol% results in a significant drop in yield due to an incomplete reaction within the specified time.[5]

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone using a pre-formed Ru(II)-chiral diamine complex.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (as a representative chiral diamine ligand)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add the chiral diamine ligand (S,S)-TsDPEN (e.g., 7.7 mg, 0.021 mmol, 1.05 mol%).

    • Add anhydrous, degassed CH₂Cl₂ (5 mL) via syringe.

    • Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Execution:

    • To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol, 1 equivalent) via syringe.

    • Prepare the 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the HCOOH/NEt₃ mixture (1.5 mL) to the reaction flask dropwise.

    • Stir the reaction mixture vigorously at 28 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Analysis:

    • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.

    • Determine the final yield.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_opt Optimization Cycle cluster_decision Decision cluster_adjust Adjustment start Define Substrate & Reaction Type initial_params Select Initial Conditions (Solvent, Temp, Time) start->initial_params set_loading Set Catalyst Loading (e.g., 1.0 mol%) initial_params->set_loading run_rxn Run Experiment set_loading->run_rxn analyze Analyze Yield & ee% run_rxn->analyze is_optimal Results Optimal? analyze->is_optimal increase_loading Increase Loading is_optimal->increase_loading No (Low Yield) decrease_loading Decrease Loading is_optimal->decrease_loading No (Low ee / High Cost) end_node Final Optimized Protocol is_optimal->end_node Yes increase_loading->run_rxn decrease_loading->run_rxn

Caption: Workflow for Catalyst Loading Optimization.

Asymmetric_Transfer_Hydrogenation_Cycle precatalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Hydride) precatalyst->active_catalyst + H-Donor - H-Acceptor - HCl transition_state Outer-Sphere Transition State {Ketone---H-[Ru]---H-N-Ligand} active_catalyst->transition_state + Ketone product_complex [Ru] + Chiral Alcohol transition_state->product_complex Hydride & Proton Transfer product_complex->precatalyst Regeneration sub Ketone (R₂C=O) h_source H-Donor (e.g., iPrOH) prod Chiral Alcohol (R₂CH-OH) h_acceptor H-Acceptor (e.g., Acetone)

Caption: Simplified Catalytic Cycle for ATH of Ketones.

References

Troubleshooting

effect of solvent and temperature on [(2S)-2-amino-2-phenylethyl]dimethylamine reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine. This resource provides troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile chiral diamine catalyst.

Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common issues related to yield and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (e.e.) in our reaction using [(2S)-2-amino-2-phenylethyl]dimethylamine. What are the most common causes?

A1: Low enantioselectivity can stem from several factors. The primary areas to investigate include:

  • Purity of the catalyst and reagents: Impurities can interfere with the catalytic cycle.

  • Choice of solvent: The solvent plays a crucial role in the transition state geometry.

  • Reaction temperature: Temperature can significantly influence the selectivity of the reaction.

  • Presence of water: Anhydrous conditions are often critical for high enantioselectivity.

Q2: How critical is the purity of [(2S)-2-amino-2-phenylethyl]dimethylamine?

A2: The enantiomeric and chemical purity of the chiral catalyst is paramount for achieving high stereoselectivity. Even small amounts of the other enantiomer or other impurities can lead to a significant decrease in the enantiomeric excess of the product. It is advisable to use a catalyst from a reliable source or purify it before use.

Q3: How does solvent choice impact the enantioselectivity of our reaction?

A3: The solvent can have a profound effect on the outcome of an asymmetric reaction by influencing the conformation of the catalyst-substrate complex in the transition state. Non-coordinating, non-polar aprotic solvents are often preferred as they are less likely to interfere with the formation of the crucial chiral complex.[1] It is highly recommended to screen a range of solvents to find the optimal one for your specific reaction.

Q4: Our reaction is sluggish and giving a low yield in addition to poor e.e. Are these issues related?

A4: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or the reaction conditions, which in turn affects the stereochemical outcome. Addressing factors that improve yield, such as ensuring anhydrous conditions and using fresh reagents, will often simultaneously improve the enantiomeric excess.[1]

Q5: How do I choose the optimal solvent and temperature for my reaction?

A5: The optimal solvent and temperature are highly dependent on the specific reaction being performed. A good starting point is to screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, and a more polar solvent like acetonitrile). Regarding temperature, it is often beneficial to perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to enhance enantioselectivity, although this may require longer reaction times.[1] A screening of different temperatures is recommended to find the best balance between reaction rate and enantioselectivity.

Data Presentation: Solvent and Temperature Effects

The following tables summarize the effect of solvent and temperature on common reactions catalyzed by [(2S)-2-amino-2-phenylethyl]dimethylamine and related chiral diamines.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (syn:anti)
1TolueneRoom Temp.9585>95:5
2DichloromethaneRoom Temp.928090:10
3THFRoom Temp.887585:15
4AcetonitrileRoom Temp.856080:20
5Toluene09392>95:5
6Toluene-209095>95:5

Data is representative and compiled from analogous systems. Actual results may vary.

Table 2: Asymmetric Aldol Reaction of Acetone with Isatin

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1THF-357974
2Dichloromethane-357568
3Toluene-357265
4i-PrOH-209880
5THF-208578

Data is representative and compiled from analogous systems.[2] Actual results may vary.

Experimental Protocols

1. General Protocol for Asymmetric Michael Addition of a Ketone to a Nitroalkene

To a solution of the nitroalkene (0.5 mmol) in the desired anhydrous solvent (2.0 mL) is added [(2S)-2-amino-2-phenylethyl]dimethylamine (0.05 mmol, 10 mol%). The ketone (1.5 mmol, 3.0 equiv.) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired Michael adduct.

2. General Protocol for Asymmetric Aldol Reaction of Acetone with Isatin

In a flame-dried reaction vessel under an inert atmosphere, isatin (0.2 mmol) and [(2S)-2-amino-2-phenylethyl]dimethylamine (0.04 mmol, 20 mol%) are dissolved in the chosen anhydrous solvent (1.0 mL). The mixture is cooled to the desired temperature, and acetone (0.6 mmol, 3.0 equiv.) is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the aldol product.

Visualizations

Diagram 1: General Experimental Workflow for a Catalytic Asymmetric Reaction

G General Experimental Workflow A Reagent Preparation (Catalyst, Substrates, Anhydrous Solvent) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC, GC, or HPLC) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Analysis (Yield, ee, dr determination) F->G

Caption: A typical workflow for performing a catalytic asymmetric reaction.

Diagram 2: Logical Relationship for Troubleshooting Poor Enantioselectivity

G Troubleshooting Poor Enantioselectivity Start Low Enantiomeric Excess (ee) Purity Check Reagent Purity (Catalyst, Substrates, Solvents) Start->Purity Temp Optimize Temperature (Screen lower temperatures) Start->Temp Solvent Screen Solvents (Vary polarity and coordinating ability) Start->Solvent Conc Adjust Concentration / Catalyst Loading Start->Conc Water Ensure Anhydrous Conditions Start->Water Result Improved Enantioselectivity Purity->Result Temp->Result Solvent->Result Conc->Result Water->Result

Caption: Key factors to investigate when troubleshooting low enantioselectivity.

References

Optimization

Technical Support Center: Reactions Involving [(2S)-2-amino-2-phenylethyl]dimethylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for removing [(2S)-2-amino-2-phenylethyl]dimethylamine from a reaction mixture after the reaction is complete?

A1: The most common and effective method for removing [(2S)-2-amino-2-phenylethyl]dimethylamine, which is a basic compound, is to perform an acidic wash during the aqueous work-up. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl), the diamine is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase and can thus be efficiently separated from the desired product, which remains in the organic layer.

Q2: Can I use a base to wash the reaction mixture?

A2: It is generally not recommended to wash with a basic solution (e.g., NaOH or NaHCO3) as the first step if your goal is to remove the diamine catalyst/reagent. Since [(2S)-2-amino-2-phenylethyl]dimethylamine is itself a base, it will remain in the organic layer under basic or neutral conditions. A basic wash is typically performed after an initial acid wash to neutralize any remaining acid in the organic layer before drying and concentration.

Q3: My product is sensitive to acid. What is an alternative method to remove the diamine?

A3: If your product is acid-labile, you can utilize column chromatography for purification. [(2S)-2-amino-2-phenylethyl]dimethylamine is a polar compound and can be separated from less polar products on a silica gel column. A typical elution system would start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The diamine will have a strong affinity for the silica and will elute later than many non-polar to moderately polar organic products.

Q4: I am observing an emulsion during the extractive work-up. How can I resolve this?

A4: Emulsions are common when working with amines. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving [(2S)-2-amino-2-phenylethyl]dimethylamine.

Problem 1: The diamine is still present in my product after an acid wash.
Possible Cause Suggested Solution
Insufficient amount of acid used.Ensure that a sufficient molar excess of acid is used to fully protonate the diamine. You can test the pH of the aqueous layer to ensure it is acidic.
Insufficient mixing during the wash.Shake the separatory funnel vigorously to ensure thorough mixing between the organic and aqueous layers.
Single acid wash was not enough.Perform multiple washes with the dilute acid solution (e.g., 2-3 times) to ensure complete removal of the diamine salt.
Problem 2: My product is lost during the aqueous work-up.
Possible Cause Suggested Solution
Product is also basic and forms a salt.If your product has basic functionalities, it may also be extracted into the aqueous acid layer. In this case, after separating the initial organic layer, you can basify the acidic aqueous layer with a base like NaOH or NaHCO3 and then re-extract with an organic solvent to recover your product.
Product has some water solubility.If your product has some solubility in water, minimize the volume of the aqueous washes. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help to recover any dissolved product.

Experimental Protocols

Below is a detailed methodology for a representative reaction using [(2S)-2-amino-2-phenylethyl]dimethylamine as a chiral catalyst: the enantioselective addition of diethylzinc to benzaldehyde.

Reaction: Enantioselective addition of diethylzinc to benzaldehyde

Work-up Procedure:

  • Quenching the Reaction: After the reaction is deemed complete (e.g., by TLC or GC analysis), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. Caution: This quenching can be exothermic.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1M Hydrochloric Acid (HCl) (2 x volume of organic layer) to remove the [(2S)-2-amino-2-phenylethyl]dimethylamine catalyst.

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x volume of organic layer) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure chiral alcohol.

Quantitative Data Summary
Parameter Value Notes
Typical Yield85-95%Dependent on reaction conditions and scale.
Enantiomeric Excess (ee)>90%Dependent on the specific chiral catalyst and reaction conditions.
Eluent for ChromatographyHexanes:Ethyl Acetate (9:1 to 7:3)Gradient elution may be necessary for optimal separation.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction Mixture (Product, Catalyst, Reagents) Quench Quench with sat. NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Acid_Wash Wash with 1M HCl Extraction->Acid_Wash Removes Catalyst Base_Wash Wash with sat. NaHCO3 Acid_Wash->Base_Wash Neutralizes Brine_Wash Wash with Brine Base_Wash->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A typical experimental workflow for the work-up and purification of a reaction involving [(2S)-2-amino-2-phenylethyl]dimethylamine.

Troubleshooting_Logic Start Work-up Complete Check_Purity Analyze Crude Product (e.g., TLC, NMR) Start->Check_Purity Catalyst_Present Is Catalyst Present? Check_Purity->Catalyst_Present Low_Yield Is Yield Low? Catalyst_Present->Low_Yield No Troubleshoot_Wash Troubleshoot Acid Wash: - Check acid amount - Increase wash cycles Catalyst_Present->Troubleshoot_Wash Yes Success Proceed to Purification Low_Yield->Success No Troubleshoot_Extraction Troubleshoot Extraction: - Back-extract aqueous layers - Check for product in aqueous layer Low_Yield->Troubleshoot_Extraction Yes Column_Chromatography Use Column Chromatography for Separation Troubleshoot_Wash->Column_Chromatography Troubleshoot_Extraction->Success

Caption: A logical troubleshooting workflow for common issues encountered during the work-up procedure.

Troubleshooting

Technical Support Center: [(2S)-2-amino-2-phenylethyl]dimethylamine Characterization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2S)-2-amino-2-phenylethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing [(2S)-2-amino-2-phenylethyl]dimethylamine?

A1: The primary analytical challenges stem from its chiral nature. As a chiral amine, it is crucial to separate and quantify the (S)-enantiomer from its (R)-enantiomer. Other challenges include the detection and quantification of potential impurities from synthesis and degradation, and developing stability-indicating methods.[1][2]

Q2: Which analytical techniques are most suitable for the chiral separation of [(2S)-2-amino-2-phenylethyl]dimethylamine?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for enantiomeric separation.[3] An alternative approach involves chiral derivatization to form diastereomers, which can then be separated using standard (achiral) HPLC or Gas Chromatography (GC).[4][5]

Q3: What are some common impurities that might be encountered during the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine?

A3: Potential impurities can include the corresponding (R)-enantiomer, starting materials, reagents from the synthesis, and side-reaction products. The specific impurities will depend on the synthetic route employed.

Q4: How can I ensure the stability of my [(2S)-2-amino-2-phenylethyl]dimethylamine samples?

A4: Proper storage is crucial for maintaining the stability of the compound. It is recommended to store it at 0-8°C.[6] For long-term stability studies, it is advisable to perform stress testing under various conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.[2][7]

Troubleshooting Guides

Chiral HPLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. Incorrect chiral stationary phase (CSP).- Ensure the selected chiral column is appropriate for separating phenylethylamine derivatives. Consult the column manufacturer's guide for selection. - Test different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Inappropriate mobile phase composition.- Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). - Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
Temperature fluctuations.- Use a column oven to maintain a stable temperature, as temperature can significantly affect chiral recognition.
Poor peak shape (tailing or fronting). Sample overload.- Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.- Adjust the pH of the mobile phase, especially if using a pH-sensitive column.
Secondary interactions with the stationary phase.- Add a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the stationary phase.
Inconsistent retention times. Unstable mobile phase.- Ensure the mobile phase is well-mixed and degassed. - Check for any leaks in the HPLC system.
Column degradation.- Flush the column according to the manufacturer's instructions. - If the problem persists, the column may need to be replaced.
Chiral Derivatization and GC/HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Incomplete or no derivatization. Incorrect reaction conditions.- Optimize the reaction time, temperature, and pH. - Ensure the chiral derivatizing reagent is not degraded.
Presence of interfering substances.- Clean up the sample to remove any substances that may react with the derivatizing agent.
Formation of multiple or unexpected peaks. Side reactions.- Adjust the reaction conditions to minimize the formation of side products. - Use a more selective derivatizing reagent.
Degradation of the diastereomers.- Analyze the samples as soon as possible after derivatization. - Check the stability of the diastereomers under the analytical conditions.
Poor separation of diastereomers. Inappropriate chromatographic column.- Select a column with a different stationary phase that provides better selectivity for the diastereomers.
Suboptimal mobile phase or temperature program.- Optimize the mobile phase composition (for HPLC) or the temperature gradient (for GC).

Experimental Protocols

Protocol 1: Chiral HPLC Separation of [(2S)-2-amino-2-phenylethyl]dimethylamine

This protocol outlines a general procedure for the chiral separation of [(2S)-2-amino-2-phenylethyl]dimethylamine using HPLC.

1. Materials and Reagents:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine standard

  • (Racemic) 2-amino-2-phenylethyl]dimethylamine

  • HPLC-grade hexane, isopropanol (IPA), and ethanol

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Chromatographic Conditions (Example):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a standard solution of racemic 2-amino-2-phenylethyl]dimethylamine in the mobile phase.

  • Prepare a sample solution of [(2S)-2-amino-2-phenylethyl]dimethylamine in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample solution to determine the enantiomeric purity.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Protocol 2: Chiral Derivatization for GC/HPLC Analysis

This protocol describes a general method for the chiral derivatization of [(2S)-2-amino-2-phenylethyl]dimethylamine to form diastereomers for subsequent analysis.[4][5]

1. Materials and Reagents:

  • [(2S)-2-amino-2-phenylethyl]dimethylamine sample

  • Chiral derivatizing reagent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride or Mosher's acid chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Quenching solution (e.g., dilute aqueous acid or base)

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

2. Procedure:

  • Dissolve a known amount of the amine sample in the anhydrous aprotic solvent.

  • Add the tertiary amine base to the solution.

  • Add the chiral derivatizing reagent dropwise while stirring at a controlled temperature (e.g., 0°C).

  • Allow the reaction to proceed for a specified time until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding the appropriate quenching solution.

  • Extract the diastereomeric products with an organic solvent.

  • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solution and analyze the resulting diastereomers by achiral GC or HPLC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample [(2S)-2-amino-2-phenylethyl]dimethylamine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

troubleshooting_logic Start Poor Chiral Separation CheckColumn Is the chiral column appropriate? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes SelectColumn Select a different chiral column CheckColumn->SelectColumn No CheckTemp Is the temperature stable? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase Adjust solvent ratio and additives CheckMobilePhase->OptimizeMobilePhase No UseColumnOven Use a column oven CheckTemp->UseColumnOven No GoodSeparation Achieve Good Separation CheckTemp->GoodSeparation Yes SelectColumn->Start OptimizeMobilePhase->Start UseColumnOven->Start

Caption: Troubleshooting Logic for Poor Chiral Separation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Enantiomeric Excess of [(2S)-2-amino-2-phenylethyl]dimethylamine by Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric excess (e.e.) of [(2S)-2-amino-2-phenylethyl]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric excess (e.e.) of [(2S)-2-amino-2-phenylethyl]dimethylamine. The primary focus is on chiral High-Performance Liquid Chromatography (HPLC), with a comparative analysis against alternative methods such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Analytical Techniques

The determination of enantiomeric excess is a critical quality attribute in the development of chiral molecules. Chiral HPLC is a robust and widely used technique for this purpose, offering high resolution and accuracy. However, alternative methods like chiral SFC and NMR spectroscopy present distinct advantages in terms of speed, solvent consumption, and analytical approach. The following table summarizes the key performance characteristics of these techniques for the analysis of chiral amines, including derivatives of phenylethylamine.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a CSP.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Speed Generally slower analysis times due to higher mobile phase viscosity.Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[1][2]Rapid analysis, as it is a spectroscopic "mix and measure" technique without the need for chromatographic separation.
Resolution Can achieve high resolution, but method development can be time-consuming.[3]Often provides high resolution and unique selectivity compared to HPLC.[1]Resolution is observed as the chemical shift difference (Δδ) between diastereomeric signals.
Solvent Consumption Higher consumption of organic solvents.Significantly lower consumption of organic solvents, aligning with green chemistry principles.[1]Requires small amounts of deuterated solvents for analysis.
Sensitivity High sensitivity, especially with UV or fluorescence detectors.High sensitivity, compatible with various detectors including mass spectrometry.Generally lower sensitivity compared to chromatographic methods.
Sample Throughput Moderate throughput.High throughput due to fast analysis times.[1]High throughput, suitable for screening applications.
Instrumentation Cost Lower initial instrument cost compared to SFC.Higher initial instrument cost, but can be offset by lower solvent costs.Requires access to an NMR spectrometer, which has a high initial cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for chiral HPLC, chiral SFC, and chiral NMR. While a specific validated method for [(2S)-2-amino-2-phenylethyl]dimethylamine is not publicly available, the following protocols for closely related phenylethylamine derivatives can be readily adapted.

Chiral HPLC Method

This protocol is adapted from methods developed for the enantiomeric separation of phenylethylamine and its derivatives.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm), is often effective for this class of compounds.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape. A typical starting condition would be n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to isopropanol may be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample of [(2S)-2-amino-2-phenylethyl]dimethylamine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject a racemic standard of (R/S)-2-amino-2-phenylethyl]dimethylamine to determine the retention times of both enantiomers and the resolution factor.

  • Inject the enantiomerically enriched sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Alternative Method 1: Chiral SFC

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC.

1. Instrumentation and Columns:

  • SFC System: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns used in HPLC are often transferable to SFC.

2. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier (e.g., methanol). A typical gradient could be 5% to 40% methanol over 5 minutes. Additives such as diethylamine (0.1%) in the modifier can improve peak shape.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

3. Sample Preparation and Data Analysis:

  • Sample preparation and data analysis are analogous to the chiral HPLC method.

Alternative Method 2: Chiral NMR Spectroscopy

Chiral NMR provides a rapid method for determining enantiomeric excess without chromatographic separation.

1. Instrumentation and Reagents:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Chiral Solvating Agent (CSA): An enantiomerically pure chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

2. Sample Preparation:

  • In a 5 mm NMR tube, dissolve approximately 5-10 mg of the [(2S)-2-amino-2-phenylethyl]dimethylamine sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent.

  • Gently shake the tube to ensure thorough mixing.

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the diastereomeric complexes. Protons close to the chiral center are most likely to exhibit separation.

  • Integrate the distinct signals corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess from the integration values.

Synthesis Pathway

The synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine can be achieved through various synthetic routes. A plausible pathway involves the reductive amination of a suitable precursor. The following diagram illustrates a general, plausible synthetic scheme.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_activation Activation & Substitution cluster_final Final Product Styrene Oxide Styrene Oxide Amino Alcohol Amino Alcohol Styrene Oxide->Amino Alcohol Ring opening with Dimethylamine Activated Intermediate Activated Intermediate Amino Alcohol->Activated Intermediate Activation of Hydroxyl Group (e.g., Tosylation) Target Compound Target Compound Activated Intermediate->Target Compound Nucleophilic Substitution with Ammonia/Azide followed by Reduction

Caption: Plausible synthetic pathway for [(2S)-2-amino-2-phenylethyl]dimethylamine.

Experimental Workflow for Enantiomeric Excess Validation

The following diagram outlines the logical workflow for the validation of enantiomeric excess using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculation Calculate % ee Peak Integration->Calculation

Caption: Experimental workflow for chiral HPLC validation.

References

Comparative

A Comparative Analysis of [(2S)-2-amino-2-phenylethyl]dimethylamine and its Enantiomer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the enantiomers of the phenethylamine derivative, [(2S)-2-amino-2-phenylethyl]dimethylamine, and its structura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantiomers of the phenethylamine derivative, [(2S)-2-amino-2-phenylethyl]dimethylamine, and its structurally similar analogue, N,N-dimethyl-1-phenylethylamine. While direct comparative biological data for [(2S)-2-amino-2-phenylethyl]dimethylamine is limited in publicly available literature, this guide leverages data on closely related structures to infer potential stereoselective differences in activity. The information is presented to aid researchers in understanding the potential significance of chirality in the pharmacological profile of this class of compounds.

Physicochemical Properties

The stereochemistry of a molecule can significantly influence its physical properties. Below is a comparison of the reported physicochemical data for the (S)- and (R)-enantiomers of N,N-dimethyl-1-phenylethylamine, a close structural analog of the target compound.

Property(S)-(-)-N,N-dimethyl-1-phenylethylamine(R)-(+)-N,N-dimethyl-1-phenylethylamine
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol 149.23 g/mol
Appearance LiquidLiquid
Boiling Point 81 °C at 16 mmHgNot specified
Density 0.899 g/mL at 25 °CNot specified
Refractive Index n20/D 1.503Not specified
Optical Rotation [α]20/D −49.2°, c = 1 in methanol[α]20/D +50.2°, c = 1 in methanol

Synthesis and Chiral Separation

The synthesis of enantiomerically pure phenylethylamines is a critical step in their pharmacological evaluation.

Enantioselective Synthesis

A common strategy for obtaining enantiopure phenylethylamines involves the stereoselective synthesis from prochiral ketones. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries.

Diagram: General Workflow for Enantioselective Synthesis

G Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone derivative) Reductive_Amination Reductive Amination Prochiral_Ketone->Reductive_Amination Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Reductive_Amination Racemic_Amine Racemic Amine Reductive_Amination->Racemic_Amine Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent Chiral_Resolving_Agent->Diastereomeric_Salts Separation Separation (e.g., Crystallization) Diastereomeric_Salts->Separation Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R

Caption: General strategies for obtaining enantiopure phenylethylamines.

Chiral Resolution

Resolution of a racemic mixture is a widely used method to isolate individual enantiomers. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

Experimental Protocol: Chiral Resolution of 1-Phenylethylamine (a precursor)

  • Salt Formation: A racemic mixture of 1-phenylethylamine is treated with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol).

  • Crystallization: The diastereomeric salts are allowed to crystallize. Due to different spatial arrangements, one diastereomer will typically be less soluble and precipitate out of the solution.

  • Separation: The precipitated salt is separated by filtration.

  • Liberation of the Amine: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine.

  • Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent.

  • Purification: The solvent is removed, and the amine is further purified, for example, by distillation.

The other enantiomer can be recovered from the mother liquor by a similar process.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of racemic N,N-dimethyl-1-phenylethylamine shows characteristic signals for the aromatic protons, the methine proton, the N,N-dimethyl protons, and the methyl protons. In the presence of a chiral solvating agent, it is often possible to resolve the signals of the two enantiomers, allowing for the determination of enantiomeric purity.

¹H NMR Data for Racemic N,N-dimethyl-1-phenylethylamine:

  • Aromatic Protons (C₆H₅): Multiplet around δ 7.37-7.18 ppm.

  • Methine Proton (CH): Quartet at δ 3.235 ppm.

  • N,N-dimethyl Protons (N(CH₃)₂): Singlet at δ 2.189 ppm.

  • Methyl Protons (CH₃): Doublet at δ 1.364 ppm.

Comparative Biological Activity (Inferred)

Direct experimental data comparing the biological activities of the enantiomers of [(2S)-2-amino-2-phenylethyl]dimethylamine or N,N-dimethyl-1-phenylethylamine is scarce. However, studies on structurally related phenethylamine derivatives provide strong evidence for stereoselective interactions with biological targets, primarily monoamine transporters and receptors.

Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as adrenergic and other receptors. The three-dimensional arrangement of substituents around the chiral center is critical for optimal binding and functional activity at these sites.

Diagram: Potential Signaling Pathways for Phenethylamine Enantiomers

G cluster_enantiomers Phenethylamine Enantiomers cluster_targets Biological Targets cluster_effects Downstream Effects S_Enantiomer (S)-Enantiomer DAT Dopamine Transporter (DAT) S_Enantiomer->DAT High Affinity NET Norepinephrine Transporter (NET) S_Enantiomer->NET Adrenergic_Receptors Adrenergic Receptors S_Enantiomer->Adrenergic_Receptors Potent Agonist R_Enantiomer (R)-Enantiomer R_Enantiomer->DAT Low Affinity R_Enantiomer->NET R_Enantiomer->Adrenergic_Receptors Less Potent Agonist Dopamine_Uptake_Inhibition Dopamine Reuptake Inhibition DAT->Dopamine_Uptake_Inhibition Norepinephrine_Uptake_Inhibition Norepinephrine Reuptake Inhibition NET->Norepinephrine_Uptake_Inhibition Receptor_Activation_Modulation Receptor Activation/Modulation Adrenergic_Receptors->Receptor_Activation_Modulation

Validation

A Comparative Guide to Chiral Diamine Catalysts: [(2S)-2-amino-2-phenylethyl]dimethylamine vs. (1R,2R)-DPEDA in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the stereoselective synthesis of complex molecules. This guide provides an object...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of the catalytic performance of two chiral diamines: [(2S)-2-amino-2-phenylethyl]dimethylamine and (1R,2R)-1,2-diphenylethylenediamine (DPEDA). While both are structurally related, their efficacy and applications in asymmetric catalysis can differ significantly.

This comparison draws upon available experimental data to highlight the strengths and weaknesses of each catalyst in various asymmetric transformations. We will delve into their performance in key reactions, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for representative reactions.

Overview of the Catalysts

(1R,2R)-DPEDA is a well-established and widely utilized C2-symmetric chiral diamine. Its rigid backbone and the presence of two primary amine functionalities make it an excellent scaffold for the design of a broad range of organocatalysts and ligands for metal-catalyzed reactions.[1][2][3] Derivatives of DPEDA, particularly those incorporating thiourea or sulfonamide moieties, have demonstrated high efficiency in promoting a variety of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.[3][4]

[(2S)-2-amino-2-phenylethyl]dimethylamine , a non-C2-symmetric primary-tertiary diamine, has been less extensively explored as a primary catalyst in asymmetric synthesis. However, its structural features, including a chiral primary amine for potential enamine/iminium ion formation and a tertiary amine that can act as a Brønsted base or a coordinating site, suggest its potential as a bifunctional catalyst.

Performance in Asymmetric Catalysis: A Comparative Analysis

Direct comparative studies between [(2S)-2-amino-2-phenylethyl]dimethylamine and (1R,2R)-DPEDA are scarce in the published literature. However, by examining their performance in similar reaction classes, we can draw valuable insights into their relative catalytic potential.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where chiral catalysts are often employed to control the stereochemical outcome. (1R,2R)-DPEDA, particularly in its thiourea-derivatized form, has proven to be a highly effective catalyst for this transformation, affording high yields and excellent enantioselectivities.

Table 1: Performance of (1R,2R)-DPEDA-derived catalysts in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
(R,R)-DPEN-thioureaCyclohexanonetrans-β-nitrostyreneToluene9598 (syn)BenchChem
(R,R)-DPEN-thioureaAcetylacetonetrans-β-nitrostyreneToluene9497BenchChem

Unfortunately, no direct experimental data for the use of [(2S)-2-amino-2-phenylethyl]dimethylamine as a catalyst in asymmetric Michael additions could be located in the reviewed literature. This represents a significant knowledge gap and an area for potential future research.

Asymmetric Synthesis of Chiral Sulfonamides

A direct comparison between a catalyst analogous to [(2S)-2-amino-2-phenylethyl]dimethylamine (referred to as N-Me diamine ligand L2) and a primary/secondary diamine (N-H diamine L3) was found in the synthesis of chiral sulfonamides via the addition of arylboronic acids to N-sulfonyl ketimines. In this specific case, the N-methylated diamine showed lower enantioselectivity.

Table 2: Comparison of N-Methylated vs. N-H Diamine in the Synthesis of Chiral Sulfonamides

CatalystReactionYield (%)erReference
N-Me diamine (L2)Addition to sterically hindered N-sulfonyl ketimine6769:31ChemRxiv[5]
N-H diamine (L3)Addition to sterically hindered N-sulfonyl ketimine9096:4ChemRxiv[5]

This result suggests that for this particular transformation, the presence of a free N-H group may be crucial for achieving high stereocontrol, potentially through hydrogen bonding interactions in the transition state.

Experimental Protocols

Asymmetric Michael Addition Catalyzed by (1R,2R)-DPEN-thiourea

Reaction: Michael addition of cyclohexanone to trans-β-nitrostyrene.

Materials:

  • (R,R)-DPEN-thiourea catalyst (10 mol%)

  • Cyclohexanone (2 mmol)

  • trans-β-nitrostyrene (1 mmol)

  • Toluene (2 mL)

Procedure:

  • To a solution of (R,R)-DPEN-thiourea in toluene, add cyclohexanone and trans-β-nitrostyrene.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Note: This is a general procedure and may require optimization for specific substrates.

Logical Relationships and Mechanistic Considerations

The differing performance of these catalysts can be attributed to their distinct structural and electronic properties.

Caption: A logical diagram illustrating the structural features and observed catalytic performance of (1R,2R)-DPEDA and [(2S)-2-amino-2-phenylethyl]dimethylamine.

The C2 symmetry of (1R,2R)-DPEDA often leads to a more predictable and well-defined chiral environment in the transition state, which is a key factor for high enantioselectivity. The ability to easily derivatize both primary amines allows for fine-tuning of the catalyst's steric and electronic properties. In contrast, the non-C2-symmetric nature of [(2S)-2-amino-2-phenylethyl]dimethylamine and the presence of a tertiary amine introduce different mechanistic possibilities. The tertiary amine can act as a simple Brønsted base, but its steric bulk and electronic effects may influence the stereochemical outcome differently compared to a primary amine. The lower enantioselectivity observed in the one available comparison suggests that the specific interactions facilitated by a primary or secondary amine (like hydrogen bonding from an N-H proton) might be crucial for high stereocontrol in certain reactions.

Conclusion

Based on the currently available literature, (1R,2R)-DPEDA and its derivatives are demonstrably superior and more versatile catalysts for a range of asymmetric transformations, particularly Michael additions, when compared to the limited data available for [(2S)-2-amino-2-phenylethyl]dimethylamine. The extensive research on DPEDA has led to a wide array of highly effective catalysts that provide excellent yields and enantioselectivities.

The catalytic potential of [(2S)-2-amino-2-phenylethyl]dimethylamine remains largely unexplored. While the single piece of comparative data suggests it may be less effective in certain contexts, its unique primary-tertiary diamine structure could prove advantageous in other types of asymmetric reactions. Further research is warranted to fully elucidate its catalytic capabilities and to identify reaction conditions and substrates where it may offer unique reactivity or selectivity. For researchers and professionals in drug development, (1R,2R)-DPEDA represents a reliable and powerful tool for asymmetric synthesis, while [(2S)-2-amino-2-phenylethyl]dimethylamine presents an opportunity for the discovery of novel catalytic applications.

References

Comparative

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: [(2S)-2-amino-2-phenylethyl]dimethylamine and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral diamines have emerged as a cornerstone class of ligands, pivotal in the stereoselective synthesis of complex molecules, including many active pharmaceutical ingredients. This guide presents a comparative overview of [(2S)-2-amino-2-phenylethyl]dimethylamine, systematically known as (1S)-N²,N²-dimethyl-1-phenyl-1,2-ethanediamine, alongside other widely utilized chiral diamine ligands. The objective is to provide a clear, data-driven comparison to aid researchers in ligand selection for asymmetric catalysis.

Performance in Asymmetric Catalysis: A Tabulated Comparison

The efficacy of a chiral ligand is best assessed through its performance in key asymmetric transformations. The asymmetric transfer hydrogenation of prochiral ketones, such as acetophenone, serves as a valuable benchmark reaction to compare the enantioselectivity and efficiency of different chiral diamine ligands.

Below is a summary of the performance of [(2S)-2-amino-2-phenylethyl]dimethylamine and other common chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.

LigandCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
[(2S)-2-amino-2-phenylethyl]dimethylamine Ru(II) complexAcetophenoneData not available in direct comparisonData not available in direct comparison
(1R,2R)-DPEN[RuCl(p-cymene)((R,R)-DPEN)]Acetophenone7885 (R)[1]
(1R,2R)-TsDPEN[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenone9899 (R)[1]
(1R,2R)-MsDPEN[RuCl(p-cymene)((R,R)-MsDPEN)]Acetophenone9597 (R)[1]
(1R,2R)-Bn-DPEN[RuCl(p-cymene)((R,R)-Bn-DPEN)]Acetophenone8590 (R)[1]
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamineRu-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamineAcetophenone>9997[2]

Experimental Protocols: A Detailed Methodology

To ensure reproducibility and facilitate the practical application of these catalyst systems, a detailed experimental protocol for a representative reaction is provided below.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst

This procedure outlines the in situ preparation of the catalyst and the subsequent hydrogenation reaction.[1]

Catalyst Preparation (in situ):

  • In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol) in isopropanol (5 mL).

  • Stir the mixture at 80°C for 20 minutes to facilitate the formation of the active catalyst.

Reaction Setup:

  • After allowing the catalyst solution to cool to room temperature, add acetophenone (1 mmol).

  • Subsequently, add a solution of potassium hydroxide (0.1 M in isopropanol, 0.1 mL).

Reaction Execution:

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Analysis:

  • Upon completion of the reaction, quench it by adding water.

  • Extract the product with diethyl ether.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenylethanol product using chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights: Visualizing the Catalytic Cycle

Understanding the underlying mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone is a well-studied process.[3][4]

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Ru_precatalyst [Ru(II)-Cl(diamine)(p-cymene)] (Precatalyst) Active_catalyst [Ru(II)-H(diamine)(p-cymene)] (Active Catalyst) Ru_precatalyst->Active_catalyst + H-donor - H-acceptor - HCl Transition_state Six-membered Transition State Active_catalyst->Transition_state + Ketone Product_complex [Ru(II)(product alkoxide)(diamine)(p-cymene)] Transition_state->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + H-donor - Product Ketone Ketone (R₂C=O) Ketone->Transition_state Alcohol Chiral Alcohol (R₂CHOH) Alcohol->Product_complex H_donor Hydrogen Donor (e.g., iPrOH) H_donor->Ru_precatalyst H_acceptor Hydrogen Acceptor (e.g., Acetone) H_acceptor->Ru_precatalyst

Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

The catalytic cycle begins with the activation of the ruthenium precatalyst by a hydrogen donor, typically isopropanol, to form the active ruthenium-hydride species. This active catalyst then coordinates with the ketone substrate, leading to a six-membered pericyclic transition state. Within this transition state, a hydride from the ruthenium center and a proton from the diamine ligand are transferred to the carbonyl group of the ketone. This stereoselective transfer, directed by the chiral diamine ligand, results in the formation of a chiral alcohol and regenerates the ruthenium catalyst, which can then enter another catalytic cycle.

Conclusion

Chiral diamines are indispensable ligands in the field of asymmetric catalysis. While established ligands like DPEN and its derivatives have demonstrated exceptional performance in reactions such as the asymmetric transfer hydrogenation of ketones, the exploration of novel diamine scaffolds continues to be an active area of research. Although direct comparative data for [(2S)-2-amino-2-phenylethyl]dimethylamine is limited in the current literature, the structural similarities to other effective 1,2-diamine ligands suggest its potential as a valuable tool in the synthesis of enantiomerically pure compounds. Further experimental investigation is warranted to fully elucidate its catalytic capabilities and position it within the broader landscape of chiral diamine ligands.

References

Validation

Structure-Activity Relationship of [(2S)-2-amino-2-phenylethyl]dimethylamine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the [(2S)-2-amino-2-phenylethyl]dimethylamine s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the [(2S)-2-amino-2-phenylethyl]dimethylamine scaffold. The primary focus of these compounds lies in their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), making them relevant for the development of novel therapeutics for various neurological and psychiatric disorders.

I. Comparative Biological Activity

The biological activity of [(2S)-2-amino-2-phenylethyl]dimethylamine analogs is significantly influenced by substitutions on the phenyl ring and modifications of the ethylamine side chain. These modifications alter the affinity and selectivity of the compounds for the dopamine transporter (DAT) and norepinephrine transporter (NET). The following table summarizes the in vitro activity of a series of β-phenethylamine derivatives, including N,N-dimethylated analogs, on dopamine reuptake.

Compound IDAromatic Group (Ar)R1R2% Inhibition of DA Reuptake at 1 µMIC50 (nM)
1 PhenylHNH₂-1230.0
2 PhenylHNHCH₃-1090.0
3 4-MethylphenylHNH₂-3838.0
4 4-MethoxyphenylHNH₂-6.0> 10,000
5 PhenylHN(CH₃)₂-1650.0
6 PhenylCH₃N(CH₃)₂-878.5
7 4-MethylphenylHN(CH₃)₂-2.7> 10,000
8 4-MethoxyphenylHN(CH₃)₂28.5> 10,000
9 PhenylCH₂CH₃N(CH₃)₂-360.5
10 ThiophenylHN(CH₃)₂-947.9

Data adapted from a study on various β-phenethylamine derivatives and their inhibitory effects on dopamine reuptake.[1][2][3]

Key Structure-Activity Relationship Observations:

  • N-Alkylation: Conversion of the primary amine to a secondary or tertiary amine can influence potency. While N-methylation from a primary amine results in a minor reduction in potency at the trace amine-associated receptor 1 (TAAR1), further N-dimethylation leads to a more significant decrease in potency at this receptor.[4][5] However, for dopamine reuptake inhibition, N,N-dimethylated compounds can still exhibit activity.[1][2][3]

  • Phenyl Ring Substitution:

    • Electron-donating groups: The presence of a methoxy group on the phenyl ring generally leads to a significant decrease or loss of dopamine reuptake inhibitory activity.[1]

    • Alkyl groups: A methyl group on the phenyl ring can also reduce activity compared to the unsubstituted phenyl analog.[1]

  • α-Alkylation: Introduction of a methyl group at the α-position of the ethylamine side chain (as seen in compound 6 versus 5 ) can increase potency for dopamine reuptake inhibition.[1] Increasing the alkyl chain length at this position (compound 9 ) further enhances potency.[1]

  • Aromatic Ring Variation: Replacing the phenyl ring with a thiophenyl ring (compound 10 ) can modulate activity, in this case showing slightly lower potency than the N,N-dimethylphenyl analog (compound 6 ).[1]

II. Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the activity of [(2S)-2-amino-2-phenylethyl]dimethylamine analogs at monoamine transporters.

A. Radioligand Binding Assay for Dopamine (DAT) and Norepinephrine (NET) Transporters

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured to 80-90% confluency.
  • Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[6][7]

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.
  • To each well, add:
  • 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cells).
  • 50 µL of the test compound at various concentrations.
  • 50 µL of the radioligand solution (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kd value.
  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
  • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
  • The filters are washed multiple times with ice-cold wash buffer.
  • The radioactivity retained on the filters is quantified using a scintillation counter.[6][7][8][9]

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM cocaine for DAT).
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
  • Ki values (inhibition constants) are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

B. Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing hDAT or hNET are seeded in 96-well plates and grown to confluence.[6]

2. Uptake Assay:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-HEPES buffer).
  • Cells are pre-incubated with various concentrations of the test compound for a short period.
  • The uptake reaction is initiated by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) at a concentration near its Km value.
  • The incubation is carried out for a short duration (e.g., 1-5 minutes) at room temperature or 37°C.
  • The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., 10 µM cocaine for DAT).
  • The IC50 values for uptake inhibition are calculated using non-linear regression analysis.

III. Signaling Pathways and Experimental Workflows

A. Dopamine Transporter (DAT) Signaling and Regulation

Inhibition of the dopamine transporter (DAT) by [(2S)-2-amino-2-phenylethyl]dimethylamine analogs leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This elevated dopamine level enhances the activation of postsynaptic dopamine receptors (D1 and D2 families), which in turn modulate various downstream signaling cascades.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Extracellular_DA Extracellular Dopamine Dopamine_Vesicle->Extracellular_DA Release DAT Dopamine Transporter (DAT) Analog [(2S)-2-amino-2-phenylethyl] dimethylamine Analog Analog->DAT Inhibition Extracellular_DA->DAT D1_Receptor D1 Receptor Extracellular_DA->D1_Receptor Activation D2_Receptor D2 Receptor Extracellular_DA->D2_Receptor Activation AC_PKA Adenylyl Cyclase & Protein Kinase A D1_Receptor->AC_PKA Stimulation PLC_PKC Phospholipase C & Protein Kinase C D1_Receptor->PLC_PKC Modulation D2_Receptor->AC_PKA Inhibition Downstream Downstream Signaling Cascades AC_PKA->Downstream PLC_PKC->Downstream SAR_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Determination Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assays (DAT, NET, SERT) Purification->Binding_Assay Uptake_Assay Monoamine Uptake Assays (DAT, NET, SERT) Purification->Uptake_Assay Data_Analysis IC50 / Ki Determination Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Comparative

Assessing the Catalytic Prowess of [(2S)-2-amino-2-phenylethyl]dimethylamine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the selection of a chiral ligand is a paramount decision that dictates the stereochemical outcome of a reaction. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of a chiral ligand is a paramount decision that dictates the stereochemical outcome of a reaction. Among the myriad of chiral ligands developed, vicinal diamines have established themselves as a privileged class, capable of inducing high stereoselectivity in a wide range of transformations. This guide provides a comparative assessment of the catalytic efficiency of derivatives of [(2S)-2-amino-2-phenylethyl]dimethylamine, a readily accessible chiral diamine, against well-established alternatives such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN) derivatives. The following sections present quantitative data from key asymmetric reactions, detailed experimental protocols, and visualizations of catalytic pathways to aid in the informed selection of catalysts for asymmetric synthesis.

Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a fundamental method for the synthesis of enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical industry. The efficiency of catalysts derived from chiral diamines is typically evaluated by the yield and enantiomeric excess (ee%) of the alcohol product.

While specific catalytic data for [(2S)-2-amino-2-phenylethyl]dimethylamine derivatives in ATH is not extensively reported in peer-reviewed literature, a comparison with established catalysts provides a valuable benchmark. The following table summarizes the performance of a well-known catalyst derived from 1,2-diphenylethylenediamine (Ts-DPEN) in the ATH of acetophenone.

Table 1: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Ru-(R,R)-Ts-DPENAcetophenone1-Phenylethanol9597
Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamineAcetophenone1-Phenylethanol>9997

Note: Data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.[1][2]

This data highlights the high efficiency achievable with established chiral diamine ligands, setting a standard for the evaluation of new catalytic systems based on [(2S)-2-amino-2-phenylethyl]dimethylamine derivatives.

Organocatalysis: The Asymmetric Michael Addition

Beyond metal-catalyzed reactions, chiral diamines and their derivatives have emerged as powerful organocatalysts. The asymmetric Michael addition, a key carbon-carbon bond-forming reaction, is a common benchmark for assessing the performance of these catalysts. Bifunctional catalysts, such as thiourea derivatives of chiral diamines, have shown remarkable success in this arena. They operate through a dual activation mechanism, where one amine of the diamine backbone forms an enamine with a carbonyl donor, while the other functional group (e.g., thiourea) activates the Michael acceptor via hydrogen bonding.[3]

The following table compares the performance of organocatalysts derived from DPEN and DACH in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

Table 2: Comparison of Chiral Diamine-Derived Organocatalysts in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R,R)-DPEN-thioureaCyclohexanonetrans-β-Nitrostyrene9899:199
(R,R)-DACH-thioureaCyclohexanonetrans-β-Nitrostyrene9598:297

Note: Data is compiled from representative literature and is intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of asymmetric catalysts. Below are representative procedures for the asymmetric transfer hydrogenation of a ketone and an organocatalytic Michael addition.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst

Materials:

  • [RuCl(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add [RuCl(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and (R,R)-TsDPEN (0.0055 mmol, 1.1 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst.

  • Add acetophenone (1.0 mmol, 1.0 equiv).

  • Add the formic acid/triethylamine mixture (0.5 mL) and stir the reaction at 28 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[4]

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a DPEN-Thiourea Organocatalyst

Materials:

  • (R,R)-DPEN-thiourea catalyst

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Toluene

  • 4Å Molecular Sieves

  • Standard laboratory glassware

Procedure:

  • To a dried flask containing 4Å molecular sieves (100 mg), add the (R,R)-DPEN-thiourea catalyst (0.05 mmol, 5 mol%).

  • Add toluene (2.0 mL), followed by cyclohexanone (2.0 mmol, 2.0 equiv) and trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.[4]

Visualizing Catalytic Pathways

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. Graphviz diagrams are provided below to illustrate the generally accepted catalytic cycle for asymmetric transfer hydrogenation and the workflow for a typical asymmetric catalysis experiment.

Asymmetric Transfer Hydrogenation Cycle Ru_precatalyst [Ru]-Cl Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH Activation Transition_State Six-membered Transition State Active_RuH->Transition_State Product_complex [Ru] + Chiral Alcohol Transition_State->Product_complex Hydride and Proton Transfer Product_complex->Active_RuH Regeneration Substrate Ketone Substrate->Transition_State H_source H-Source (e.g., HCOOH/NEt3)

Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Catalysis Start Start: Catalyst and Reagent Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reaction Catalytic Reaction (Monitoring by TLC/GC) Reaction_Setup->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analysis of Yield and Enantioselectivity (HPLC/GC) Purification->Analysis End End: Characterized Chiral Product Analysis->End

A general experimental workflow for asymmetric catalysis.

References

Comparative

A Comparative Guide to Confirming the Absolute Configuration of [(2S)-2-amino-2-phenylethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of chiral amines, with a specific focus on [(2S)-2-amino-2-phenylethyl]dimethylamine. We present a side-by-side analysis of common techniques, supported by data presentation in tabular format and detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the instrumentation accessible. Below is a summary of the most reliable and widely used techniques.

Technique Principle Advantages Disadvantages Sample Requirement
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2][3]Provides an unambiguous and definitive determination of the absolute configuration.[4][1]Requires a high-quality single crystal, which can be challenging to obtain for small molecules.[4][5]Milligram quantities of crystalline material.
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[6][7][8]Reliable and widely used for molecules in solution; does not require crystallization.[6][9]Requires chemical derivatization, which may be complex; interpretation can be challenging for some molecules.[8]Milligram quantities.
High-Performance Liquid Chromatography (HPLC) Separation of diastereomeric derivatives on a chiral or achiral stationary phase.[10][11]High sensitivity (microgram quantities), applicable to complex mixtures.[10]Requires derivatization and development of a suitable chromatographic method.Microgram to milligram quantities.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.[5][12][13][14][15]Non-destructive, performed in solution, no derivatization required.[5][13]Requires quantum mechanical calculations (DFT) for spectral interpretation, which can be computationally intensive.[5][15]Milligram quantities.

Experimental Protocols

X-Ray Crystallography

Objective: To determine the absolute stereochemistry of [(2S)-2-amino-2-phenylethyl]dimethylamine by single-crystal X-ray diffraction.

Methodology:

  • Crystallization: Dissolve the enantiomerically pure amine in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for X-ray diffraction. If the amine itself does not crystallize well, co-crystallization with a chiral co-former can be attempted.[4]

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects.[16] The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[4]

NMR Spectroscopy: Mosher's Method

Objective: To determine the absolute configuration of [(2S)-2-amino-2-phenylethyl]dimethylamine by forming diastereomeric amides and analyzing their ¹H or ¹⁹F NMR spectra.

Methodology:

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral amine in a deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl or Mosher's acid chloride).

    • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl produced.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR (and/or ¹⁹F NMR) spectra for both diastereomeric amide samples.

    • Carefully assign the proton signals for the groups close to the stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

  • Configuration Assignment:

    • According to Mosher's model for amides, for the (R)-MTPA derivative, the protons on one side of the chiral center will be shielded (upfield shift) and those on the other side will be deshielded (downfield shift) relative to the (S)-MTPA derivative.

    • A consistent pattern of positive and negative Δδ values for the protons allows for the unambiguous assignment of the absolute configuration.[6][9]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the absolute configuration of [(2S)-2-amino-2-phenylethyl]dimethylamine by HPLC analysis of its diastereomeric derivatives.

Methodology:

  • Derivatization: React the chiral amine with a chiral derivatizing agent, such as N-succinimidyl α-methoxyphenylacetate (SMPA), to form diastereomeric amides.[10]

  • Chromatographic Separation:

    • Develop an HPLC method to separate the resulting diastereomers. This can be achieved on a standard achiral stationary phase (e.g., C18) as the derivatives are diastereomers.

    • Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).

    • Monitor the elution of the diastereomers using a UV detector.

  • Configuration Assignment: The elution order of the diastereomers can be correlated to the absolute configuration of the starting amine.[10] This correlation is established based on a model of the diastereomer's conformation and its interaction with the stationary phase.[11] It is often necessary to have a standard of known configuration to confirm the elution order.

Vibrational Circular Dichroism (VCD)

Objective: To confirm the absolute configuration of [(2S)-2-amino-2-phenylethyl]dimethylamine by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Methodology:

  • Experimental Spectrum:

    • Dissolve the enantiomerically pure amine in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for VCD measurement (typically 0.05-0.1 M).

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer (e.g., the S-enantiomer) of the molecule using molecular mechanics.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration is assigned as S.

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is R.[5][13]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute configuration using Mosher's Method and Vibrational Circular Dichroism.

Mosher_Method_Workflow cluster_sample Chiral Amine Sample cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_assignment Configuration Assignment amine [(2S)-2-amino-2-phenylethyl]dimethylamine reagent_R (R)-MTPA-Cl amine->reagent_R reagent_S (S)-MTPA-Cl amine->reagent_S amide_R (R)-MTPA Amide reagent_R->amide_R amide_S (S)-MTPA Amide reagent_S->amide_S nmr ¹H or ¹⁹F NMR amide_R->nmr amide_S->nmr analysis Calculate Δδ (δS - δR) nmr->analysis model Apply Mosher's Model analysis->model config Absolute Configuration model->config

Caption: Workflow for Mosher's Method.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Analysis & Assignment sample Chiral Amine in Solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare conformer Conformational Search dft DFT Calculation (Geometry, Frequencies) conformer->dft vcd_calc Calculate Theoretical VCD Spectrum dft->vcd_calc vcd_calc->compare assignment Assign Absolute Configuration compare->assignment

Caption: Workflow for VCD Spectroscopy.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for [(2S)-2-amino-2-phenylethyl]dimethylamine

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. When multiple analytical methods are emplo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. When multiple analytical methods are employed across different laboratories or during method transfers, cross-validation becomes a critical step to demonstrate the equivalency and reliability of the data generated. This guide provides a comparative overview of common analytical techniques applicable to the quantification and chiral separation of [(2S)-2-amino-2-phenylethyl]dimethylamine, a key intermediate in pharmaceutical synthesis.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) based on analyses of related phenylethylamine compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeng/mL to µg/mL range
Limit of Quantitation (LOQ) ng/mL range[1]ng/mL rangeµg/mL range
Chiral Separation Possible with chiral columnsPossible with chiral columns or derivatization[2][3]Excellent for chiral separations[4][5][6]
Typical Run Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for HPLC, GC, and CE that can be adapted for the analysis of [(2S)-2-amino-2-phenylethyl]dimethylamine.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based) for enantiomeric separation, or a C18 column for achiral analysis.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The composition can be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: Assess linearity by preparing a calibration curve over a range of concentrations. Determine accuracy and precision by analyzing quality control samples at low, medium, and high concentrations.[1]

Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Column: A chiral capillary column (e.g., cyclodextrin-based) is recommended for enantiomeric separation.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split injection with a high split ratio to handle concentrated samples.

  • Derivatization: For improved volatility and peak shape, derivatization with an agent like N-trifluoroacetyl-L-prolyl chloride can be employed, especially for chiral analysis on an achiral column.[3]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methylene chloride or methanol). If derivatization is used, follow the specific protocol for the chosen reagent.

Capillary Electrophoresis (CE) with UV Detection
  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH. For chiral separations, a chiral selector such as a cyclodextrin derivative (e.g., sulfated β-cyclodextrin) is added to the BGE.[6]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • Validation Considerations: CE methods can be highly efficient for chiral separations of phenylethylamines.[4][5][7]

Visualizing the Cross-Validation Workflow and Method Selection

To facilitate a clear understanding of the experimental and logical processes involved in the cross-validation and selection of analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_acceptance Define Acceptance Criteria (e.g., %Difference < 20%) select_samples Select Representative Samples (at least 20) define_acceptance->select_samples analyze_method_a Analyze Samples with Reference Method A select_samples->analyze_method_a analyze_method_b Analyze Samples with Comparator Method B select_samples->analyze_method_b calculate_difference Calculate % Difference for Each Sample Pair analyze_method_a->calculate_difference analyze_method_b->calculate_difference statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) calculate_difference->statistical_analysis compare_to_criteria Compare Results to Acceptance Criteria statistical_analysis->compare_to_criteria methods_equivalent Methods are Equivalent compare_to_criteria->methods_equivalent Criteria Met investigate_discrepancy Investigate Discrepancy compare_to_criteria->investigate_discrepancy Criteria Not Met MethodSelection cluster_chiral Chiral Methods cluster_achiral Achiral Methods start Start: Define Analytical Needs chiral_separation Is Chiral Separation Required? start->chiral_separation chiral_hplc Chiral HPLC chiral_separation->chiral_hplc Yes chiral_gc Chiral GC chiral_separation->chiral_gc Yes ce_chiral Capillary Electrophoresis (CE) with Chiral Selector chiral_separation->ce_chiral Yes volatile_analyte Is Analyte Volatile? chiral_separation->volatile_analyte No high_sensitivity High Sensitivity Required? chiral_hplc->high_sensitivity chiral_gc->high_sensitivity ce_chiral->high_sensitivity rp_hplc Reversed-Phase HPLC rp_hplc->high_sensitivity gc_achiral GC gc_achiral->high_sensitivity gc_ms GC-MS high_sensitivity->gc_ms Yes lc_ms LC-MS/MS high_sensitivity->lc_ms Yes volatile_analyte->rp_hplc No volatile_analyte->gc_achiral Yes

References

Comparative

The Role of [(2S)-2-amino-2-phenylethyl]dimethylamine in Asymmetric Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of chiral molecules is a perpetual challenge. [(2S)-2-amino-2-phenylethyl]dimethylam...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of chiral molecules is a perpetual challenge. [(2S)-2-amino-2-phenylethyl]dimethylamine and its derivatives have emerged as valuable tools in the field of asymmetric synthesis, serving as effective chiral auxiliaries and ligands. This guide provides a comparative overview of their application, performance against established alternatives, and detailed experimental protocols to support their practical implementation.

[(2S)-2-amino-2-phenylethyl]dimethylamine belongs to the broader class of phenylethylamine derivatives, which are widely recognized for their utility in inducing stereoselectivity in chemical reactions. The presence of a stereogenic center and the capacity for further chemical modification make these compounds versatile platforms for the synthesis of enantiomerically pure products, a critical requirement in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation is a fundamental C-C bond-forming reaction for creating new stereocenters. The effectiveness of a chiral auxiliary in this context is measured by the diastereomeric excess (d.e.) of the product and the overall chemical yield. While direct comparative data for [(2S)-2-amino-2-phenylethyl]dimethylamine is not extensively tabulated in publicly available literature, we can infer its potential performance by examining structurally related phenylethylamine-based auxiliaries and comparing them to widely used alternatives such as Evans' oxazolidinones and Myers' pseudoephedrine amides.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.) (%)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) Propionyl imideBenzyl bromide>9990-95[1]
Pseudoephedrine Amide (Myers' Auxiliary) PropionamideMethyl iodide>9885-95Benchchem
(R,R)-bis(α-phenylethyl)amine derivative PropanamideEthyl iodide82Moderate[2]
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone of PropanalMethyl iodide>9580-90Benchchem

Note: Data for the (R,R)-bis(α-phenylethyl)amine derivative is provided as a proxy for phenylethylamine-based auxiliaries due to the limited direct comparative data for [(2S)-2-amino-2-phenylethyl]dimethylamine.

The established chiral auxiliaries, such as Evans' oxazolidinones, consistently provide excellent diastereoselectivity and high yields in the alkylation of imides.[1] Similarly, Myers' pseudoephedrine amides are highly effective for the alkylation of amides. Phenylethylamine-based auxiliaries, while demonstrating good diastereoselectivity, may require further optimization to consistently match the high performance of Evans' and Myers' auxiliaries in all applications.[2]

Application as Chiral Ligands in Asymmetric Catalysis

Beyond their role as stoichiometric chiral auxiliaries, phenylethylamine derivatives are pivotal in the development of chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, such as the asymmetric reduction of ketones to chiral alcohols.

Table 2: Performance of Phenylethylamine-Derived Ligands in Asymmetric Reduction of Ketones

Ligand TypeKetone SubstrateCatalyst SystemEnantiomeric Excess (e.e.) (%)Yield (%)Reference
(S,S)-Ts-DPEN AcetophenoneRu(II)98>99Sigma-Aldrich
Chiral P,N,N-Ligand from 1,2-Diphenylethylenediamine o-Amidophenyl ketonesIridium>99up to 99[3]
Pseudo-dipeptide ligand Acetophenone derivativesRutheniumExcellentExcellent[4]

Note: Data for ligands derived from 1,2-diphenylethylenediamine (DPEN), a related diamine, is presented to illustrate the potential of this structural motif.

Ligands derived from chiral diamines, such as 1,2-diphenylethylenediamine, have demonstrated exceptional performance in the asymmetric reduction of ketones, affording chiral alcohols with high enantiomeric excess and yields.[3] This highlights the potential of [(2S)-2-amino-2-phenylethyl]dimethylamine as a scaffold for the synthesis of novel and effective chiral ligands.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these synthetic methodologies. Below are representative protocols for asymmetric alkylation using a well-established chiral auxiliary and a general procedure for the alkylation of a chiral amide derived from a phenylethylamine analog.

Protocol 1: Evans' Asymmetric Alkylation of an Oxazolidinone Auxiliary[1]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in an appropriate solvent, add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add propionic anhydride (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and purify the N-propionyl oxazolidinone by chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) dropwise to form the sodium enolate.

  • After stirring for 30 minutes at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) and continue stirring at this temperature until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and purify by flash chromatography to isolate the alkylated product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add hydrogen peroxide followed by lithium hydroxide and stir at 0 °C.

  • After completion of the reaction, quench the excess peroxide with sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent. Acidify the aqueous layer and extract the desired chiral carboxylic acid.

Protocol 2: Diastereoselective Alkylation of a Chiral Propanamide using a Phenylethylamine Auxiliary[2]

1. Formation of the Dianion:

  • To a solution of n-butyllithium (2.2 equivalents) in THF at -78 °C under a nitrogen atmosphere, add a solution of the chiral propanamide derived from (R,R)-bis(α-phenylethyl)amine (1.0 equivalent) in THF dropwise.

  • Stir the resulting solution for 1 hour at -78 °C to ensure the complete formation of the dianion.

2. Alkylation:

  • To the solution of the dianion at -78 °C, add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) and continue stirring at this temperature.

  • The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkylated amide.

Visualizing the Workflow: Asymmetric Alkylation

The general workflow for asymmetric alkylation using a chiral auxiliary can be visualized as a three-step process: attachment of the auxiliary, diastereoselective alkylation, and removal of the auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Asymmetric Alkylation Cycle Prochiral\nSubstrate Prochiral Substrate Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Prochiral\nSubstrate->Substrate-Auxiliary\nAdduct 1. Attachment of Chiral Auxiliary Diastereomerically\nEnriched Product Diastereomerically Enriched Product Substrate-Auxiliary\nAdduct->Diastereomerically\nEnriched Product 2. Diastereoselective Alkylation Chiral\nProduct Chiral Product Diastereomerically\nEnriched Product->Chiral\nProduct 3. Cleavage of Auxiliary Recovered\nAuxiliary Recovered Auxiliary Diastereomerically\nEnriched Product->Recovered\nAuxiliary Recovery

Asymmetric Alkylation Workflow

This logical diagram illustrates the key stages in employing a chiral auxiliary for asymmetric alkylation, from the initial coupling with the substrate to the final liberation of the enantiomerically enriched product and recovery of the auxiliary.

Conclusion

[(2S)-2-amino-2-phenylethyl]dimethylamine and its analogs represent a valuable class of chiral building blocks for asymmetric synthesis. While comprehensive, direct comparative studies are somewhat limited in the public domain, the available data for structurally similar phenylethylamine derivatives demonstrate their considerable potential as both chiral auxiliaries and ligands. Their performance, particularly in the synthesis of chiral amines and as ligands in catalytic reductions, positions them as important tools for the synthesis of complex, enantiomerically pure molecules. The provided protocols and workflow offer a practical starting point for researchers looking to incorporate these versatile compounds into their synthetic strategies. Further research and direct comparative studies will undoubtedly continue to delineate the full scope and utility of this promising class of chiral amines.

References

Validation

benchmarking the performance of [(2S)-2-amino-2-phenylethyl]dimethylamine against known catalysts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive performance benchmark of chiral diamine catalysts, with a focus on derivatives of 1,2-diphenylethylenediamine (DPEN), in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of chiral diamine catalysts, with a focus on derivatives of 1,2-diphenylethylenediamine (DPEN), in key asymmetric transformations. While direct catalytic performance data for [(2S)-2-amino-2-phenylethyl]dimethylamine is not extensively available in the current body of scientific literature, the structurally related and widely studied DPEN derivatives offer a valuable reference for its potential catalytic activity. This comparison is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and mechanistic visualizations to aid in catalyst selection and experimental design.

Chiral vicinal diamines are a cornerstone in asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as powerful organocatalysts. Their prevalence in natural products and pharmaceuticals underscores their significance.[1][2] The C2-symmetric backbone and the tunable steric and electronic properties of these diamines allow for the creation of a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations.[3]

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of various chiral diamine catalysts in two key asymmetric reactions: transfer hydrogenation of ketones and the Michael addition. These reactions are fundamental in the synthesis of chiral alcohols and carbon-carbon bond formation, respectively.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst/LigandMetal ComplexYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-TsDPEN[RuCl₂(p-cymene)]9899 (R)[4]
(R,R)-MsDPEN[RuCl₂(p-cymene)]9597 (R)[4]
(1R,2R)-DPEDA-Low73[5]

TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; MsDPEN: N-(methylsulfonyl)-1,2-diphenylethylenediamine; DPEDA: 1,2-diphenylethylenediamine.

Table 2: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,2S)-DPEDA-thiourea109996[5]
(1R,2R)-DPEDA10Low (<10)73[5]

Experimental Protocols

Detailed methodologies for the benchmarked reactions are provided below. These protocols are derived from established literature and offer a starting point for experimental work.

1. Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-(R,R)-TsDPEN Catalyst

  • Materials:

    • [RuCl₂(p-cymene)]₂

    • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

    • Acetophenone

    • Formic acid

    • Triethylamine

    • 2-Propanol

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in 2-propanol.

    • Stir the mixture at 80°C for 20 minutes to pre-form the active catalyst.

    • Cool the reaction mixture to room temperature.

    • Prepare a 5:2 mixture of formic acid and triethylamine.

    • Add acetophenone (1.0 eq) and the formic acid/triethylamine mixture (2.0 eq) to the catalyst solution.

    • Stir the reaction at room temperature and monitor for completion by TLC or GC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude (R)-1-phenylethanol by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.[3]

2. Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene with a (1S,2S)-DPEDA-thiourea Organocatalyst

  • Materials:

    • (1S,2S)-DPEDA-thiourea derivative

    • trans-β-Nitrostyrene

    • Acetylacetone

    • Toluene

    • Saturated aqueous NH₄Cl

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a vial, add the (1S,2S)-DPEDA-thiourea catalyst (0.1 eq) and trans-β-nitrostyrene (1.0 eq) in toluene.

    • Add acetylacetone (1.5 eq) to the mixture.

    • Stir the reaction at room temperature and monitor for completion by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric and enantiomeric ratios by chiral HPLC or SFC analysis.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and catalytic cycles relevant to the discussed asymmetric transformations.

experimental_workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Prepare Catalyst Solution reactant_add Add Reactants catalyst_prep->reactant_add reaction Stir at Defined Temperature reactant_add->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract with Solvent quench->extraction purification Purify by Chromatography extraction->purification analysis Determine Yield & ee (HPLC/GC) purification->analysis

Caption: General experimental workflow for chiral diamine-catalyzed reactions.

ath_cycle catalyst [Ru]-TsDPEN-H intermediate [Ru]-TsDPEN...ketone complex catalyst->intermediate Coordination ketone R-CO-R' ketone->intermediate alcohol R-CH(OH)-R' h_donor HCOOH/NEt3 h_donor->catalyst Regeneration intermediate->alcohol Hydride Transfer catalyst_regen [Ru]-TsDPEN intermediate->catalyst_regen catalyst_regen->catalyst michael_cycle catalyst DPEN-Thiourea enamine Enamine Intermediate catalyst->enamine donor Michael Donor (e.g., Acetylacetone) donor->enamine Condensation adduct Michael Adduct enamine->adduct Nucleophilic Attack acceptor Michael Acceptor (e.g., Nitrostyrene) acceptor->adduct iminium Iminium Intermediate adduct->iminium Hydrolysis iminium->catalyst Regeneration

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [(2S)-2-amino-2-phenylethyl]dimethylamine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols for [(2S)-2-amino-2-phenylethyl]dimethylamine (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols for [(2S)-2-amino-2-phenylethyl]dimethylamine (CAS No. 702699-84-1), a substituted phenethylamine derivative.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are also based on safety data for the closely related and hazardous compound, 2-Phenylethylamine.[3]

Chemical Identification and Properties:

IdentifierValue
IUPAC Name N-((2S)-2-amino-2-phenylethyl)-N,N-dimethylamine
Synonyms [(2S)-2-amino-2-phenylethyl]dimethylamine, (1S)-1-Phenyl-2-(dimethylamino)ethaneamine, (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
CAS Number 702699-84-1[1][2]
Molecular Formula C10H16N2[1][4]
Molecular Weight 164.25 g/mol [4]
Appearance Colorless liquid[4]

Personal Protective Equipment (PPE)

Given the hazards associated with the parent compound phenethylamine, which include being toxic if swallowed, causing severe skin burns and eye damage, a comprehensive PPE strategy is crucial.[3]

Summary of Recommended PPE:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[3][5]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin contact.[3][6]To prevent skin burns and absorption. Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved respirator with appropriate cartridges (e.g., type ABEK).[3]To avoid inhalation of harmful vapors or mists.

Operational and Handling Plan

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6][7]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mists.[6]

  • Wash hands thoroughly after handling the substance.[3]

  • Keep containers tightly closed when not in use.[6][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6]

  • Do not eat, drink, or smoke in the laboratory.[7]

Emergency and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3][6]

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[6]

  • Collect the absorbed material into a suitable, labeled container for disposal.[6]

  • Prevent the spill from entering drains or waterways.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • The substance should be sent to an approved waste disposal plant.

Workflow for PPE Selection and Handling

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal A Assess Hazards (Review SDS for Phenethylamine Derivatives) B Select Engineering Controls (Fume Hood, Eyewash Station) A->B C Eye/Face Protection (Safety Goggles/Face Shield) B->C D Skin Protection (Gloves, Lab Coat) B->D E Respiratory Protection (If ventilation is inadequate) B->E F Safe Handling (Avoid Contact, Inhalation) C->F D->F E->F G Proper Storage (Cool, Dry, Ventilated) F->G H Waste Disposal (Follow Regulations) G->H

References

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